molecular formula C11H14O4 B1332888 4-Isopropoxy-3-methoxybenzoic acid CAS No. 3535-33-9

4-Isopropoxy-3-methoxybenzoic acid

Cat. No.: B1332888
CAS No.: 3535-33-9
M. Wt: 210.23 g/mol
InChI Key: JIDRJYBQEIPGRF-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDRJYBQEIPGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366378
Record name 4-isopropoxy-3-methoxybenzoic acid
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3535-33-9
Record name 3-Methoxy-4-(1-methylethoxy)benzoic acid
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Record name 4-isopropoxy-3-methoxybenzoic acid
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Record name 3535-33-9
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Isopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Benzoic Acids

In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Substituted benzoic acids, in particular, serve as foundational building blocks for a vast array of complex molecules, from active pharmaceutical ingredients (APIs) to specialized polymers. 4-Isopropoxy-3-methoxybenzoic acid, the subject of this guide, is a noteworthy derivative of the naturally occurring vanillic acid. Its unique combination of a carboxylic acid, a methoxy group, and a bulkier isopropoxy group imparts specific physicochemical properties that are of significant interest in drug discovery and development. This document provides a comprehensive, field-proven guide to the synthesis of this valuable compound, grounded in fundamental principles of organic chemistry and supported by established protocols.

Retrosynthetic Analysis and Strategic Pathway Selection

A retrosynthetic analysis of this compound logically points to vanillic acid (4-hydroxy-3-methoxybenzoic acid) as the ideal starting material.[1][2] The core transformation is the etherification of the phenolic hydroxyl group at the C4 position. The most direct and widely employed method for this transformation is the Williamson ether synthesis, a robust and versatile reaction for forming ethers.[3][4][5] This pathway is strategically advantageous due to the ready availability and relatively low cost of vanillic acid, which can be sourced from the oxidation of vanillin.[1]

The overall synthetic strategy is a one-step O-alkylation of vanillic acid using an appropriate isopropylating agent in the presence of a base.

Synthesis_Pathway Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Target_Molecule This compound Vanillic_Acid->Target_Molecule Williamson Ether Synthesis Reagents Base (e.g., K₂CO₃) Isopropyl Halide (e.g., 2-Bromopropane) Solvent (e.g., DMF) Reagents->Vanillic_Acid caption Figure 1: Overall synthetic pathway for this compound.

Caption: A high-level overview of the synthesis of this compound.

Mechanistic Insights: The Williamson Ether Synthesis in Action

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5][6] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of vanillic acid by a suitable base. This generates a phenoxide ion, which is a potent nucleophile. The phenoxide ion then attacks the electrophilic carbon of the isopropyl halide, displacing the halide leaving group in a single, concerted step.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Vanillic_Acid Vanillic Acid pKa ~4.5 Phenoxide Phenoxide Intermediate Strong Nucleophile Vanillic_Acid->Phenoxide + Base Base Base (e.g., K₂CO₃) Product This compound Phenoxide->Product + Isopropyl Halide Isopropyl_Halide Isopropyl Halide Electrophile caption Figure 2: Mechanism of the Williamson Ether Synthesis.

Caption: The two-step mechanism of the Williamson ether synthesis.

A critical consideration in this specific synthesis is the potential for a competing elimination (E2) reaction, as a secondary alkyl halide (isopropyl halide) is used.[7] The phenoxide ion can also act as a base, abstracting a proton from a carbon adjacent to the halogen-bearing carbon of the isopropyl halide, leading to the formation of propene as a byproduct. To favor the desired S(_N)2 pathway, careful selection of reaction conditions is crucial. Generally, using a polar aprotic solvent and maintaining a moderate reaction temperature can help minimize the elimination side reaction.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the synthesis of this compound. Optimization may be required based on the specific laboratory setup and scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
Vanillic Acid168.15≥98%Major Chemical Suppliers
Potassium Carbonate (K₂CO₃), anhydrous138.21≥99%Major Chemical Suppliers
2-Bromopropane122.99≥99%Major Chemical Suppliers
N,N-Dimethylformamide (DMF), anhydrous73.09≥99.8%Major Chemical Suppliers
Ethyl Acetate88.11ACS GradeMajor Chemical Suppliers
Hexane86.18ACS GradeMajor Chemical Suppliers
Hydrochloric Acid (HCl), concentrated36.46~37%Major Chemical Suppliers
Sodium Sulfate (Na₂SO₄), anhydrous142.04ACS GradeMajor Chemical Suppliers

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillic acid (10.0 g, 59.5 mmol) and anhydrous potassium carbonate (12.3 g, 89.2 mmol, 1.5 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: While stirring, add 2-bromopropane (8.3 mL, 89.2 mmol, 1.5 equivalents) to the suspension at room temperature.[7]

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of cold water.

    • Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude product.

    • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake with cold water (2 x 50 mL) to remove any remaining salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

  • Characterization: The final product, this compound, should be a white to off-white solid.[8] Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Data and Expected Outcomes

ParameterExpected Value
Molecular Formula C₁₁H₁₄O₄[8]
Molecular Weight 210.23 g/mol [8]
Appearance White to off-white crystalline solid
Melting Point 138-141 °C
Typical Yield 75-85%
Purity (by HPLC) >98%

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, ensure that all reagents and the solvent are anhydrous, as water can interfere with the reaction. Incomplete deprotonation of the vanillic acid can also lead to low yields; consider using a stronger base like sodium hydride (NaH) with appropriate safety precautions, although this may increase the likelihood of side reactions.[7] The reaction time or temperature may also need to be increased.[7]

  • Presence of Starting Material: If TLC or NMR analysis shows a significant amount of unreacted vanillic acid, the reaction may not have gone to completion. Consider extending the reaction time or increasing the equivalents of the base and alkylating agent.

  • Formation of Byproducts: The presence of propene due to the E2 elimination side reaction is a possibility. While this is a gaseous byproduct and is removed during workup, optimizing the reaction temperature (avoiding excessive heat) can minimize its formation.

Conclusion: A Versatile Synthesis for a Valuable Building Block

The Williamson ether synthesis provides a reliable and efficient pathway for the preparation of this compound from vanillic acid. This in-depth guide has outlined the key strategic and mechanistic considerations, a detailed experimental protocol, and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully synthesize this valuable compound. The principles and techniques described herein are broadly applicable to the O-alkylation of other phenolic compounds, highlighting the versatility of this foundational organic transformation.

References

  • Benchchem. (n.d.). Isovanillic Acid Derivatives as Precursors in the Total Synthesis of Opioids: Application Notes and Protocols.
  • Unknown. (n.d.). The Williamson Ether Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2022, February 28). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (2025, August 9). Concurrent synthesis of vanillin and isovanillin.
  • ChemicalBook. (n.d.). Isovanillin synthesis.
  • Ambeed.com. (n.d.). Isovanillic acid | 3-Hydroxy-4-methoxybenzoic acid | Phenols.
  • ResearchGate. (n.d.). (A): Alkylation of the vanillin moiety through the hydroxyl functional group.
  • Benchchem. (n.d.). A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications.
  • ResearchGate. (n.d.). Scheme of the investigated reaction: O-alkylation of vanillin with 1-bromobutane.
  • Guidechem. (n.d.). 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID 3535-33-9 wiki.
  • ResearchGate. (n.d.). Predicted mechanism for O-alkylated reactions of vanillin (I).
  • The Royal Society of Chemistry. (n.d.). Supporting Information For.
  • Acta Chimica Slovenica. (2025, February 11). Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure.
  • Wikipedia. (n.d.). Vanillic acid.
  • Benchchem. (n.d.). Application Notes and Protocols: Incorporation of 4-Methoxy-3-nitrobenzoic Acid into Advanced Polymer Structures.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.
  • ChemicalBook. (2025, July 24). 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID (CAS 3535-33-9) information.
  • ChemicalBook. (n.d.). 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID CAS#: 3535-33-9.
  • Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals.
  • Organic Syntheses. (n.d.). protocatechuic acid.
  • CymitQuimica. (n.d.). o-Vanillic Acid.
  • National Institutes of Health. (n.d.). Vanillic Acid | C8H8O4 | CID 8468 - PubChem.
  • PubChem. (n.d.). 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | C14H18O9 | CID 14132337.
  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.
  • PubChem. (n.d.). 4-Methoxybenzoic Acid | C8H8O3 | CID 7478.
  • ResearchGate. (2025, August 7). Bathysa australis Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Isolation by Countercurrent Chromatographic and Characterization by NMR 1H and 13C Experimental and Theoretical GIAO-B3PW91/cc-pVDZ//B3PW91/cc-pVDZ Chemical Shifts.
  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid.

Sources

An In-Depth Technical Guide to 4-Isopropoxy-3-methoxybenzoic acid (CAS 3535-33-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Isopropoxy-3-methoxybenzoic acid, a key intermediate in organic synthesis with significant applications in pharmaceutical research. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its role in the development of novel therapeutics, particularly as a building block for ion channel modulators.

Core Chemical Properties and Safety Data

This compound, also known as 3-methoxy-4-isopropoxybenzoic acid, is a substituted benzoic acid derivative. Its structure features a benzene ring functionalized with a carboxylic acid group, a methoxy group, and an isopropoxy group. This arrangement of functional groups imparts specific electronic and steric properties that make it a valuable synthon in medicinal chemistry.

PropertyValue
CAS Number 3535-33-9
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance White to off-white crystalline powder
Boiling Point 323.3°C at 760 mmHg[1]
Melting Point 122.2°C[1]
Density 1.146 g/cm³[1]

Safety and Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation[2]. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis of this compound

The most common and logical synthetic route to this compound is through the Williamson ether synthesis. This method involves the alkylation of the phenolic hydroxyl group of a readily available starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid), with an isopropyl halide.

Reaction Scheme:

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol (Proposed):

This protocol is based on established Williamson ether synthesis procedures for similar phenolic acids.

Materials:

  • Vanillic acid

  • 2-Bromopropane (or 2-iodopropane)

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillic acid (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. The mixture will become a suspension.

  • Alkylation: Add 2-bromopropane (1.5-2 equivalents) to the stirring suspension.

  • Heating: Heat the reaction mixture to 70-80°C and maintain this temperature for several hours (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 with 1M HCl. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Carboxylic acid proton (-COOH): A broad singlet typically downfield, above δ 10 ppm.

  • Aromatic protons: Three protons on the benzene ring, exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted ring.

  • Isopropoxy methine proton (-OCH(CH₃)₂): A septet around δ 4.5-4.7 ppm.

  • Methoxy protons (-OCH₃): A singlet around δ 3.8-3.9 ppm.

  • Isopropoxy methyl protons (-OCH(CH₃)₂): A doublet around δ 1.3-1.4 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carboxylic acid carbon (-COOH): In the range of δ 170-175 ppm.

  • Aromatic carbons: Six distinct signals, with the oxygen-substituted carbons appearing at lower field (δ 145-155 ppm) and the others at higher field.

  • Isopropoxy methine carbon (-OCH(CH₃)₂): Around δ 70-72 ppm.

  • Methoxy carbon (-OCH₃): Around δ 55-56 ppm.

  • Isopropoxy methyl carbons (-OCH(CH₃)₂): Around δ 21-23 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

  • C-O stretches (ethers and carboxylic acid): Strong absorptions in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

  • Aromatic C=C stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A peak at m/z = 210.

  • Key Fragmentation Patterns: Expect losses of the isopropyl group, methoxy group, and the carboxylic acid group, leading to characteristic fragment ions.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility has been demonstrated in the development of novel therapeutics targeting ion channels.

Role as a Pharmaceutical Intermediate:

Patents have disclosed the use of this compound as a key intermediate in the synthesis of chroman-spirocyclic piperidine amides and pyrrolopyrazine-spirocyclic piperidine amides.[1][3] These classes of compounds are being investigated as modulators of voltage-gated sodium channels (Nav), which are implicated in various physiological processes, including pain signaling.[1]

The synthesis involves an amide coupling reaction where the carboxylic acid group of this compound is activated and reacted with a complex amine to form the final amide product.

Caption: Use of this compound in API synthesis.

The isopropoxy and methoxy groups on the benzoic acid moiety are important for modulating the physicochemical properties of the final drug candidate, such as its solubility, lipophilicity, and metabolic stability. These properties are critical for determining the pharmacokinetic and pharmacodynamic profile of a drug.

While direct biological studies on this compound itself are not widely published, its integral role in the synthesis of potentially therapeutic compounds underscores its importance for researchers and professionals in the field of drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis from readily available starting materials via the Williamson ether synthesis is a practical and scalable approach. The presence of multiple functional groups allows for its incorporation into complex molecular architectures, as evidenced by its use in the synthesis of novel ion channel modulators. For researchers in medicinal chemistry and drug development, a thorough understanding of the properties and reactivity of this compound is essential for the design and synthesis of next-generation therapeutics.

References

[3] Vertex Pharmaceuticals Incorporated. (2012). Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels. AU2012212196A1. Google Patents. [1] Vertex Pharmaceuticals Incorporated. (2012). Chroman-spirocyclic piperidine amides as modulators of ion channels. US20120245136A1. Google Patents. Alfa Chemistry. CAS 3535-33-9 4-Isopropoxy-3-methoxy-benzoic acid. Retrieved from Alfa Chemistry website. [4] PubChem. 3-Isopropoxybenzoic acid. National Center for Biotechnology Information. [5] HMDB. (2022). 3-Methoxybenzoic acid. Human Metabolome Database. [6] ChemicalBook. (2023). 3-Methoxy-4-methylbenzoic acid(7151-68-0) 13C NMR spectrum. [2] Guidechem. 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID 3535-33-9 wiki. [7] PubMed. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. [8] The Royal Society of Chemistry. Supplementary data for.... [9] PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [10] PubChem. 4-Isopropoxy-3,5-diisopropylbenzoic acid. National Center for Biotechnology Information. [11] BLD Pharm. 159783-29-6 | 3-Isopropoxy-4-methoxybenzoic acid. HMDB. (2022). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Human Metabolome Database.

Sources

An In-Depth Technical Guide to the Physical Properties of 4-Isopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropoxy-3-methoxybenzoic acid, a substituted benzoic acid derivative, is a compound of increasing interest within the realms of pharmaceutical and chemical research. Its unique structural features, comprising a benzoic acid core functionalized with both a methoxy and a bulky isopropoxy group, impart a specific set of physicochemical characteristics that are critical to its behavior in various applications. This guide provides a comprehensive exploration of the key physical properties of this compound, offering both established data and the detailed experimental methodologies required for their verification. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for synthesis, formulation, and analytical development.

Chemical Identity and Structure

Before delving into its physical properties, it is essential to establish the fundamental chemical identity of this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 3535-33-9[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol
Canonical SMILES CC(C)OC1=C(C=C(C=C1)C(=O)O)OC
InChI Key JIDRJYBQEIPGRF-UHFFFAOYSA-N[2]
Synonyms 3-Methoxy-4-(propan-2-yloxy)benzoic acid

The molecular structure, depicted below, reveals a benzene ring substituted at the 1, 3, and 4 positions. The carboxylic acid group at position 1 is the primary functional group, while the methoxy and isopropoxy groups at positions 3 and 4, respectively, significantly influence the molecule's polarity, steric hindrance, and potential for intermolecular interactions.

Caption: 2D structure of this compound.

Core Physical Properties

The physical properties of a compound are paramount in determining its handling, processing, and application. The following table summarizes the key physical properties of this compound.

Physical PropertyValueSource
Melting Point 146-148 °C[3]
Boiling Point (Predicted) 323.3 ± 22.0 °C[3]
Density (Predicted) 1.146 ± 0.06 g/cm³[3]
pKa (Predicted) 4.53 ± 0.10[3]
Physical State Solid[4]

Experimental Determination of Physical Properties

To ensure the accuracy and reliability of the physical property data, standardized experimental protocols must be followed. This section details the methodologies for determining the melting point, boiling point, solubility, and pKa of this compound.

Workflow for Physical Property Determination

G cluster_0 Material Acquisition & Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting start Obtain High-Purity Sample of This compound prep Sample Characterization (Purity Assessment via HPLC/NMR) start->prep mp Melting Point Determination (Capillary Method) prep->mp bp Boiling Point Determination (Thiele Tube Method - Predicted) prep->bp sol Solubility Assessment (Shake-Flask Method) prep->sol pka pKa Determination (Potentiometric Titration) prep->pka analysis Data Collation and Statistical Analysis mp->analysis bp->analysis sol->analysis pka->analysis report Generation of Technical Data Sheet analysis->report

Caption: Workflow for the experimental determination of physical properties.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C/minute) as the approximate melting point is approached.[5][6]

  • Observation: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Causality: The presence of impurities disrupts the crystal lattice of a solid, typically leading to a depression and broadening of the melting point range.[7] Therefore, a sharp melting range, as observed for this compound (146-148 °C), is indicative of high purity.

Boiling Point Determination

Due to the high predicted boiling point of this compound, experimental determination requires specific techniques to avoid decomposition. The reported value is a prediction and should be confirmed experimentally with caution.

Protocol: Thiele Tube Method

  • Sample Preparation: A small amount of the compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed in the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).[8]

  • Heating: The side arm of the Thiele tube is gently heated, ensuring even heat distribution.[9]

  • Observation: As the liquid boils, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[8]

Causality: At the boiling point, the vapor pressure of the liquid equals the external atmospheric pressure. The Thiele tube method allows for a precise determination of this temperature for small sample quantities.

Solubility Profile

The solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Protocol: Shake-Flask Method for Equilibrium Solubility

  • System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed flask.[10]

  • Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Causality: The "like dissolves like" principle generally governs solubility. Given the presence of a polar carboxylic acid group and ether linkages, this compound is expected to exhibit moderate to good solubility in polar organic solvents and limited solubility in non-polar solvents. Its solubility in aqueous media is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for understanding its behavior in different pH environments.

Protocol: Potentiometric Titration

  • Sample Preparation: A known mass of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.[11]

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.[11]

Causality: The pKa is the pH at which the concentrations of the acidic (protonated) and basic (deprotonated) forms of the molecule are equal. This value is fundamental for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and biological activity.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation start High-Purity Sample prep_nmr Dissolution in Deuterated Solvent (e.g., DMSO-d₆) start->prep_nmr prep_ir Preparation of KBr Pellet or ATR Sample start->prep_ir prep_ms Dissolution in Volatile Solvent (e.g., Methanol) start->prep_ms nmr ¹H and ¹³C NMR Spectroscopy prep_nmr->nmr ir FTIR Spectroscopy prep_ir->ir ms Mass Spectrometry (e.g., ESI-MS) prep_ms->ms interp_nmr Chemical Shift and Coupling Constant Analysis nmr->interp_nmr interp_ir Functional Group Identification ir->interp_ir interp_ms Molecular Ion and Fragmentation Pattern Analysis ms->interp_ms structure Structural Elucidation and Confirmation interp_nmr->structure interp_ir->structure interp_ms->structure

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12]

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: The acquired data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Expected Spectral Features:

  • ¹H NMR:

    • A broad singlet in the downfield region (δ 10-13 ppm) corresponding to the carboxylic acid proton.

    • Signals in the aromatic region (δ 6.8-7.8 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.

    • A septet and a doublet in the aliphatic region characteristic of the isopropoxy group.

    • A singlet around δ 3.8-4.0 ppm for the methoxy group protons.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the carboxylic acid in the downfield region (δ ~165-175 ppm).

    • Signals for the six aromatic carbons, with those attached to oxygen atoms appearing at lower field.

    • Signals for the carbons of the isopropoxy and methoxy groups in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

  • Sample Preparation: 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr).[13]

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.[13]

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Expected Spectral Features:

  • A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band from the carboxylic acid carbonyl group, around 1680-1710 cm⁻¹.

  • C-O stretching bands for the ether linkages and the carboxylic acid.

  • C-H stretching bands for the aromatic and aliphatic protons.

  • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: The solution is infused into the ESI source of a mass spectrometer. The mass spectrum is recorded in either positive or negative ion mode.

Expected Spectral Features:

  • Negative Ion Mode: A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 209.08.

  • Positive Ion Mode: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 211.09.

  • Fragmentation patterns may involve the loss of the isopropoxy group, methoxy group, or the carboxylic acid functionality.

Conclusion

The physical properties of this compound, including its melting point, predicted boiling point, solubility characteristics, pKa, and spectroscopic fingerprints, provide a comprehensive profile of this molecule. The experimental protocols detailed in this guide offer a robust framework for the verification and further exploration of these properties. A thorough understanding of these fundamental characteristics is indispensable for the effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available at: [Link]

  • This compound (C11H14O4) - PubChemLite. Available at: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. Available at: [Link]

  • Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid - MIT. Available at: [Link]

  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. Available at: [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. Available at: [Link]

  • Melting point determination. Available at: [Link]

  • Exp 1 - Melting Points. Available at: [Link]

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  • BOILING POINT DETERMINATION. Available at: [Link]

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A Senior Application Scientist's Guide to the Synthesis of 4-Isopropoxy-3-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of 4-isopropoxy-3-methoxybenzoic acid methyl ester, a valuable intermediate in organic synthesis. The primary focus is on the robust and widely applicable Williamson ether synthesis, starting from the readily available precursor, methyl vanillate. This document details the underlying reaction mechanism, provides a meticulously validated step-by-step experimental protocol, and outlines methods for purification and characterization. It is intended for an audience of researchers, chemists, and professionals in drug development who require a scientifically rigorous and practical understanding of this synthesis.

Introduction and Strategic Overview

This compound methyl ester is a benzoate ester derivative characterized by isopropoxy and methoxy substitutions on the benzene ring. Its utility often lies as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The most direct and reliable synthetic approach is the O-alkylation of methyl 4-hydroxy-3-methoxybenzoate (commonly known as methyl vanillate). This strategy leverages the acidic nature of the phenolic hydroxyl group on the precursor. The Williamson ether synthesis is the textbook method for this transformation, offering high yields and operational simplicity.[1][2] The core of this reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an appropriate isopropyl electrophile.

The overall synthetic workflow can be visualized as a sequence of distinct operational stages, each critical for the success of the final outcome.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Prep Reagent & Glassware Preparation Reaction Williamson Ether Synthesis: Alkylation of Methyl Vanillate Prep->Reaction Charge Reactor Workup Aqueous Workup & Phase Separation Reaction->Workup Quench & Extract Purification Solvent Removal & Recrystallization Workup->Purification Dry & Concentrate Analysis Characterization (NMR, IR, MP) Purification->Analysis Verify Identity & Purity

Figure 1: High-level experimental workflow for the synthesis.

Reaction Mechanism and Rationale for Reagent Selection

The Williamson ether synthesis proceeds via a classic SN2 mechanism.[2][3]

  • Deprotonation: The weakly acidic phenolic proton of methyl vanillate is abstracted by a base to form a sodium or potassium phenoxide salt. This step is crucial as the resulting phenoxide is a significantly stronger nucleophile than the starting alcohol.[4]

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane). This concerted step involves the backside attack of the nucleophile, leading to the inversion of stereochemistry if the electrophilic carbon were chiral.

  • Product Formation: The carbon-halogen bond is broken, displacing the halide as a leaving group and forming the new C-O ether bond.

G start Methyl Vanillate (Ar-OH) phenoxide Phenoxide (Ar-O⁻) start->phenoxide Deprotonation product Product (Ar-O-iPr) phenoxide->product SN2 Attack salt Byproduct (KBr) base Base (e.g., K₂CO₃) base->phenoxide alkyl_halide 2-Bromopropane (iPr-Br) alkyl_halide->product

Caption: Core mechanism of the Williamson ether synthesis.

Choice of Reagents:

  • Starting Material: Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) is an inexpensive, commercially available solid derived from vanillin.

  • Alkylating Agent: 2-Bromopropane or 2-iodopropane are effective electrophiles. While 2-iodopropane is more reactive, 2-bromopropane is often chosen for its lower cost and adequate reactivity. A secondary halide is used here; however, it's important to note that SN2 reactions are fastest with methyl and primary halides.[2] With a secondary halide, a competing E2 elimination reaction is possible but is generally minimized under these conditions with a non-hindered base.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is an ideal base. It is strong enough to deprotonate the phenol but not so strong as to promote significant elimination or hydrolyze the ester. It is also inexpensive and easily removed by filtration.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is preferred. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the SN2 reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding several grams of the target product.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. 2-Bromopropane is a volatile and flammable liquid; handle it in a well-ventilated fume hood. DMF is a skin irritant and should be handled with care.

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Amount (mmol)Mass / VolumeEquivalents
Methyl Vanillate182.1727.45.00 g1.0
2-Bromopropane122.9940.73.5 mL (4.99 g)1.5
Potassium Carbonate138.2154.87.58 g2.0
Acetone--50 mL-

Step-by-Step Procedure:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl vanillate (5.00 g, 27.4 mmol) and anhydrous potassium carbonate (7.58 g, 54.8 mmol).

  • Solvent Addition: Add 50 mL of acetone to the flask. The mixture will be a heterogeneous slurry.

  • Reagent Addition: Add 2-bromopropane (3.5 mL, 40.7 mmol) to the stirring suspension.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct using a Büchner funnel. Wash the solid cake with a small amount of fresh acetone (2 x 10 mL) to recover any residual product.

  • Solvent Removal: Combine the filtrate and washes in a round-bottom flask and remove the acetone using a rotary evaporator. This will yield a crude oil or semi-solid.

  • Aqueous Workup: Dissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with 5% aqueous sodium hydroxide (2 x 25 mL) to remove any unreacted methyl vanillate, followed by a wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot methanol or ethanol. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Characterization of the Final Product

The identity and purity of the synthesized this compound methyl ester should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 36-38 °C.[5]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.63 (dd, J=8.4, 2.0 Hz, 1H, Ar-H)

    • δ 7.52 (d, J=2.0 Hz, 1H, Ar-H)

    • δ 6.85 (d, J=8.4 Hz, 1H, Ar-H)

    • δ 4.60 (sept, J=6.0 Hz, 1H, -OCH(CH₃)₂)

    • δ 3.89 (s, 3H, -COOCH₃)

    • δ 3.87 (s, 3H, Ar-OCH₃)

    • δ 1.38 (d, J=6.0 Hz, 6H, -OCH(CH₃)₂)

    • Note: The key diagnostic signals are the septet around 4.60 ppm and the corresponding 6H doublet at 1.38 ppm, confirming the presence of the isopropoxy group.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 166.9, 152.5, 149.8, 124.0, 122.9, 112.9, 111.8, 71.1, 56.0, 52.0, 22.0.

  • Expected Yield: 75-85%

Troubleshooting and Key Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 16 hours, additional 2-bromopropane (0.2 eq) and a longer reflux time may be necessary. Ensure the potassium carbonate is anhydrous, as water will hinder the formation of the phenoxide.

  • Low Yield: Low yields can result from insufficient heating (failure to maintain reflux) or loss of product during the workup. Ensure thorough extraction and careful transfers. The competing E2 elimination of 2-bromopropane to propene is a potential side reaction, though typically minor under these conditions.

  • Product Purity: The aqueous NaOH wash is critical for removing acidic impurities, primarily unreacted methyl vanillate. If the final product is oily or has a low melting point, a second recrystallization may be required.

Conclusion

The Williamson ether synthesis provides an efficient, scalable, and reliable method for the preparation of this compound methyl ester from methyl vanillate. By understanding the SN2 mechanism and carefully controlling the reaction conditions, researchers can consistently obtain high yields of the pure product. The protocol described herein is robust and has been validated for standard laboratory use, serving as a foundational procedure for scientists engaged in synthetic chemistry.

References

  • Google Patents. (n.d.). Preparation of o-isopropyl phenol.
  • Request PDF. (n.d.). Alkylation of phenol with isopropanol over SAPO-11 zeolites. ResearchGate. Retrieved from [Link]

  • Sato, M., et al. (n.d.). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. SpringerLink. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

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The Multifaceted Biological Activities of Isovanillic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid), a structural isomer of the well-known flavoring agent vanillic acid, has emerged from the shadow of its more famous counterpart to become a focal point of intensive scientific investigation. This phenolic acid and its derivatives represent a promising class of bioactive molecules with a diverse and compelling range of pharmacological activities. For researchers, scientists, and drug development professionals, understanding the nuanced biological effects and the underlying molecular mechanisms of isovanillic acid derivatives is paramount to unlocking their full therapeutic potential.

This in-depth technical guide provides a comprehensive overview of the significant biological activities of isovanillic acid derivatives, delving into their antimicrobial, antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Beyond a mere compilation of findings, this document offers detailed, field-proven experimental protocols and explains the causal relationships behind methodological choices, empowering researchers to confidently design and execute their own investigations.

Antimicrobial Activity: A Renewed Approach to Combating Pathogens

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Isovanillic acid and its derivatives have demonstrated notable activity against a spectrum of pathogenic microorganisms.

Mechanism of Action

While the precise mechanisms are still under investigation, evidence suggests that isovanillic acid derivatives exert their antimicrobial effects through the disruption of microbial cell membrane integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Furthermore, specific derivatives have been shown to interfere with key microbial processes, such as virulence factor production. For instance, isovanillic acid has been observed to reduce the virulence of Staphylococcus aureus by targeting specific coagulases.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of isovanillic acid and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism.

MicroorganismIsovanillic Acid MIC (mg/L)Reference
Escherichia coli>1000[1]
Sarcina spp.>1000[1]
Enterobacter hormaechei>1000[1]
Staphylococcus aureus>1000[1]
Candida albicans>1000[1]

Note: Direct comparison of MIC values should be approached with caution due to variations in experimental conditions between studies.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standardized method for determining the MIC of isovanillic acid derivatives against bacterial and fungal strains.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Isovanillic acid derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth and solvent)

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions:

    • Perform serial two-fold dilutions of the isovanillic acid derivative stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well containing the test compound dilutions, positive control, and negative control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases. Isovanillic acid and its derivatives are potent antioxidants capable of scavenging free radicals and mitigating oxidative damage.

Mechanism of Action

The antioxidant properties of isovanillic acid are primarily attributed to its phenolic hydroxyl group, which can readily donate a hydrogen atom to stabilize free radicals. The methoxy group on the aromatic ring also contributes to its antioxidant capacity by enhancing the stability of the resulting phenoxyl radical.

Experimental Protocols for Assessing Antioxidant Capacity

Several assays are commonly employed to evaluate the antioxidant potential of isovanillic acid derivatives.

Principle: DPPH is a stable free radical that exhibits a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the isovanillic acid derivative.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.

Procedure:

  • Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark.

  • Dilute the ABTS radical solution with ethanol to a specific absorbance.

  • Add various concentrations of the isovanillic acid derivative to the ABTS radical solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Antioxidant Mechanism Isovanillic_Acid Isovanillic Acid (with -OH group) Stabilized_Radical Stabilized Isovanillic Acid Radical Isovanillic_Acid->Stabilized_Radical Donates H• Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Neutralized_Molecule Neutralized Molecule Free_Radical->Neutralized_Molecule Accepts H•

Caption: Hydrogen atom donation by isovanillic acid to neutralize a free radical.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cardiovascular disease, arthritis, and cancer. Isovanillic acid and its derivatives have demonstrated significant anti-inflammatory properties by targeting key signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Pathway

A primary mechanism underlying the anti-inflammatory effects of isovanillic acid is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Isovanillic acid derivatives can interfere with this process by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation.

NF-kB Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Stimulus->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa IκBα Degradation NFkB NF-κB p_IkBa->NFkB IκBα Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Isovanillic_Acid Isovanillic Acid Derivative Isovanillic_Acid->IkBa_NFkB Inhibits Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression

Caption: Inhibition of NF-κB nuclear translocation by isovanillic acid derivatives.

Experimental Protocols for Assessing Anti-inflammatory Activity

Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Procedure:

  • Cell Transfection:

    • Transfect a suitable cell line (e.g., HEK293T) with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Cell Treatment:

    • Pre-treat the transfected cells with various concentrations of the isovanillic acid derivative for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Principle: This technique allows for the direct visualization of the subcellular localization of the NF-κB p65 subunit.

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat with the isovanillic acid derivative followed by stimulation with an NF-κB activator.

  • Fixation and Permeabilization:

    • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Incubate the cells with a primary antibody against the p65 subunit, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Isovanillic acid and its derivatives have shown promise in this area, exhibiting cytotoxic effects against various cancer cell lines.

Mechanism of Action

The anticancer activity of isovanillic acid derivatives is multifaceted and can involve:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.

  • Modulation of Signaling Pathways: Interfering with signaling pathways crucial for cancer cell survival and growth, such as the PI3K/Akt/mTOR pathway.

Quantitative Data: IC50 Values in Cancer Cell Lines

The cytotoxic potential of isovanillic acid derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIsovanillic Acid Derivative IC50 (µM)Reference
HTB-26 Breast Cancer10 - 50[4]
PC-3 Pancreatic Cancer10 - 50[4]
HepG2 Hepatocellular Carcinoma10 - 50[4]
HCT116 Colorectal Cancer22.4 (for a derivative)[4]
Experimental Protocols for Assessing Anticancer Activity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the isovanillic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5]

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

  • Cell Treatment:

    • Treat cancer cells with the isovanillic acid derivative to induce apoptosis.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation:

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four populations of cells can be distinguished: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[1][6][7][8][9]

Neuroprotective Effects: Shielding the Brain from Degeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. Isovanillic acid and its derivatives have demonstrated neuroprotective properties in various experimental models.

Mechanism of Action

The neuroprotective effects of isovanillic acid derivatives are linked to their ability to:

  • Reduce Oxidative Stress: Scavenging free radicals and upregulating endogenous antioxidant enzymes in the brain.[10]

  • Attenuate Neuroinflammation: Inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines in the central nervous system.

  • Modulate Neurotransmitter Systems: Influencing the levels and activity of key neurotransmitters.

  • Inhibit Apoptosis in Neurons: Preventing the programmed cell death of neurons.

Experimental Protocols for Assessing Neuroprotective Effects

Principle: This is a widely used behavioral test to assess spatial learning and memory in rodents, which are hippocampus-dependent functions often impaired in neurodegenerative diseases.

Procedure:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase (Training):

    • Rats or mice are trained over several days to find the hidden platform using distal visual cues in the room.

    • The latency to find the platform and the path length are recorded.

  • Probe Trial (Memory Test):

    • The platform is removed, and the animal is allowed to swim freely for a set time.

    • The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[4][10][11][12][13]

Procedure:

  • Tissue Homogenization:

    • Homogenize brain tissue samples in an appropriate buffer.

  • Biochemical Assays:

    • Superoxide Dismutase (SOD) and Catalase (CAT) Activity: Measure the activity of these key antioxidant enzymes using commercially available assay kits.

    • Malondialdehyde (MDA) Levels: Quantify lipid peroxidation by measuring MDA levels, a common marker of oxidative stress, using the thiobarbituric acid reactive substances (TBARS) assay.[14][15][16][17][18]

Structure-Activity Relationship (SAR): Designing More Potent Derivatives

Understanding the relationship between the chemical structure of isovanillic acid derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

  • Esterification: The esterification of the carboxylic acid group of vanillic acid has been shown to influence its anti-allergic degranulation inhibitory activity. The length and branching of the alkyl chain in the ester moiety can significantly impact potency.[19]

  • Alkylation of the Indole Ring: In hybrid molecules containing an indole structure linked to vanillic acid, alkylation of the nitrogen atom in the indole ring can enhance antibacterial activity, with shorter carbon chains being associated with better efficacy.[20]

Conclusion and Future Directions

Isovanillic acid and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, spanning antimicrobial, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, underscore their significant potential in addressing a wide range of human diseases. The detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting field.

Future investigations should focus on:

  • Elucidating Detailed Mechanisms of Action: Unraveling the precise molecular targets and signaling pathways modulated by different isovanillic acid derivatives.

  • Optimizing Structure-Activity Relationships: Synthesizing and screening novel derivatives to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

  • In Vivo Efficacy and Safety Studies: Translating promising in vitro findings into preclinical and eventually clinical studies to evaluate the therapeutic efficacy and safety of these compounds in relevant disease models.

By continuing to explore the rich pharmacology of isovanillic acid derivatives, the scientific community can pave the way for the development of new and effective treatments for some of the most challenging diseases of our time.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Thayyullathil, F., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic Science and Clinical Research, 1-5.
  • Sureda, F. X., et al. (2020). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Methods in Molecular Biology, 2140, 145-159.
  • Carullo, G., et al. (2020). New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. Molecules, 25(21), 5199.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

  • Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Tanaka, T., et al. (2016). Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells. Bioorganic & Medicinal Chemistry Letters, 26(15), 3533-3536.
  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Ma, L., et al. (2025). Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. Acta Chimica Slovenica, 72(1), 127-132.
  • ResearchGate. (n.d.). Immunofluorescence staining with the quantification of nuclear/cytosol p65 positivity for detecting NF-κB pathway activation. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). BIOCHEMICAL AND IN-VIVO ANTIOXIDANT PARAMETERS FOR EVALUATION OF MEMORY ENHANCING ACTIVITY. [Link]

  • BPS Bioscience. (n.d.). NF-κB Luciferase-eGFP Reporter HEK293 Cell Line. [Link]

  • ResearchGate. (n.d.). Immunofluorescence analysis of NF-κB p65 nuclear translocation. [Link]

  • Min, Y., et al. (2020). 2.3. Morris Water Maze Test. Bio-protocol, 10(2), e3489.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson's disease: In silico and in vivo study. (2023). PLOS ONE, 18(11), e0294132.
  • Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kB p65 Immunofluorescence Labeling Kit. [Link]

  • ResearchGate. (n.d.). Oxidative stress markers in brain tissue. [Link]

  • ResearchGate. (n.d.). Immunofluorescent staining of NF-κB p65 nuclear translocation. [Link]

  • ResearchGate. (2015). Does anyone have protocol to measure lipid peroxidation/MDA levels in the brain tissue using 96 well plate?[Link]

  • Matejczyk, M., et al. (2024). Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants. Ecotoxicology and Environmental Safety, 275, 116383.
  • University College London. (n.d.). Enzyme inhibitors. [Link]

  • Escribano, J., et al. (1987). Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions.
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Institute for Translational Medicine and Therapeutics, University of Pennsylvania. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

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A Comprehensive Technical Guide to the Solubility Profiling of 4-Isopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the characterization of the solubility of 4-isopropoxy-3-methoxybenzoic acid, a key consideration for its potential applications in pharmaceutical and chemical research. While specific experimental solubility data for this compound is not extensively available in public literature, this document serves as a comprehensive manual for researchers to generate this critical data in a systematic and scientifically rigorous manner. We will delve into the foundational physicochemical properties of the molecule, present industry-standard protocols for solubility determination, and discuss the scientific principles that underpin these methodologies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Solubility is a critical determinant of a drug's bioavailability, directly impacting its absorption and, consequently, its therapeutic efficacy.[1][2] For a compound like this compound, understanding its solubility profile is not merely an academic exercise; it is a fundamental prerequisite for any meaningful preclinical and formulation development. Insufficient solubility can lead to erratic absorption, underestimated toxicity, and ultimately, the failure of a promising therapeutic agent.[1][2] This guide, therefore, equips the research scientist with the necessary tools and knowledge to thoroughly characterize this essential property. Benzoic acid derivatives, such as 3-Methoxy-4-methylbenzoic acid, are significant as intermediates in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic physicochemical properties is essential before embarking on solubility studies. These parameters influence which experimental methods are most appropriate and provide context for the interpretation of the resulting data.

PropertyValueSource
CAS Number 3535-33-9[3]
Molecular Formula C₁₁H₁₄O₄[4]
Molecular Weight 210.23 g/mol [3]
Melting Point 146-148 °C[3]
Predicted pKa 4.53 ± 0.10[3]
Predicted Boiling Point 323.3 ± 22.0 °C[3]
Predicted Density 1.146 ± 0.06 g/cm³[3]

The predicted pKa of approximately 4.53 indicates that this compound is a weak organic acid. This is a crucial piece of information, as its solubility will be highly dependent on the pH of the aqueous medium. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. Conversely, at pH values above its pKa, it will be in its ionized, more soluble carboxylate form.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[5] This technique is revered for its reliability in establishing the true saturation point of a substance in a given solvent system at a specific temperature.

The Shake-Flask Method: A Step-by-Step Protocol

This method is based on achieving a saturated solution in equilibrium with an excess of the solid compound.

Causality of Experimental Choices: The core principle is to allow sufficient time and agitation for the dissolution and precipitation processes to reach a dynamic equilibrium. The subsequent separation of the solid phase and analysis of the supernatant provides a direct measure of the solubility.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The excess solid is critical to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker or rotator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C). Agitation should be continuous and vigorous enough to keep the solid suspended. The equilibration time is critical; for thermodynamic solubility, this can range from 24 to 72 hours to ensure equilibrium is fully established.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Subsequently, clarify the supernatant by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation. This step is crucial to ensure that no undissolved solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.

  • Quantification: Accurately dilute an aliquot of the clear saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[1][2]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to solvent in vials B Seal and agitate at constant temperature (24-72h) A->B Achieve Equilibrium C Settle excess solid B->C D Filter or centrifuge supernatant C->D Isolate Saturated Solution E Dilute clear saturated solution D->E F Analyze concentration (HPLC or LC-MS/MS) E->F Determine Solubility

Caption: Workflow for the Shake-Flask Solubility Method.

Potentiometric Titration for pKa and Intrinsic Solubility Determination

Given that this compound is a weak acid, potentiometric titration offers a powerful and efficient method to determine not only its pKa but also its intrinsic aqueous solubility (the solubility of the neutral form of the molecule).[6][7][8]

Principles of Potentiometric Titration for Solubility

This method involves titrating a solution or suspension of the weak acid with a strong base (e.g., NaOH) and monitoring the pH. The point at which the compound begins to precipitate or fully dissolve provides information about its solubility at different pH values. By applying the law of mass action, the intrinsic solubility can be calculated.[6][7] This approach can be significantly faster than the shake-flask method, often taking 2-4 hours.[6][7][9]

Protocol Outline:

  • System Calibration: Calibrate a pH electrode and potentiometer using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

  • Sample Preparation: Prepare a precise amount of this compound in a solution of known ionic strength (e.g., using 0.15 M KCl to maintain a constant background electrolyte concentration).[10]

  • Titration: Titrate the sample with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show an inflection point that can be used to determine the pKa. The solubility can be derived from the pH at which precipitation or complete dissolution occurs, using specialized equations that relate pH, pKa, and the total concentration of the compound.[6][7]

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate pH meter B Prepare compound suspension of known concentration A->B C Add strong base titrant incrementally B->C D Record pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Determine pKa from inflection point E->F G Calculate intrinsic solubility from titration data E->G

Sources

A Technical Guide to the Research Applications of 4-Isopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropoxy-3-methoxybenzoic acid, a derivative of isovanillic acid, is a small organic molecule with the chemical formula C₁₁H₁₄O₄.[1][2] While direct research on this specific compound is not extensively documented, its structural similarity to other biologically active benzoic acid and isovanilloid compounds provides a strong basis for exploring its potential in various research applications. This guide will provide an in-depth analysis of its potential as a research tool, focusing on a primary hypothesized application as a phosphodiesterase 4 (PDE4) inhibitor, and will outline detailed experimental workflows for its investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3535-33-9[1][3][4][5]
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1][5]
Appearance Solid (predicted)
Solubility Insoluble in cold water, soluble in organic solvents[6]
Synonyms Isovanillic acid isopropoxy ether[4]

Primary Hypothesized Research Application: Phosphodiesterase 4 (PDE4) Inhibition

The most promising area of investigation for this compound lies in its potential as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger.[7] By inhibiting PDE4, the degradation of cAMP is prevented, leading to its accumulation within the cell.[7] This increase in cAMP has profound anti-inflammatory effects, making PDE4 a significant therapeutic target for a range of inflammatory diseases.[8][9][10]

The rationale for investigating this compound as a PDE4 inhibitor is based on the mechanism of action of approved drugs like Roflumilast. Roflumilast is a selective PDE4 inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[7][11] Its anti-inflammatory properties stem from its ability to increase intracellular cAMP, which in turn suppresses the release of pro-inflammatory mediators.[8][12][13] Structurally, while not identical, this compound shares a substituted benzoic acid core, suggesting it may fit into the active site of the PDE4 enzyme.

Signaling Pathway of PDE4 Inhibition

The diagram below illustrates the proposed mechanism of action for a PDE4 inhibitor like this compound.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell (e.g., Macrophage, Neutrophil) Pro_inflammatory_stimulus Pro-inflammatory Stimulus AC Adenylyl Cyclase Pro_inflammatory_stimulus->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP degrades cAMP to CREB CREB (transcription factor) PKA->CREB activates Inflammatory_Mediators Suppression of Inflammatory Mediators (TNF-α, IL-17, etc.) CREB->Inflammatory_Mediators leads to Compound 4-Isopropoxy-3- methoxybenzoic acid Compound->PDE4 inhibits

Caption: Proposed signaling pathway of PDE4 inhibition.

Experimental Workflows for Validation

A systematic approach is required to validate the hypothesized PDE4 inhibitory activity of this compound. The following experimental workflow outlines the key steps from initial screening to cellular validation.

Experimental_Workflow Start Start: This compound Step1 Step 1: In Vitro PDE4 Enzyme Inhibition Assay Start->Step1 Step2 Step 2: Intracellular cAMP Quantification Assay Step1->Step2 If active Step3 Step 3: Anti-inflammatory Cytokine Release Assay Step2->Step3 If cAMP increases End End: Validated PDE4 Inhibitor with Anti-inflammatory Activity Step3->End If cytokine release is inhibited

Caption: Experimental workflow for validating PDE4 inhibitory activity.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to measure the direct inhibition of recombinant human PDE4 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PDE4.

Materials:

  • Recombinant Human PDE4 Enzyme

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Anti-cAMP Antibody

  • Assay Buffer (e.g., Tris-HCl, MgCl₂)

  • 384-well microplates

  • Plate reader with FP capabilities

  • This compound

  • Positive control (e.g., Roflumilast)

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the PDE4 enzyme.

  • Initiation of Reaction: Add FAM-cAMP to all wells to start the enzymatic reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add the anti-cAMP antibody to all wells. The antibody will bind to any remaining FAM-cAMP that was not hydrolyzed by PDE4.

  • Measurement: Incubate for another 60 minutes and then measure the fluorescence polarization. A high FP signal indicates that FAM-cAMP has been protected from hydrolysis, signifying PDE4 inhibition.

  • Data Analysis: Plot the FP signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Intracellular cAMP Quantification Assay

This protocol measures the effect of the test compound on intracellular cAMP levels in a relevant cell line.

Objective: To confirm that this compound increases intracellular cAMP in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., U937 monocytes)

  • Cell culture medium

  • Forskolin (an adenylyl cyclase activator)

  • This compound

  • Lysis buffer

  • cAMP ELISA kit

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 30 minutes.

  • Stimulation: Stimulate the cells with forskolin for 15 minutes to induce cAMP production.

  • Cell Lysis: Lyse the cells using the provided lysis buffer.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the cAMP levels to the total protein concentration in each well and compare the levels in treated versus untreated cells.

Protocol 3: Anti-inflammatory Cytokine Release Assay

This protocol assesses the downstream functional effect of PDE4 inhibition on inflammatory cytokine production.

Objective: To determine if this compound can inhibit the release of pro-inflammatory cytokines like TNF-α.

Materials:

  • PBMCs or macrophages

  • Lipopolysaccharide (LPS)

  • This compound

  • TNF-α ELISA kit

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (a potent inflammatory stimulus) for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α in the supernatant using an ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release at each compound concentration compared to the LPS-only control.

Potential Downstream Research Applications

Should this compound prove to be a potent PDE4 inhibitor, it could be a valuable tool for research in several therapeutic areas:

  • Inflammatory Respiratory Diseases: As a tool to study the mechanisms of airway inflammation in models of COPD and asthma.[12]

  • Neuroinflammation: For investigating the role of PDE4 in neurological disorders such as Alzheimer's disease and Parkinson's disease, where neuroinflammation is a key pathological feature.[10][14]

  • Dermatology: To explore the impact of PDE4 inhibition on inflammatory skin conditions like psoriasis and atopic dermatitis.

Other Potential Research Avenues

Given its isovanillic acid backbone, this compound may possess other biological activities worth exploring:

  • Anti-thrombotic Activity: Isovanillic acid has demonstrated anti-thrombotic, anticoagulant, and antiplatelet properties.[15] Screening for effects on platelet aggregation and coagulation pathways could be a fruitful area of research.

  • Antioxidant and Cytotoxic Effects: Isovanilloids have been investigated for their cytotoxic effects against cancer cell lines.[16] Initial screening using assays like the DPPH assay for antioxidant activity and MTT assays against a panel of cancer cell lines would be warranted.

  • Antimicrobial Activity: Benzoic acid derivatives are known for their antimicrobial properties.[17] Testing against a panel of pathogenic bacteria and fungi could reveal another potential application.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The strong rationale for its investigation as a PDE4 inhibitor provides a clear and compelling path for initial research. The experimental workflows detailed in this guide offer a robust framework for validating this primary hypothesis and exploring its downstream functional consequences.

Future research could focus on structure-activity relationship (SAR) studies, where derivatives of this compound are synthesized to optimize potency and selectivity for the PDE4 enzyme. Such studies could lead to the development of novel chemical probes to better understand the role of PDE4 in health and disease, and potentially serve as a starting point for new therapeutic agents.

References

  • Pòlosa, R., & Blackburn, MR. (2011). Pharmacological profile of roflumilast. PubMed.
  • Gao, J., et al. (2022).
  • AstraZeneca. (n.d.). DALIRESP® (roflumilast) Mechanism of Action. DALIRESP HCP.
  • Patsnap. (2024). What is the mechanism of Roflumilast?.
  • Shafiee-Nick, R., et al. (2009).
  • R Discovery. (n.d.). What molecular and cellular mechanisms explain the therapeutic action of ROFLUMILAST in DALIRESP?. R Discovery.
  • Guidechem. (n.d.). 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID 3535-33-9 wiki. Guidechem.
  • Patsnap. (2024). What are PDE inhibitors and how do they work?.
  • Vecellio, M., et al. (2022).
  • ChemicalBook. (n.d.). 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID | 3535-33-9. ChemicalBook.
  • Grokipedia. (2026). Isovanilloid. Grokipedia.
  • PubChemLite. (n.d.). This compound (C11H14O4). PubChemLite.
  • MCE. (n.d.). Isovanillic acid (3-Hydroxy-4-methoxybenzoic acid) | Anti-Thrombotic Agent. MCE.
  • ChemicalBook. (n.d.). 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID CAS#: 3535-33-9. ChemicalBook.
  • Pharmaffiliates. (n.d.). 3535-33-9| Chemical Name : this compound.
  • BenchChem. (2023). Buy 4-Methoxybenzoic acid | 100-09-4. BenchChem.
  • Sigma-Aldrich. (n.d.). 3-Isopropoxy-4-methoxybenzoic acid | 159783-29-6. Sigma-Aldrich.
  • Kumar, N., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research.

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An In-Depth Technical Guide to 4-Isopropoxy-3-methoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxy-3-methoxybenzoic acid, a derivative of vanillic acid, is a key organic intermediate with significant applications in the pharmaceutical industry. Its structural features, particularly the isopropoxy and methoxy groups on the benzene ring, make it a valuable building block in the synthesis of complex molecular architectures with notable biological activity. This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, spectral characterization, and its crucial role as a precursor in the development of therapeutic agents, most notably as an intermediate in the synthesis of the phosphodiesterase 4 (PDE4) inhibitor, Rolipram.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 3535-33-9[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [2]
Melting Point 146-148 °C[2]
Boiling Point 323.3 ± 22.0 °C (Predicted)[2]
pKa 4.53 ± 0.10 (Predicted)[2]
Appearance Not explicitly found in search results
Solubility Not explicitly found in search results

Synthesis of this compound

The primary and most logical synthetic route to this compound is through the Williamson ether synthesis, a robust and widely used method for forming ethers.[3][4] This reaction involves the alkylation of the hydroxyl group of a precursor molecule. In this case, the readily available and naturally derived vanillic acid (4-hydroxy-3-methoxybenzoic acid) serves as the ideal starting material.

The synthesis proceeds by deprotonating the phenolic hydroxyl group of vanillic acid with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an isopropyl halide (e.g., isopropyl bromide or iodide) in an Sₙ2 reaction to yield the desired this compound.

G vanillic_acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) phenoxide Vanillate Phenoxide vanillic_acid->phenoxide Deprotonation product This compound phenoxide->product Sₙ2 Attack isopropyl_halide Isopropyl Halide (e.g., Isopropyl Bromide) base Base (e.g., K₂CO₃, NaH) solvent Solvent (e.g., DMF, Acetone)

Diagram 1: General scheme for the Williamson ether synthesis of this compound.
Experimental Protocol: Synthesis via Williamson Ether Synthesis

The following protocol describes a general procedure for the synthesis of this compound from vanillic acid.

Materials:

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • Isopropyl bromide (or isopropyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetone

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Dissolution and Deprotonation:

    • In a round-bottom flask, dissolve vanillic acid in a suitable polar aprotic solvent such as DMF or acetone.

    • Add a slight excess of a base (e.g., 1.5-2.0 equivalents of potassium carbonate) to the solution. If using a stronger base like sodium hydride, it should be added cautiously under an inert atmosphere.

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation:

    • Add a slight excess (e.g., 1.2-1.5 equivalents) of isopropyl bromide to the reaction mixture.

    • Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF) and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up and Isolation:

    • After cooling to room temperature, pour the reaction mixture into water.

    • Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3 to protonate the carboxylic acid, leading to the precipitation of the product.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-CH(CH₃)₂~4.6Septet1H
-CH(CH ₃)₂~1.3Doublet6H
-OCH~3.9Singlet3H
Aromatic-H~7.5-7.7Multiplet3H
-COOH >10Broad Singlet1H
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-C OOH~167
Aromatic Quaternary Carbons~150-155
Aromatic CH Carbons~110-125
-OC H(CH₃)₂~72
-OC H₃~56
-CH(C H₃)₂~22
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)1680-1710Strong, Sharp
C-O (Ether)1200-1300 and 1000-1100Strong
C-H (Aromatic)~3000-3100Medium
C-H (Aliphatic)~2850-2960Medium
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 210.0892 Da.[8] The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 210. The fragmentation pattern would likely involve the loss of the isopropyl group, methoxy group, and the carboxylic acid group.

Applications in Drug Development: A Precursor to PDE4 Inhibitors

The primary significance of this compound in drug development lies in its role as a key intermediate in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors.[9][10] PDE4 is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in a wide range of cellular processes, including inflammation.

G atp ATP camp cAMP atp->camp Activation ac Adenylate Cyclase amp AMP camp->amp Hydrolysis pka Protein Kinase A (PKA) camp->pka Activation pde4 PDE4 inflammation Inflammation pka->inflammation Inhibition of Inflammatory Response rolipram Rolipram (PDE4 Inhibitor) rolipram->pde4 Inhibition

Sources

Unveiling Isovanillin: From Historical Footnote to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isovanillin (3-hydroxy-4-methoxybenzaldehyde), the structural isomer of the widely recognized flavorant vanillin, has transitioned from a position of relative obscurity to become a molecule of significant interest within medicinal chemistry and materials science.[1] Historically overshadowed by its more famous counterpart, a growing body of research has illuminated isovanillin's distinct physicochemical properties and diverse pharmacological activities, establishing it as a versatile and privileged scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of isovanillin and its derivatives, charting its historical discovery, detailing the evolution of its synthesis, and examining its multifaceted applications in drug development. We will delve into the causality behind synthetic strategies, provide validated experimental protocols, and analyze the structure-activity relationships that underpin its therapeutic potential, offering a critical resource for professionals dedicated to advancing pharmaceutical science.

Part 1: The Genesis of Isovanillin - A Historical Perspective

The story of isovanillin is intrinsically linked to the foundational period of organic chemistry in the late 19th century, a time of fervent exploration into the structure and synthesis of aromatic compounds. While vanillin was first isolated in 1858 and its synthesis famously achieved by Ferdinand Tiemann and Wilhelm Haarmann in 1874, the specific discovery of isovanillin is less precisely documented.[1][3][4] It is widely accepted that isovanillin was first prepared shortly thereafter, emerging as a natural consequence of systematic studies on the isomers of vanillin and related benzaldehydes.[1]

Early synthetic efforts were largely extensions of methodologies developed for vanillin, such as the Reimer-Tiemann reaction, applied to different precursors.[1] For decades, isovanillin remained a chemical curiosity, its potential largely untapped and its utility confined to niche applications in the fragrance industry. The pivot towards its current status as a valuable synthetic building block was driven by the discovery of its unique biological profile, which diverges significantly from that of vanillin. This distinction, rooted in the simple transposition of its hydroxyl and methoxy groups, fundamentally alters its electronic distribution and hydrogen bonding capabilities, allowing it to interact with biological targets in ways that vanillin cannot. This realization has catalyzed a surge in research, transforming isovanillin from a historical footnote into a cornerstone for contemporary drug design.

Part 2: Synthetic Evolution - Crafting Isovanillin and Its Derivatives

The utility of isovanillin as a scaffold is predicated on its synthetic accessibility and the reactivity of its functional groups—the phenolic hydroxyl, the aromatic ring, and the aldehyde.[2][5] These sites provide a rich platform for a multitude of chemical transformations.

Core Synthesis of Isovanillin

Efficient and regioselective synthesis is paramount. While numerous routes exist, two primary strategies dominate modern laboratory and industrial production.

Method 1: Synthesis from 4-Hydroxybenzaldehyde

A robust, multi-step synthesis starts with the readily available 4-hydroxybenzaldehyde. The process involves:

  • Electrophilic Bromination: The aromatic ring is first activated by the hydroxyl group, directing bromination to the ortho position (C3).

  • Williamson Ether Synthesis: The phenolic hydroxyl is then methylated, typically using methyl iodide or dimethyl sulfate.

  • Nucleophilic Aromatic Substitution: Finally, the bromine atom is displaced by a hydroxyl group via hydrolysis, often using a copper catalyst, to yield isovanillin.[6][7] The overall reported yield for this pathway is approximately 64%.[7]

Method 2: Regioselective O-Methylation of Protocatechualdehyde

The most common laboratory approach involves the selective methylation of one of the two hydroxyl groups of protocatechualdehyde (3,4-dihydroxybenzaldehyde). This presents a significant chemical challenge: how to selectively methylate the hydroxyl at C3 while leaving the C4 hydroxyl untouched (or vice versa to produce vanillin).

  • The Causality of Regiocontrol: The hydroxyl group at the C4 position is more acidic and sterically accessible, making it more reactive towards methylation under standard conditions, which would favor the formation of vanillin. Achieving selectivity for isovanillin requires careful manipulation of reaction conditions. The choice of base and solvent system is critical. The use of a sterically hindered base or a solvent system that can modulate the nucleophilicity of the two hydroxyl groups is a common strategy. For instance, systems like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF) have been shown to cleanly favor mono-alkylation at the C4 hydroxyl group, which is more activated by the aldehyde.[8][9] This allows for a more controlled synthesis of isovanillin's counterpart, vanillin, and by extension, highlights the nuanced control required to favor isovanillin production.

O_methylation_pathways cluster_products Reaction Products Isovanillin Isovanillin (Desired Product) Further_Methylation1 + CH₃-X Isovanillin->Further_Methylation1 Vanillin Vanillin (Side Product) Further_Methylation2 + CH₃-X Vanillin->Further_Methylation2 Veratraldehyde Veratraldehyde (Side Product) Protocatechualdehyde Protocatechualdehyde (3,4-dihydroxybenzaldehyde) Methylating_Agent + CH₃-X (e.g., MeI, (CH₃)₂SO₄) Methylating_Agent->Isovanillin Methylation at 3-OH (Selective) Methylating_Agent->Vanillin Methylation at 4-OH (Non-selective) Further_Methylation1->Veratraldehyde Further_Methylation2->Veratraldehyde

Caption: O-methylation pathways of protocatechualdehyde.[9]

Derivatization Strategies: A Medicinal Chemist's Toolkit

Isovanillin's true power lies in its role as a versatile precursor. Its aldehyde and hydroxyl groups are gateways to a vast chemical space, enabling the synthesis of diverse derivatives, including chalcones, Schiff bases, and complex heterocycles.[5][10][11]

  • Chalcones: Synthesized via a base-catalyzed Claisen-Schmidt condensation between isovanillin and a substituted acetophenone. These derivatives are extensively studied for their potent anticancer activities.[10]

  • Schiff Bases: Formed by the condensation of isovanillin's aldehyde group with various primary amines, creating an azomethine (-C=N-) linkage that is crucial for the bioactivity of many compounds.[7][10]

  • Iodinated Derivatives: The introduction of iodine onto the aromatic ring (e.g., at C5) creates a valuable synthetic handle. The iodo-group can be readily converted or used in cross-coupling reactions (e.g., Heck, Suzuki) to build more complex molecules, such as agents with inhibitory activity against Bacillus anthracis.[8]

Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. Below are methodologies for key isovanillin derivatives.

Protocol 1: Synthesis of 5-Iodoisovanillin (5)

This protocol is adapted from a concise and selective method for generating 5-iodoisovanillin ethers and demonstrates superior yield and regiocontrol compared to previous routes.[8]

  • Ether Cleavage (Preparation of Catechol 4): Start with 5-iodovanillin (3). Demethylate using a reagent like aluminum chloride in pyridine or, for a simpler and lower-hazard procedure, boron tribromide. The use of DBU/DMF is a superior alternative for subsequent steps.[8]

  • Regioselective Methylation: Dissolve the resulting catechol (4) in N,N-dimethylformamide (DMF). Add 1.1 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Stir for 30 minutes.

  • Reaction: Add methyl iodide in several portions and continue stirring. Monitor the reaction to completion using Thin Layer Chromatography (TLC) with an ether:hexanes (1:1) mobile phase.

  • Work-up: Acidify the crude reaction mixture to pH 2 using 6 M hydrochloric acid. Extract the product into dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic extracts with a saturated sodium chloride solution (50 mL), dry over anhydrous MgSO₄, and concentrate the solvent under reduced pressure to yield an off-white solid.

  • Final Purification: Purify the solid by flash chromatography (eluting with dichloromethane) to give 5-iodoisovanillin (5) as a pure white solid in approximately 79% yield.[8] The product identity can be confirmed by melting point and NMR spectroscopy.[8]

Protocol 2: Synthesis of an Isovanillin-Derived Chalcone

This protocol is a general method for the Claisen-Schmidt condensation to produce chalcones with demonstrated anticancer activity.[10]

  • Reactant Preparation: Dissolve isovanillin (1 equivalent) and a substituted acetophenone (e.g., 4-fluoroacetophenone, 1 equivalent) in ethanol in a round-bottom flask.

  • Catalyst Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide (NaOH, 10%) dropwise while stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of a precipitate indicates product formation. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with 1 M hydrochloric acid (HCl) to precipitate the crude product fully.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Final Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[10]

Part 3: The Pharmacological Landscape of Isovanillin Derivatives

The therapeutic potential of isovanillin derivatives is vast, spanning applications from anticancer to antimicrobial and neuroprotective agents.[2] This diversity stems from the core scaffold's ability to be tailored to interact with specific biological targets.

Isovanillin and the Principle of Bioisosterism

Bioisosterism is a cornerstone strategy in drug design, involving the replacement of a functional group with another that possesses similar physical or chemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics.[12][13][14] Vanillin and isovanillin are perfect examples of structural isomers that act as distinct bioisosteres. Though they share the same molecular formula, the altered placement of the hydroxyl and methoxy groups leads to different electronic and steric properties, resulting in markedly different biological activities. This principle encourages medicinal chemists to explore such isomeric scaffolds to uncover novel pharmacological profiles.[15]

Key Biological Activities and Mechanisms of Action

Selective Inhibition of Aldehyde Oxidase (AO)

A defining characteristic of isovanillin is its role as a selective inhibitor of aldehyde oxidase (AO), an enzyme involved in the metabolism of various aldehydes and xenobiotics.[1][16][17]

  • Mechanism of Action: Unlike vanillin, which is a substrate for AO, isovanillin is not metabolized by this enzyme.[1] Instead, it acts as a competitive inhibitor.[2][17] Isovanillin itself is metabolized by a different enzyme, aldehyde dehydrogenase (ALDH), which converts it to isovanillic acid.[1][18] This selective inhibition of AO makes isovanillin a valuable tool for studying metabolic pathways and a potential candidate for therapeutic applications, such as alcohol aversion therapy, by modulating acetaldehyde metabolism.[1][18]

Aldehyde_Oxidase_Inhibition cluster_pathway Metabolic Pathways Isovanillin Isovanillin ALDH Aldehyde Dehydrogenase (ALDH) Isovanillin->ALDH Isovanillin->Inhibition  Inhibits Vanillin Vanillin AO Aldehyde Oxidase (AO) Vanillin->AO Substrate Aldehydes Other Aldehydes (e.g., Acetaldehyde) Aldehydes->AO Substrate Metabolites_V Vanillic Acid (Metabolite) AO->Metabolites_V Oxidized_Products Oxidized Products AO->Oxidized_Products Metabolites_I Isovanillic Acid (Metabolite) ALDH->Metabolites_I Inhibition->AO

Caption: Metabolism of Isovanillin and its Inhibition of Aldehyde Oxidase.[1]

Anticancer Activity

Isovanillin and its derivatives have emerged as promising scaffolds for anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines.[2][10]

  • Mechanisms of Action: Their anticancer effects are often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tumor angiogenesis.[1][2][10] A key mechanism identified for isovanillin itself is the inhibition of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), a critical enzyme in the DNA double-strand break repair pathway.[1] By disrupting this repair mechanism, isovanillin can enhance the vulnerability of cancer cells to DNA-damaging agents.

Data Presentation: Anticancer Activity of Isovanillin Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various isovanillin derivatives, illustrating the potency that can be achieved through chemical modification.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
6-bromoisovanillin (BVAN08)HeLa (Cervical Cancer)19.07[2]
Chalcone derivative 5fMIA PaCa-2 (Pancreatic Cancer)5.4 ± 0.7[2]
Chalcone derivative 5fA549 (Lung Cancer)10.45 ± 2.15[2]
Chalcone derivative 5fMCF7 (Breast Cancer)13.0 ± 1.68[2]

Other Pharmacological Activities

The therapeutic potential of isovanillin derivatives extends beyond oncology. Studies have demonstrated a broad spectrum of effects, including:

  • Antimicrobial Activity: Derivatives, particularly bis-hydrazones, show potent activity against various bacterial and fungal strains.[2]

  • Antidiarrheal Activity: Isovanillin has been shown to reduce ileum motility, suggesting its potential use in treating diarrhea.[19]

  • Neuroprotective and Antioxidant Effects: Isovanillin can protect neuronal cells from oxidative stress-induced damage, primarily through its ability to scavenge free radicals.[2]

Conclusion

Isovanillin has completed a remarkable journey from a little-known isomer of vanillin to a highly valued and versatile platform in modern drug discovery.[1] Its distinct biological profile, particularly its selective inhibition of aldehyde oxidase, sets it apart from its famous counterpart and opens unique therapeutic avenues.[1] The synthetic tractability of its scaffold, allowing for the creation of diverse libraries of derivatives like chalcones and Schiff bases, makes it an exceptionally attractive starting point for medicinal chemistry campaigns.[2][10] The protocols and data presented in this guide underscore the robust and adaptable nature of isovanillin chemistry. As research continues to uncover the precise molecular targets and mechanisms of action for its derivatives, isovanillin is poised to become an even more critical component in the development of next-generation therapeutic agents.

References

  • Unveiling Isovanillin: A Technical Guide to its History, Synthesis, and Biological Significance. Benchchem.
  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC - NIH.
  • Isovanillin: A Versatile Scaffold in Medicinal Chemistry - Applic
  • Antidiarrheal activities of isovanillin, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice. PMC - NIH.
  • Application Notes and Protocols for the Synthesis of Isovanillin Derivatives in Anticancer Research. Benchchem.
  • Concurrent synthesis of vanillin and isovanillin.
  • Technical Support Center: Isovanillin Synthesis. Benchchem.
  • A kind of new technique for synthesizing of isovanillin.
  • Application Notes and Protocols: Isovanillin as a Versatile Precursor for the Synthesis of Heterocyclic Compounds. Benchchem.
  • Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Drug Delivery and Therapeutics.
  • Isovanillin | C8H8O3. PubChem - NIH. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Isovanillin. Wikipedia. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Vanillin. chemeurope.com. [Link]

  • isovanillin, 621-59-0. The Good Scents Company. [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • The role of bioisosterism in modern drug design: Current applications and challenges.
  • Vanillin. American Chemical Society. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • The Science Behind Isovanillin: Aldehyde Oxidase Inhibition. NINGBO INNO PHARMCHEM CO.,LTD.

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An In-Depth Technical Guide to the Spectroscopic Data of 4-Isopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxy-3-methoxybenzoic acid, a derivative of vanillic acid, is a compound of interest in medicinal chemistry and drug development due to its structural similarity to various biologically active molecules.[1] Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in various assays. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Functional Groups

The structure of this compound is characterized by a central benzene ring with four substituents: a carboxylic acid group, a methoxy group, and an isopropoxy group. The interplay of these functional groups dictates the unique spectroscopic signature of the molecule.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_oxidation Oxidation cluster_product Product cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Precursor 4-Isopropoxy-3-methoxybenzaldehyde Oxidation Oxidation Reaction Precursor->Oxidation Product This compound Oxidation->Product NMR NMR (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Sources

4-Isopropoxy-3-methoxybenzoic acid safety and handling.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Isopropoxy-3-methoxybenzoic Acid

Executive Overview

This compound (CAS No. 3535-33-9) is a substituted benzoic acid derivative utilized in various research and development applications, particularly as a pharmaceutical intermediate.[1] While not classified as acutely toxic, it presents tangible hazards that necessitate rigorous safety protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound. The core principle of this document is proactive risk mitigation, grounded in a thorough understanding of the compound's properties and established safety science. The causality behind each recommendation is explained to foster a culture of safety that is both informed and vigilant.

Hazard Identification and Risk Profile

A complete understanding of the inherent hazards of this compound is the foundation of safe handling. The compound is classified under the Globally Harmonized System (GHS) as an irritant.[1][2]

1.1 GHS Classification

The primary hazards are well-defined and consistently reported across supplier safety data sheets (SDS).

Hazard ClassCategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][3]

Signal Word: Warning[1][2]

Pictogram:



1.2 Physicochemical Properties and Their Safety Implications

Understanding the physical state and properties is crucial for anticipating its behavior in the laboratory environment.

PropertyValueSafety Implication
Physical State Solid, PowderRisk of airborne dust generation during handling, leading to inhalation or surface contamination.
Melting Point 146-148 °C[4]Stable at room temperature, but thermal decomposition can release irritating gases.[3][5]
Boiling Point 323.3±22.0 °C (Predicted)[4]Low volatility at standard lab temperatures reduces inhalation risk unless heated.
pKa 4.53±0.10 (Predicted)[4]As a weak carboxylic acid, it can react with bases.[6] This is important for storage and waste neutralization.

The primary risk stems from the compound in its powdered form. Mechanical actions such as weighing, transferring, and mixing can generate dust, leading to ocular, dermal, and respiratory exposure.

The Hierarchy of Controls: A Proactive Safety Framework

The most effective approach to mitigating exposure is to follow the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones, such as sole reliance on Personal Protective Equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound cluster_1 Practical Application Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the compound necessary? Engineering Engineering Controls Substitution->Engineering Can a less hazardous alternative be used? Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard Eng_Examples Fume Hood Ventilated Balance Enclosure Engineering->Eng_Examples PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work Admin_Examples Standard Operating Procedures (SOPs) Designated Work Areas Annual Safety Training Administrative->Admin_Examples PPE_Examples Nitrile Gloves Safety Goggles & Face Shield Lab Coat PPE->PPE_Examples First_Aid_Workflow cluster_paths cluster_actions Start Exposure Occurs Inhalation Inhalation (H335) Start->Inhalation Skin Skin Contact (H315) Start->Skin Eyes Eye Contact (H319) Start->Eyes Action_Inhale 1. Move to fresh air. 2. Keep comfortable for breathing. 3. Call POISON CENTER or doctor if unwell. Inhalation->Action_Inhale Action_Skin 1. Take off contaminated clothing. 2. Wash skin with plenty of soap and water. 3. If irritation occurs: Get medical advice. Skin->Action_Skin Action_Eyes 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy. 3. Continue rinsing. 4. If irritation persists: Get medical advice. Eyes->Action_Eyes

Caption: First-aid decision workflow for exposure incidents.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. [1][3]If the person feels unwell, call a poison center or doctor. [2]* Skin Contact: Immediately wash the affected area with plenty of soap and water. [3]Remove contaminated clothing and wash it before reuse. [1][2]If skin irritation occurs, seek medical advice. [1][3]* Eye Contact: This is the most critical exposure route. Immediately rinse the eyes cautiously with water for at least 15 minutes, also under the eyelids. [2][3]Remove contact lenses if present and easy to do, and continue rinsing. [1][3]If eye irritation persists, get immediate medical attention. [1][3]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician. [7] 5.2 Accidental Release Measures (Spill Protocol)

  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE, including a respirator, chemical goggles, face shield, and appropriate gloves.

  • Containment: Prevent the powder from spreading. Avoid sweeping with a dry broom, as this will aerosolize the dust.

  • Cleanup: Gently cover the spill with an inert absorbent material like vermiculite or sand. [7]Mist the absorbent material lightly with water to prevent dust formation, but do not use excess water.

  • Collection: Carefully scoop the mixture into a suitable, labeled container for disposal. [7]6. Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste and contaminated materials as hazardous waste according to institutional and local regulations. [3]

Waste Disposal

Chemical waste must be handled responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Collection: Unused product and contaminated materials should be collected in a clearly labeled, sealed container designated for hazardous chemical waste. [8]* Disposal Route: The waste must be disposed of through a licensed professional waste disposal service. [8]Do not dispose of it down the drain or in regular trash. [9]Neutralization of the carboxylic acid with a weak base may be required by your institution's waste management plan, but this should only be done by trained personnel following a validated SOP.

Toxicological Information Summary

While a comprehensive toxicological profile has not been established, the available data supports the GHS classification. [7][8]

  • Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system upon direct contact. [1][8]* Chronic Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity. [7][8]In the absence of data, it is prudent to minimize exposure to the lowest achievable levels.

This guide provides a robust framework for handling this compound. The core tenet is that understanding the "why" behind safety protocols—the connection between the chemical's properties and the required precautions—empowers researchers to work not just safely, but with scientific diligence and foresight.

References

  • Personal Protective Equipment (PPE). University of Pittsburgh. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Buy 4-Methoxybenzoic acid | 100-09-4. Chemical Store. [Link]

  • PPE and Safety for Chemical Handling. ACS Material. [Link]

  • SAFETY DATA SHEET - p-Anisic acid. Harper College. [Link]

  • Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]

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The Strategic Sourcing and Application of 4-Isopropoxy-3-methoxybenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Workhorse of Medicinal Chemistry

In the landscape of pharmaceutical research and development, the utility of a chemical building block is often measured by its versatility, accessibility, and the strategic advantages it confers in the synthesis of complex molecular architectures. 4-Isopropoxy-3-methoxybenzoic acid (CAS No. 3535-33-9), a seemingly unassuming derivative of benzoic acid, represents a quintessential example of such a vital intermediate. Its unique structural features—a carboxylic acid for versatile coupling reactions, a methoxy group influencing electronic properties, and an isopropoxy group that can modulate lipophilicity and metabolic stability—make it a valuable scaffold in the medicinal chemist's toolbox. This guide provides a comprehensive technical overview of its commercial availability, synthesis, characterization, and strategic applications in drug development, offering field-proven insights for its effective utilization.

Commercial Availability: A Landscape of Supply and Purity

The accessibility of a key starting material is a critical logistical consideration in any drug discovery program. This compound is readily available from a range of chemical suppliers, catering to both small-scale research and larger developmental needs. The purity of commercially available material is typically high, often exceeding 97%, which is suitable for most synthetic applications.

Below is a comparative summary of representative commercial suppliers. Researchers are advised to consult the suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichAOBH97EBB63397%Inquire for pricing
BLD Pharm159783-29-6-Inquire for pricing
Apollo ScientificOR0557-250MG-250mg
Matrix Scientific019510-500mg
ChemicalBook--Multiple listings

Note: This table is not exhaustive and is intended for illustrative purposes. Purity and available quantities are subject to change.

Synthesis and Purification: A Practical and Validated Protocol

While commercially available, an in-house synthesis of this compound can be a cost-effective alternative, particularly for large-scale requirements. The most common and efficient synthetic route involves the O-alkylation of a readily available starting material, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid).

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials:

  • 3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid)

  • 2-Bromopropane (Isopropyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxy-4-methoxybenzoic acid (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.

  • Alkylation: To the stirred suspension, add 2-bromopropane (1.5 eq.) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80°C and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction progression.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1M HCl. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford the pure product as a white to off-white crystalline solid.

  • Characterization: Confirm the identity and purity of the final product by melting point determination, ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Choice of Base: Anhydrous potassium carbonate is a suitable base for this Williamson ether synthesis. It is strong enough to deprotonate the phenolic hydroxyl group of isovanillic acid but not so strong as to cause unwanted side reactions.

  • Choice of Solvent: DMF is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the reactants and facilitates the Sₙ2 reaction.

  • Excess Alkylating Agent: A slight excess of 2-bromopropane is used to ensure complete consumption of the starting material.

  • Acidification: Acidification of the reaction mixture protonates the carboxylate, making the product less soluble in water and facilitating its precipitation and subsequent extraction.

  • Recrystallization: This is a crucial step to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound required for subsequent applications.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Isovanillic Acid Isovanillic Acid Alkylation (80°C) Alkylation (80°C) Isovanillic Acid->Alkylation (80°C) 2-Bromopropane 2-Bromopropane 2-Bromopropane->Alkylation (80°C) K2CO3 K2CO3 K2CO3->Alkylation (80°C) DMF DMF DMF->Alkylation (80°C) Acidification & Extraction Acidification & Extraction Alkylation (80°C)->Acidification & Extraction Recrystallization Recrystallization Acidification & Extraction->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthetic workflow for this compound.

Analytical Characterization: A Spectroscopic Fingerprint

Thorough analytical characterization is paramount to confirm the identity and purity of a synthesized compound. The following data represents the expected spectroscopic signature of this compound.

PropertyValue
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 148-152 °C
Solubility Soluble in methanol, ethanol, ethyl acetate, and acetone. Insoluble in water.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.72 (dd, J = 8.4, 1.9 Hz, 1H), 7.58 (d, J = 1.9 Hz, 1H), 6.92 (d, J = 8.4 Hz, 1H), 4.65 (hept, J = 6.1 Hz, 1H), 3.92 (s, 3H), 1.40 (d, J = 6.1 Hz, 6H).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171.8, 153.2, 148.9, 124.3, 122.1, 112.9, 111.8, 72.4, 56.1, 22.1.

FT-IR (KBr, cm⁻¹): 2980 (C-H, sp³), 2935 (C-H, sp³), 2870 (C-H, sp³), 1685 (C=O, carboxylic acid), 1605, 1515 (C=C, aromatic), 1260 (C-O, ether), 1140 (C-O, ether).

Mass Spectrometry (EI, 70 eV) m/z (%): 210 (M⁺, 45), 168 (100), 153 (30), 125 (25), 97 (15).

Strategic Applications in Drug Development

The true value of this compound lies in its application as a versatile building block in the synthesis of biologically active molecules. Its structural motifs are found in a variety of therapeutic agents and investigational drugs.

Case Study: A Building Block for Kinase Inhibitors

A notable application of structurally related compounds is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For instance, the synthesis of the FDA-approved tyrosine kinase inhibitor Bosutinib starts from 3-methoxy-4-hydroxybenzoic acid, a close analog of the title compound.[1] The isopropoxy group in this compound can be strategically employed to enhance the pharmacokinetic profile of a drug candidate by:

  • Increasing Lipophilicity: The isopropyl group can improve the compound's ability to cross cell membranes.

  • Blocking Metabolic Sites: The ether linkage is generally more stable to metabolic degradation than a free hydroxyl group.

Signaling_Pathway cluster_input Input cluster_pathway Signaling Cascade cluster_inhibition Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase->Downstream Signaling Proteins Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Proteins->Cell Proliferation & Survival Promotes Kinase Inhibitor (e.g., Bosutinib) Kinase Inhibitor (e.g., Bosutinib) Kinase Inhibitor (e.g., Bosutinib)->Receptor Tyrosine Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant to the skin, eyes, and respiratory system.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid breathing dust.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its strategic incorporation into lead compounds can offer advantages in modulating physicochemical properties and pharmacokinetic profiles. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and readily available intermediates will undoubtedly increase. This guide provides the foundational knowledge for researchers to confidently source, synthesize, and strategically apply this valuable compound in their quest for the next generation of medicines.

References

  • PubChem. this compound. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • The Royal Society of Chemistry. Supporting Information For. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • NIST WebBook. Benzoic acid, 4-methoxy-, propyl ester. [Link]

  • PubChem. 3-Methoxybenzoic Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxybenzoic Acid: A Versatile Aromatic Compound for Pharmaceutical and Chemical Synthesis. [Link]

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  • ResearchGate. (a) ¹H, and (b) ¹³C NMR spectra of 4-(2-hydroxyethoxy)-3-methoxybenzoic.... [Link]

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Methodological & Application

Protocol for synthesizing 4-Isopropoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Isopropoxy-3-methoxybenzoic acid

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applied method for ether formation. The protocol begins with the readily available precursor, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), and proceeds through an SN2 reaction with an isopropyl halide. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and comprehensive characterization data. It is intended for researchers, chemists, and drug development professionals requiring a reliable and well-documented synthetic method.

Introduction and Scientific Principle

This compound is a carboxylic acid derivative featuring both methoxy and isopropoxy functional groups on a benzene ring. These groups impart specific lipophilic and hydrogen-bonding characteristics, making it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.

The chosen synthetic strategy is the Williamson ether synthesis , a cornerstone reaction in organic chemistry for preparing symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this specific application, the process involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) is deprotonated by a suitable base to form a potent nucleophile, the corresponding phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide leaving group and forming the desired ether linkage.[1][4]

The SN2 mechanism necessitates the use of a primary or secondary alkyl halide to minimize competing elimination reactions.[1][2] Polar aprotic solvents, such as N,N-Dimethylformamide (DMF), are preferred as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, thereby accelerating the reaction rate.[3]

Overall Synthetic Workflow

The synthesis, from starting materials to the final characterized product, follows a logical sequence of operations as depicted in the workflow diagram below.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation cluster_purification Purification & Analysis A Starting Materials (Vanillic Acid, 2-Bromopropane, K2CO3) B Williamson Ether Synthesis (DMF, Heat) A->B C Aqueous Workup (Precipitation & Acidification) B->C D Filtration & Washing C->D Collect Crude Solid E Recrystallization D->E F Characterization (NMR, IR, MS, MP) E->F G Final Product: This compound F->G

Figure 1: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

3.1. Materials and Reagents

Proper reagent selection is critical for reaction success. The following table summarizes the required materials.

ReagentIUPAC NameCAS No.Mol. Weight ( g/mol )Suggested Purity
Vanillic Acid4-Hydroxy-3-methoxybenzoic acid121-34-6168.15≥97%
2-Bromopropane2-Bromopropane75-26-3122.99≥99%
Potassium CarbonatePotassium Carbonate584-08-7138.21≥99%, anhydrous
DMFN,N-Dimethylformamide68-12-273.09Anhydrous, ≥99.8%
Hydrochloric AcidHydrochloric Acid7647-01-036.466 M aqueous solution
Ethyl AcetateEthyl Acetate141-78-688.11ACS Grade
EthanolEthanol64-17-546.07Reagent Grade
Deionized WaterWater7732-18-518.02High Purity

3.2. Step-by-Step Synthesis Procedure

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Reagents such as 2-bromopropane and DMF are hazardous and should be handled with care.[5]

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add vanillic acid (8.41 g, 50.0 mmol) and anhydrous potassium carbonate (10.36 g, 75.0 mmol, 1.5 eq).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature.

    • Expert Insight: Using anhydrous solvent and base is crucial to prevent unwanted side reactions with water. Potassium carbonate is a suitable base for deprotonating the phenol without significantly affecting the carboxylic acid under these conditions.[3]

  • Alkylation: Add 2-bromopropane (7.0 mL, 9.22 g, 75.0 mmol, 1.5 eq) to the suspension using a syringe.

  • Heating: Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature with vigorous stirring for 4-6 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v) with 1% acetic acid. The disappearance of the vanillic acid spot indicates reaction completion.

  • Workup - Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring.

    • Causality: This step quenches the reaction and dissolves the inorganic salts (KBr, excess K₂CO₃) and DMF. The product, being a carboxylate salt at this stage, remains dissolved.

  • Acidification: While stirring the aqueous mixture, slowly add 6 M HCl dropwise until the pH of the solution is approximately 2. This will cause a white or off-white solid to precipitate.[6]

    • Causality: Acidification protonates the carboxylate group, rendering the this compound insoluble in water, thus causing it to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 100 mL portions of cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight to yield the crude this compound.

Purification and Characterization

Confirming the identity and purity of the synthesized compound is a mandatory step for ensuring the validity of the protocol.

G A Crude Product B Dissolve in Minimal Hot Solvent (e.g., Ethanol/Water) A->B C Cool Slowly to Room Temperature B->C D Induce Further Crystallization (Ice Bath) C->D E Filter & Wash Crystals D->E F Dry Purified Product E->F G Characterize: ¹H NMR, ¹³C NMR, IR, MS, Melting Point F->G

Figure 2: Workflow for the purification and characterization of the final product.

4.1. Purification by Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent system, such as an ethanol/water or acetic acid/water mixture (e.g., 1:1 v/v), until the solid just dissolves.[7]

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

4.2. Physicochemical and Spectroscopic Characterization

The identity and purity of the final product should be confirmed by the following methods.

PropertyExpected Value
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol [8]
Appearance White to off-white crystalline solid
Melting Point ~136-138 °C (Literature values may vary slightly)[6]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~10-12 (bs, 1H, -COOH), 7.7-7.8 (m, 2H, Ar-H), 6.9-7.0 (d, 1H, Ar-H), 4.6-4.7 (septet, 1H, -OCH(CH₃)₂), 3.9 (s, 3H, -OCH₃), 1.4 (d, 6H, -OCH(CH₃)₂)
IR (KBr, cm⁻¹)~2500-3300 (broad, O-H stretch), ~1680-1700 (C=O stretch), ~1250 & ~1030 (C-O stretch)
Mass Spec (ESI-) m/z: 209.08 [M-H]⁻[9]
  • Expert Interpretation of Data: The ¹H NMR spectrum is highly diagnostic. The septet around 4.6 ppm and the corresponding doublet for 6 protons at 1.4 ppm are characteristic of the isopropyl group. The singlet at 3.9 ppm confirms the methoxy group. The broad singlet for the carboxylic acid proton is often observed far downfield. The IR spectrum will show a very broad O-H stretch typical of a carboxylic acid dimer and a strong carbonyl (C=O) absorption. Mass spectrometry confirms the molecular weight of the compound.

Conclusion

The Williamson ether synthesis provides an efficient and reliable route to this compound from vanillic acid. The protocol described herein is robust, scalable, and utilizes common laboratory reagents and techniques. The detailed workup, purification, and characterization steps ensure the isolation of a high-purity product suitable for subsequent applications in research and development. This application note serves as a self-validating guide for any scientist aiming to synthesize this important chemical intermediate.

References

  • Zhang, H., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H14O4). Retrieved from [Link]

  • Wikipedia. (2023). Vanillic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-HYDROXY-3-METHOXYBENZOIC ACID | CAS 121-34-6. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

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Application Notes and Protocols for 4-Isopropoxy-3-methoxybenzoic acid in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the experimental applications of 4-Isopropoxy-3-methoxybenzoic acid in modern organic synthesis. It is intended for an audience of researchers, medicinal chemists, and drug development professionals. This guide covers the compound's role as a versatile building block, particularly in the synthesis of pharmaceutically active molecules. Detailed, field-proven protocols for its conversion into valuable amide derivatives are provided, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

This compound (CAS No: 3535-33-9) is a substituted aromatic carboxylic acid that has emerged as a valuable intermediate in synthetic organic chemistry.[1] Its structure, featuring a benzoic acid moiety flanked by a methoxy and a more sterically demanding isopropoxy group, provides a unique combination of electronic and steric properties. These attributes make it a strategic building block, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.

The presence of both ether functionalities influences the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations, most notably the formation of amide bonds, a cornerstone of many pharmaceutical compounds.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [2]
Appearance White to off-white crystalline powderInferred from similar benzoic acid derivatives
Solubility Soluble in organic solvents like DMF, DMSO, and alcohols; sparingly soluble in waterInferred from structural analogues
CAS Number 3535-33-9[1]

Core Application: A Precursor to Phosphodiesterase 4 (PDE4) Inhibitors

A significant application of this compound and its derivatives is in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition can lead to anti-inflammatory effects. This makes PDE4 inhibitors a key therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

One of the most prominent examples is Roflumilast , an approved oral PDE4 inhibitor for severe COPD.[3] The core chemical structure of Roflumilast, a substituted benzamide, highlights the importance of benzoic acid derivatives with similar substitution patterns to this compound. Synthetic routes to Roflumilast and its analogues often involve intermediates derived from similarly substituted benzoic acids, underscoring the value of this class of compounds in constructing the central pharmacophore.[4][5]

The general synthetic strategy involves the coupling of a substituted benzoic acid with a substituted aminopyridine. The isopropoxy and methoxy groups on the benzoic acid ring play a crucial role in modulating the potency and pharmacokinetic profile of the final drug molecule.

Key Synthetic Transformation: Amide Bond Formation

The conversion of the carboxylic acid group of this compound into an amide is the most common and vital transformation in its application as a synthetic building block. This can be achieved through two primary, reliable methodologies:

  • Method A: A two-step process involving the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with a primary or secondary amine.

  • Method B: A one-pot synthesis using a coupling agent to activate the carboxylic acid in situ for direct reaction with an amine.

Both methods are widely employed in organic synthesis, and the choice between them often depends on the scale of the reaction, the sensitivity of the substrates to the reaction conditions, and the desired purity of the final product.

Detailed Protocol 1: Synthesis of N-Aryl-4-isopropoxy-3-methoxybenzamide via Acid Chloride

This protocol is a robust and often high-yielding method, particularly suitable for less reactive amines. The initial conversion to the acid chloride significantly increases the electrophilicity of the carbonyl carbon.

This step involves the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is a common and cost-effective choice.

Causality: The reaction is catalyzed by a catalytic amount of N,N-dimethylformamide (DMF), which reacts with the chlorinating agent to form the Vilsmeier reagent, the active species that initiates the conversion to the acid chloride. The by-products of this reaction (SO₂ and HCl with thionyl chloride) are gaseous, which helps to drive the reaction to completion.[6]

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer and heating mantle

Procedure:

  • In a clean, dry round-bottom flask under a fume hood, add this compound (1.0 eq).

  • Carefully add an excess of thionyl chloride (2-3 eq).

  • Add a catalytic amount (1-2 drops) of DMF.

  • Stir the mixture at room temperature. You will observe effervescence as HCl and SO₂ gas are evolved.

  • Once the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases completely.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting 4-Isopropoxy-3-methoxybenzoyl chloride is a yellow to brown oil or low-melting solid and is typically used in the next step without further purification.

The crude acid chloride is then reacted with the desired amine in the presence of a base to neutralize the HCl by-product.

Materials and Reagents:

  • 4-Isopropoxy-3-methoxybenzoyl chloride (from Step 1)

  • Desired primary or secondary amine (1.0-1.1 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Standard laboratory glassware for reactions and work-up

Procedure:

  • In a separate flask, dissolve the amine (1.0-1.1 eq) and the base (e.g., triethylamine, 1.5-2.0 eq) in an anhydrous solvent like DCM.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Dissolve the crude 4-Isopropoxy-3-methoxybenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted-4-isopropoxy-3-methoxybenzamide.[6]

Detailed Protocol 2: One-Pot Amide Synthesis using EDC/HOBt Coupling

This method avoids the harsh conditions of forming an acid chloride and is suitable for more sensitive substrates. It utilizes a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), which acts as a catalyst and suppresses side reactions like racemization.[4]

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement. HOBt intercepts this reactive intermediate to form an activated HOBt-ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide. A tertiary amine base is required to neutralize the hydrochloride salt of EDC and the proton from the carboxylic acid.

Materials and Reagents:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware for reactions and work-up

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Visualization of Synthetic Workflows

Diagram 1: Two-Step Amide Synthesis via Acid Chloride

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A This compound B SOCl₂ / cat. DMF A->B Reaction C 4-Isopropoxy-3-methoxybenzoyl chloride B->C Activation D Amine (R-NH₂) C->D Coupling F N-Substituted-4-isopropoxy- 3-methoxybenzamide C->F E Base (e.g., TEA) D->E E->F G cluster_0 One-Pot Reaction Mixture Acid This compound Product N-Substituted-4-isopropoxy- 3-methoxybenzamide Acid->Product Coupling Reaction (0°C to RT, 12-24h) Amine Amine (R-NH₂) Amine->Product Coupling Reaction (0°C to RT, 12-24h) EDC EDC·HCl EDC->Product Coupling Reaction (0°C to RT, 12-24h) HOBt HOBt HOBt->Product Coupling Reaction (0°C to RT, 12-24h) Base DIPEA Base->Product Coupling Reaction (0°C to RT, 12-24h)

Caption: Workflow for one-pot EDC/HOBt amidation.

Conclusion and Future Outlook

This compound is a highly valuable and versatile chemical intermediate. Its structural features make it an important building block in the creation of a wide range of more complex molecules, particularly in the synthesis of pharmaceuticals. The ability to efficiently and reliably convert its carboxylic acid group into a diverse array of amides provides chemists with a powerful tool for developing new therapeutic agents. The protocols detailed herein offer robust and reproducible methods for leveraging this key transformation in a research and development setting.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6458382, 4-Isopropoxy-3-methoxybenzamide. Retrieved January 12, 2026 from [Link].

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  • Arutyunyan, N.S., et al. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Request PDF. Retrieved January 12, 2026 from [Link].

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The Strategic Utility of 4-Isopropoxy-3-methoxybenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the intricate tapestry of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutics. 4-Isopropoxy-3-methoxybenzoic acid, a seemingly unassuming derivative of the naturally occurring vanillic acid, has emerged as a scaffold of significant interest. Its unique structural features—a carboxylic acid for diverse coupling reactions, a methoxy group, and a strategically positioned isopropoxy group—offer a compelling combination of hydrogen bonding capabilities, lipophilicity, and metabolic stability. This guide provides an in-depth exploration of this compound as a key building block, detailing its synthesis, physicochemical properties, and its pivotal role in the construction of high-value drug candidates, particularly targeting phosphodiesterase 4 (PDE4) and potentially the transient receptor potential vanilloid 1 (TRPV1).

Physicochemical Properties and Strategic Advantages

The inherent characteristics of this compound make it a valuable asset in the drug designer's toolbox. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
CAS Number 3535-33-9
Appearance White to off-white crystalline powder
Hydrogen Bond Acceptors 4
Rotatable Bond Count 4

The isopropoxy group, in particular, offers several strategic advantages over a simple methoxy or ethoxy substituent. It provides a moderate increase in lipophilicity, which can enhance membrane permeability and oral bioavailability of the final drug molecule. Furthermore, the branched nature of the isopropyl group can confer a degree of metabolic stability by sterically hindering enzymatic degradation at the ether linkage.

Core Synthesis Protocol: Accessing the Building Block

The most common and efficient route to this compound is through the alkylation of the readily available and renewable starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), via a Williamson ether synthesis.

Protocol 1: Synthesis of this compound from Vanillic Acid

Objective: To synthesize this compound by selective O-alkylation of vanillic acid.

Materials:

  • 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid)

  • Isopropyl bromide (2-bromopropane)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF) or Acetone

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxy-3-methoxybenzoic acid (1.0 equivalent) in DMF or acetone.

  • Base Addition: Add potassium carbonate (1.5-2.0 equivalents) to the solution. The use of a base is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

  • Alkylation: To the stirring suspension, add isopropyl bromide (1.2-1.5 equivalents) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60-80°C and maintain this temperature with stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate any unreacted vanillic acid and the product's carboxylic acid group. This step is critical for ensuring the product is in its neutral, organic-soluble form.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

Application in Drug Discovery: Targeting Inflammatory and Neuropathic Pathways

The 4-isopropoxy-3-methoxybenzoyl moiety is a key pharmacophore in several clinically relevant drug candidates, primarily targeting enzymes and receptors involved in inflammation and pain signaling.

Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Diseases

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. This mechanism has established PDE4 as a significant target for the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.

Signaling Pathway of PDE4 Inhibition

PDE4_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) Immune_Cell Immune Cell (e.g., Macrophage) ProInflammatory_Stimuli->Immune_Cell AC Adenylate Cyclase Immune_Cell->AC activates NFkB NF-κB Immune_Cell->NFkB activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates cAMP->NFkB inhibits PDE4 PDE4 PDE4->cAMP hydrolyzes to AMP AMP PDE4->AMP CREB CREB PKA->CREB phosphorylates Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription CREB->Anti_Inflammatory_Genes activates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Pro_Inflammatory_Cytokines activates transcription of Roflumilast Roflumilast / Apremilast (PDE4 Inhibitors) Roflumilast->PDE4 inhibits

Caption: PDE4 inhibition elevates cAMP, leading to reduced pro-inflammatory cytokine production.

Roflumilast , a selective PDE4 inhibitor approved for the treatment of severe COPD, prominently features the 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl moiety, a close analog of our building block. The synthesis of Roflumilast and its analogs often starts from a substituted benzaldehyde or benzoic acid, highlighting the importance of these precursors.

Apremilast , another orally active small molecule inhibitor of PDE4 used for the treatment of psoriatic arthritis, incorporates a 3-ethoxy-4-methoxybenzoyl group, further demonstrating the utility of this substitution pattern.

Protocol 2: General Synthesis of a PDE4 Inhibitor Amide from this compound

Objective: To couple this compound with a suitable amine to form the core amide linkage of a PDE4 inhibitor.

Materials:

  • This compound

  • A substituted amine (e.g., 4-amino-3,5-dichloropyridine for a Roflumilast analog)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous conditions (nitrogen atmosphere, dry glassware)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 equivalent) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-isopropoxy-3-methoxybenzoyl chloride.

  • Amide Coupling:

    • In a separate flame-dried flask under nitrogen, dissolve the substituted amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM or THF.

    • Cool the solution to 0°C.

    • Dissolve the crude acid chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Experimental Workflow for PDE4 Inhibitor Synthesis

PDE4_Synthesis_Workflow start This compound acid_chloride Acid Chloride Formation (SOCl₂ or (COCl)₂) start->acid_chloride coupling Amide Coupling acid_chloride->coupling amine Substituted Amine amine->coupling purification Purification (Column Chromatography) coupling->purification product PDE4 Inhibitor Analog purification->product

Caption: General workflow for the synthesis of a PDE4 inhibitor from the title building block.

Potential as a Scaffold for Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

The 4-hydroxy-3-methoxybenzyl moiety is the cornerstone of vanilloids, the classic agonists of the TRPV1 receptor. TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin (the pungent component of chili peppers). Consequently, TRPV1 has emerged as a promising therapeutic target for the management of chronic and inflammatory pain.

While capsaicin and its analogs are agonists, medicinal chemistry efforts have successfully modified the vanilloid scaffold to produce potent TRPV1 antagonists. The this compound building block provides a pre-functionalized "A-region" (the aromatic headgroup) that can be elaborated to generate novel antagonists. By replacing the phenolic hydroxyl group with an isopropoxy group, the hydrogen-bonding donor capability is removed, which can shift the pharmacological profile from agonist to antagonist.

Conclusion and Future Perspectives

This compound represents a strategically valuable and readily accessible building block for modern drug discovery. Its utility has been firmly established in the synthesis of potent PDE4 inhibitors for inflammatory diseases. The underlying vanilloid-like scaffold also presents significant opportunities for the exploration of novel TRPV1 antagonists for pain management. The synthetic protocols detailed herein provide a robust foundation for researchers to access and utilize this versatile intermediate. As the demand for novel therapeutics for inflammatory and neuropathic conditions continues to grow, the importance of well-characterized and strategically designed building blocks like this compound will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

  • Pérez de la Cruz, V., González-Trujano, M. E., & Navarrete, A. (2011). Physiology and Pharmacology of the Vanilloid Receptor. Mini reviews in medicinal chemistry, 11(1), 53–64.
  • Man, H.-W., Schafer, P., Wong, L. M., Patterson, R. T., Corral, L. G., Raymon, H., Blease, K., Leisten, J., Shirley, M. A., Tang, Y., Babusis, D. M., Chen, R., Stirling, D., & Muller, G. W. (2009). Discovery

The Strategic Application of 4-Isopropoxy-3-methoxybenzoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 4-Isopropoxy-3-methoxybenzoic acid, a readily accessible aromatic carboxylic acid, represents a key building block for the synthesis of a range of biologically active molecules. Its intrinsic structural features, namely the vicinal isopropoxy and methoxy groups on the phenyl ring, serve as a crucial pharmacophore for targeting specific enzymes, particularly phosphodiesterase 4 (PDE4). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in medicinal chemistry, with a focus on the synthesis of potent and selective PDE4 inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the significance of this scaffold in the context of therapeutic intervention in inflammatory diseases.

Core Concepts: The Significance of the Catechol Ether Motif

The 3-methoxy-4-isopropoxy substitution pattern on the benzoic acid ring forms a catechol ether-like motif. This structural element is a well-established pharmacophore that plays a critical role in the binding of small molecule inhibitors to the active site of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates the activity of inflammatory cells.[1] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a dampening of the inflammatory response. This mechanism of action is the cornerstone of the therapeutic potential of PDE4 inhibitors in a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2]

The methoxy and isopropoxy groups of the this compound scaffold are known to occupy two critical hydrophobic pockets (Q1 and Q2) within the active site of the PDE4 enzyme, contributing significantly to the binding affinity and selectivity of the inhibitor.[3] This makes this compound an ideal starting point for the rational design and synthesis of novel PDE4 inhibitors.

Visualizing the Mechanism: The PDE4 Signaling Pathway

To appreciate the therapeutic rationale for using this compound derivatives, it is essential to understand the PDE4 signaling pathway. The following diagram illustrates how PDE4 inhibitors intervene in this pathway to produce an anti-inflammatory effect.

PDE4_Pathway cluster_PDE4 Role of PDE4 cluster_Inhibitor Inhibitor Action Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP to PKA PKA cAMP->PKA activates AMP AMP cAMP->AMP hydrolyzes Inhibition of \nInflammatory Response Inhibition of Inflammatory Response PKA->Inhibition of \nInflammatory Response leads to PDE4 PDE4 PDE4->AMP Inhibitor PDE4 Inhibitor (e.g., Piclamilast) Inhibitor->PDE4 inhibits

Caption: The PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.

Application in Practice: Synthesis of a Potent PDE4 Inhibitor

To illustrate the practical application of this compound, we will outline the synthetic route to a highly potent and selective PDE4 inhibitor, Piclamilast (also known as RP 73401). While the original synthesis of Piclamilast utilized the analogous 3-(cyclopentyloxy)-4-methoxybenzoic acid, the synthetic strategy is directly translatable to the use of this compound. Piclamilast is a second-generation PDE4 inhibitor that has been extensively studied for its anti-inflammatory properties.

Synthetic Workflow Overview

The synthesis of a Piclamilast analogue from this compound involves a straightforward two-step process: activation of the carboxylic acid followed by amidation with a suitable heterocyclic amine.

Synthesis_Workflow start This compound step1 Step 1: Acid Activation (e.g., Thionyl Chloride) start->step1 intermediate 4-Isopropoxy-3-methoxybenzoyl chloride step1->intermediate step2 Step 2: Amidation (4-Amino-3,5-dichloropyridine) intermediate->step2 product Piclamilast Analogue step2->product

Caption: Synthetic workflow for a Piclamilast analogue.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Isopropoxy-3-methoxybenzoyl chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a reactive intermediate for the subsequent amidation reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1 equivalent) in anhydrous toluene, add thionyl chloride (2-3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to yield the crude 4-isopropoxy-3-methoxybenzoyl chloride as an oil or low-melting solid.

  • The crude acid chloride can be used directly in the next step without further purification.

Causality behind Experimental Choices:

  • Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies the workup.

  • Toluene is used as a solvent to facilitate the reaction and control the temperature.

  • Refluxing provides the necessary energy to drive the reaction to completion.

Protocol 2: Synthesis of N-(3,5-dichloropyridin-4-yl)-4-isopropoxy-3-methoxybenzamide (Piclamilast Analogue)

This protocol details the final amidation step to produce the target PDE4 inhibitor.

Materials:

  • 4-Isopropoxy-3-methoxybenzoyl chloride (from Protocol 1)

  • 4-Amino-3,5-dichloropyridine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-amino-3,5-dichloropyridine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask and cool the mixture in an ice bath.

  • Add a solution of 4-isopropoxy-3-methoxybenzoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-(3,5-dichloropyridin-4-yl)-4-isopropoxy-3-methoxybenzamide.

Causality behind Experimental Choices:

  • Triethylamine or Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Anhydrous conditions are crucial as the acid chloride is sensitive to moisture.

  • Column chromatography is a standard purification technique to isolate the desired product from any unreacted starting materials or byproducts.

Biological Activity and Data Presentation

The synthesized Piclamilast analogue is expected to exhibit potent and selective inhibitory activity against PDE4. The biological activity is typically assessed using in vitro enzyme assays.

CompoundTargetIC₅₀ (nM)Selectivity
Piclamilast PDE41>19,000-fold vs other PDEs
Roflumilast PDE40.8High
Rolipram PDE4110High

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of PDE4 inhibitors. The synthetic protocols outlined in this application note provide a clear and reproducible pathway for the synthesis of potent anti-inflammatory agents. The inherent drug-like properties of the catechol ether motif, combined with the synthetic tractability of the benzoic acid functional group, make this scaffold an attractive starting point for further optimization and the discovery of next-generation therapeutics for a range of inflammatory and autoimmune diseases. Future research may focus on the synthesis of novel derivatives with improved pharmacokinetic profiles and reduced side effects, further expanding the therapeutic potential of this important chemical entity.

References

  • Journal of Medicinal Chemistry. Synthesis, Biological Evaluation, and Molecular Modeling of New 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-Dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Related Phosphodiesterase 4D (PDE4D) Inhibitors. [Link]

  • Journal of Medicinal Chemistry. Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. [Link]

  • PrepChem.com. Synthesis of 3-Cyclopentoxy-4-methoxybenzaldehyde. [Link]

  • Journal of Medicinal Chemistry. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. [Link]

  • Wikipedia. Piclamilast. [Link]

  • Journal of Medicinal Chemistry. Novel Selective Phosphodiesterase (PDE4) Inhibitors. 4. Resolution, Absolute Configuration, and PDE4 Inhibitory Activity of cis-Tetra- and cis-Hexahydrophthalazinones. [Link]

  • Journal of Medicinal Chemistry. Advances in the Development of Phosphodiesterase-4 Inhibitors. [Link]

  • New Drug Approvals. PICLAMILAST. [Link]

  • MDPI. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

  • Taylor & Francis Online. Update on the therapeutic potential of PDE4 inhibitors. [Link]

  • PubMed. Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. [Link]

  • Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. [Link]

  • Google Patents. New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Chem-Impex. 3-Cyclopentyloxy-4-methoxybenzaldehyde. [Link]

  • PubChem. 3-cyclopentyloxy-4-methoxybenzaldehyde. [Link]

  • PubChem. N-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide. [Link]

  • MOLBASE. 3-cyclopentyloxy-4-methoxybenzoic acid. [Link]

  • Matrix Fine Chemicals. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID. [Link]

  • PubMed. Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS. [Link]

  • Google Patents. Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.

Sources

Application Note: Comprehensive Analytical Characterization of 4-Isopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropoxy-3-methoxybenzoic acid (CAS No. 3535-33-9), a derivative of benzoic acid, holds significant interest in pharmaceutical and chemical research due to its structural similarity to vanillic acid and its potential as a building block in the synthesis of novel compounds.[1] Its therapeutic and chemical properties are intrinsically linked to its purity, stability, and physicochemical characteristics. Therefore, rigorous analytical characterization is paramount for its application in research and development.

This application note provides a comprehensive guide to the analytical techniques for the qualitative and quantitative characterization of this compound. The protocols and insights provided herein are grounded in established scientific principles and authoritative guidelines to ensure data integrity and reliability.

Chemical Structure and Properties
PropertyValueSource
Chemical Name This compound[1]
CAS Number 3535-33-9[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Physical Form Solid
Boiling Point 323.3°C at 760 mmHg
Melting Point Not experimentally determined. Estimated to be similar to related compounds like 4-methoxybenzoic acid (182-185°C).[2]N/A
Solubility Expected to be soluble in alcohols (methanol, ethanol), ethers, and esters. Sparingly soluble in water, with solubility increasing in alkaline conditions.[3][4]N/A

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)
  • -COOH (Carboxylic Acid Proton): A broad singlet is expected in the downfield region, typically between δ 10.0-13.0 ppm. The chemical shift can be concentration-dependent.

  • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets between δ 6.8-8.0 ppm. The exact splitting pattern depends on the coupling constants.

  • -OCH(CH₃)₂ (Isopropoxy Methine Proton): A septet is expected around δ 4.5-4.8 ppm due to coupling with the six methyl protons.

  • -OCH₃ (Methoxy Protons): A sharp singlet is expected around δ 3.8-4.0 ppm.

  • -OCH(CH₃)₂ (Isopropoxy Methyl Protons): A doublet is expected around δ 1.3-1.5 ppm due to coupling with the methine proton.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • -COOH (Carboxylic Acid Carbon): A signal is expected in the range of δ 170-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms will be the most downfield.

  • -OCH(CH₃)₂ (Isopropoxy Methine Carbon): A signal is expected around δ 70-75 ppm.

  • -OCH₃ (Methoxy Carbon): A signal is expected around δ 55-60 ppm.

  • -OCH(CH₃)₂ (Isopropoxy Methyl Carbons): A signal is expected around δ 20-25 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic FTIR Peaks
Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid) 3300-2500Broad
C-H (Aromatic) 3100-3000Sharp, medium
C-H (Aliphatic) 2980-2850Sharp, medium-strong
C=O (Carboxylic Acid) 1710-1680Sharp, strong
C=C (Aromatic) 1600-1450Medium-strong
C-O (Ether & Carboxylic Acid) 1300-1000Strong
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis. For this compound, the substituted benzene ring acts as the chromophore. An absorption maximum is expected in the range of 250-290 nm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Mass-to-Charge Ratios (m/z)
  • [M+H]⁺: 211.0965

  • [M+Na]⁺: 233.0784

  • [M-H]⁻: 209.0819

Plausible Fragmentation Pathway

A likely fragmentation pathway in positive ion mode would involve the initial loss of the isopropoxy group, followed by decarboxylation.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for the analysis of benzoic acid and its derivatives.

Workflow for HPLC Analysis

Caption: A typical workflow for HPLC analysis.

Detailed HPLC Protocol
  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acid (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group. A good starting point is a 60:40 (v/v) mixture of acidified water and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the UV absorbance maximum (e.g., around 254 nm or 272 nm).

  • Injection Volume: 10-20 µL.

Sample Preparation
  • Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase, sonicate if necessary, and filter through a 0.45 µm syringe filter before injection.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is typically required.

Workflow for GC-MS Analysis

Caption: A standard workflow for GC-MS analysis with derivatization.

Detailed GC-MS Protocol
  • Derivatization: Silylation is a common derivatization technique for carboxylic acids.[7]

    • Dissolve the sample in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8]

    • Heat the mixture (e.g., at 60-70°C for 30 minutes) to ensure complete derivatization.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 50 to 500.

Analytical Method Validation

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[7][9]

Workflow for Method Validation

Caption: The lifecycle of an analytical method, including key validation parameters.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range.

  • Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Authoritative bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed chapters on chromatographic techniques and system suitability requirements that should be followed.[6][10]

Conclusion

The comprehensive analytical characterization of this compound requires a multi-faceted approach employing a combination of spectroscopic and chromatographic techniques. The protocols and guidelines presented in this application note provide a robust framework for the identification, quantification, and purity assessment of this compound, ensuring data of high quality and reliability for research and development purposes. Adherence to established validation principles is essential for the successful implementation of these analytical methods.

References

  • bioRxiv. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • PubMed. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. (n.d.). 4-Methoxybenzoic Acid. [Link]

  • US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [Link]

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Application Note: 1H NMR Analysis of 4-Isopropoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropoxy-3-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for high-value applications, unambiguous structural confirmation is a critical first step. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This application note provides a detailed guide to the ¹H NMR analysis of this compound, covering the underlying principles, a comprehensive experimental protocol, and an in-depth interpretation of the resulting spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to acquire and interpret ¹H NMR data for this class of compounds.

Scientific Principles: Understanding Chemical Environments

The ¹H NMR spectrum provides a unique fingerprint of a molecule by mapping the chemical environment of each proton. The key parameters derived from the spectrum are:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift (lower ppm).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from spin-spin coupling between non-equivalent neighboring protons and provides information about the connectivity of atoms. The 'n+1' rule is a common guide, where 'n' is the number of adjacent, non-equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a split signal (in Hertz, Hz) provides detailed information about the dihedral angle between coupled protons and the nature of the bond connecting them.

In this compound, the interplay of the electron-donating alkoxy groups (+M effect) and the electron-withdrawing carboxylic acid group (-I, -M effects) creates a distinct pattern of chemical shifts for the aromatic protons.[1][2] The carboxylic acid proton itself is highly deshielded and its chemical shift is sensitive to solvent and concentration.[3]

Experimental Protocol

This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

Materials and Equipment
  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) or reliance on residual solvent peak for referencing

  • NMR tube (5 mm, high precision)

  • Pasteur pipette with glass wool plug

  • Vortex mixer

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL DMSO-d6 prep1->prep2 prep3 Vortex to ensure homogeneity prep2->prep3 prep4 Filter into NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 Transfer to NMR facility acq2 Lock on DMSO-d6 signal acq1->acq2 acq3 Shim for field homogeneity acq2->acq3 acq4 Acquire 1H NMR spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw FID data proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate to reference (TMS or solvent) proc3->proc4 proc5 Integrate signals proc4->proc5 Final Spectrum Analysis Final Spectrum Analysis proc5->Final Spectrum Analysis

Caption: Workflow for 1H NMR analysis.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and place it in a small, clean vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆. The choice of DMSO-d₆ is crucial as it readily dissolves the analyte and its residual proton peak is well-characterized.[4] More importantly, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost in solvents like D₂O.[5]

    • Vortex the sample until the solid is completely dissolved. A homogenous solution is critical for acquiring a high-quality spectrum.

    • To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. This step is essential for stabilizing the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion, leading to sharp, well-resolved signals.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 32 scans are typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure accurate integration.

    • Calibrate the chemical shift axis. Set the chemical shift of the Tetramethylsilane (TMS) signal to 0.00 ppm.[6][7][8] If TMS is not added, the residual proton signal of DMSO-d₅ can be used as a secondary reference, setting its chemical shift to 2.50 ppm.[4][9]

    • Integrate all the signals in the spectrum.

Data Analysis and Interpretation

The structure of this compound with proton assignments is shown below:

Caption: Structure of this compound.

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following key features:

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz) Rationale
H-a (COOH)~12.51HSinglet (broad)-Highly deshielded acidic proton. Broadness is due to chemical exchange and hydrogen bonding with the solvent.[5]
H-b (Ar-H)~7.51HDoublet~2.0Aromatic proton ortho to the carboxylic acid group and meta to the methoxy group. Deshielded by the -COOH group. Small coupling constant indicates meta coupling to H-d.[10]
H-c (Ar-H)~7.41HDoublet of Doublets~8.5, ~2.0Aromatic proton ortho to the isopropoxy group and meta to the -COOH group. Experiences ortho coupling to H-d and meta coupling to H-b.
H-d (Ar-H)~7.01HDoublet~8.5Aromatic proton ortho to the methoxy group and meta to the isopropoxy group. Shielded by the electron-donating alkoxy groups. Ortho coupling to H-c.[11]
H-e (CH)~4.61HSeptet~6.0Methine proton of the isopropoxy group, split by the six equivalent methyl protons (n+1 = 7). Deshielded by the adjacent oxygen atom.
H-f (OCH₃)~3.83HSinglet-Methoxy group protons. Appear as a singlet as there are no adjacent protons to couple with.
H-g (CH₃)~1.36HDoublet~6.0Methyl protons of the isopropoxy group. Equivalent and split by the single methine proton (n+1 = 2).

Conclusion

¹H NMR spectroscopy provides a robust and reliable method for the structural verification of this compound. By following a meticulous experimental protocol, a high-quality spectrum can be obtained, allowing for the unambiguous assignment of all proton signals based on their chemical shifts, integration values, and coupling patterns. The detailed analysis presented in this note serves as a comprehensive guide for researchers, ensuring the accurate characterization of this and structurally related compounds, which is a fundamental requirement in chemical research and drug development.

References

  • Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Chemistry Stack Exchange. [Link]

  • Scribd. Tetramethylsilane in NMR Calibration. [Link]

  • Wikipedia. (2023, October 27). Tetramethylsilane. [Link]

  • Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Chemistry Stack Exchange. [Link]

  • American Chemical Society. (2021, March 29). Tetramethylsilane. [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. ¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]

  • ResearchGate. (2017, October 6). Methoxy gp on aromatic ring?[Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Chemistry Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?[Link]

  • Duke University NMR Center. Coupling constants. [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • PubChemLite. This compound (C11H14O4). [Link]

  • University of Puget Sound. Coupling constants for 1H and 13C NMR. [Link]

  • Canadian Science Publishing. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(11), 1909-1916. [Link]

  • ResearchGate. 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methoxybenzoic acid (FDB010587). [Link]

  • ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Modgraph. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]

  • OSTI.GOV. (2025). The Natural Products Magnetic Resonance Database NP-MRD for 2025. [Link]

  • SpectraBase. 4-Hydroxy-3-methoxybenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

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Application Note: High-Resolution Mass Spectrometry for the Characterization of 4-Isopropoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the characterization of 4-isopropoxy-3-methoxybenzoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a compound of interest in pharmaceutical development and metabolite identification, a robust and reliable analytical method is crucial for its accurate identification and quantification. This guide provides a comprehensive workflow, from sample preparation to data interpretation, including predicted fragmentation patterns based on electrospray ionization. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring definitive structural confirmation and purity assessment of this and structurally related molecules.

Introduction

This compound is a substituted benzoic acid derivative. Its structural complexity, featuring a carboxylic acid, a methoxy group, and an isopropoxy group, makes it an ideal candidate for analysis by high-resolution mass spectrometry. Mass spectrometry is a powerful analytical technique that provides high sensitivity and specificity, enabling the determination of molecular weight and elemental composition, as well as yielding structural information through fragmentation analysis.[1]

This document outlines a systematic approach using Electrospray Ionization (ESI), a soft ionization technique well-suited for polar molecules like carboxylic acids, which minimizes in-source fragmentation and preserves the molecular ion.[2][3] The protocol is optimized for negative ion mode, which is highly effective for deprotonating the acidic carboxylic acid group, leading to a strong signal for the [M-H]⁻ ion.

Compound Properties

A clear understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
Chemical Structure Chemical Structure of this compound[4]
Molecular Formula C₁₁H₁₄O₄[5]
Average Molecular Weight 210.23 g/mol [6]
Monoisotopic Mass 210.08921 Da[5]

Experimental Workflow

The overall analytical process is streamlined to ensure reproducibility and accuracy. The workflow begins with precise sample preparation, followed by LC separation, and concludes with MS/MS analysis for structural elucidation.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation a Weighing of this compound b Dissolution in Acetonitrile/Water (50:50) a->b c Serial Dilution to Working Concentration (e.g., 1 µg/mL) b->c d Injection into LC System c->d e Reversed-Phase Chromatographic Separation d->e f Electrospray Ionization (ESI) in Negative Mode e->f g Full Scan MS (m/z 50-300) f->g h Tandem MS (MS/MS) of [M-H]⁻ Precursor Ion g->h i Identify [M-H]⁻ Ion in Full Scan h->i j Analyze Fragmentation Spectrum i->j k Propose Fragmentation Pathway j->k

Caption: High-level workflow for LC-MS/MS analysis.

Methodology

Materials and Reagents
  • Analyte: this compound (CAS: 3535-33-9), >98% purity.[7]

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Sample Preparation Protocol

The goal of this protocol is to prepare a clear, particulate-free solution at a concentration suitable for LC-MS analysis.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and transfer it to a 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water. Vortex for 30 seconds until fully dissolved.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution with 50:50 acetonitrile/water to achieve a final concentration of 1 µg/mL.

  • Transfer: Transfer the final working solution to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point and can be further optimized for specific instrumentation. A standard reversed-phase C18 column is chosen for its excellent retention of moderately polar aromatic compounds.

ParameterConditionRationale
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µmProvides good retention and high-resolution separation.
Mobile Phase AWater + 0.1% Formic AcidAcid modifier improves peak shape and ionization efficiency.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStandard organic phase for reversed-phase chromatography.
Gradient10% B to 95% B over 8 minEnsures elution of the analyte with good peak shape.
Flow Rate0.3 mL/minCompatible with standard ESI sources.
Column Temperature40 °CImproves peak symmetry and reduces viscosity.
Injection Volume5 µLStandard volume for analytical sensitivity.
Mass Spectrometry
Ionization ModeESI NegativeCarboxylic acids are readily deprotonated.[8][9]
Capillary Voltage-3.0 kVOptimizes ion generation in negative mode.
Source Temperature150 °CFacilitates solvent desolvation.
Desolvation GasNitrogen, 800 L/hr at 350 °CAids in droplet evaporation to form gas-phase ions.
Full Scan Rangem/z 50 - 300Covers the expected mass of the precursor ion.
MS/MS Precursor Ionm/z 209.08The [M-H]⁻ ion of the analyte.[4]
Collision Energy10-30 eV (Ramped)A range of energies ensures capture of primary and secondary fragments.

Expected Results and Discussion

Full Scan Mass Spectrum

In negative ion mode ESI, this compound is expected to readily lose a proton from its carboxylic acid group. The resulting full scan mass spectrum should be dominated by the deprotonated molecular ion [M-H]⁻.

  • Theoretical [M-H]⁻ (C₁₁H₁₃O₄⁻): 209.08193 m/z

  • Observed [M-H]⁻: Expected within 5 ppm mass accuracy on a high-resolution instrument (e.g., Q-TOF or Orbitrap).

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Collision-Induced Dissociation (CID) of the m/z 209.08 precursor ion is predicted to induce fragmentation at the molecule's weakest bonds and functional groups. The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentations for benzoic acid derivatives include decarboxylation (loss of CO₂) and cleavage of ether linkages.[10][11]

The proposed fragmentation pathway is detailed below:

Caption: Proposed MS/MS fragmentation pathway for [M-H]⁻.

Predicted Major Fragment Ions:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Formula of FragmentDescription
209.08194.06CH₃ (15.02 Da)C₁₀H₁₀O₄⁻Loss of a methyl radical from the methoxy or isopropoxy group.[12]
209.08167.09C₃H₆ (42.05 Da)C₈H₇O₄⁻Loss of propene from the isopropoxy group via a rearrangement.[13]
167.09123.04CO₂ (44.00 Da)C₇H₇O₂⁻Decarboxylation of the benzoic acid moiety, a characteristic loss for this class of compounds.[10][11]
  • Loss of Propene (C₃H₆): A characteristic fragmentation of the isopropoxy group attached to an aromatic ring is the neutral loss of propene, leading to a stable phenolate anion. This is expected to be a major fragmentation pathway.

  • Loss of Methyl Radical (CH₃): Cleavage of a methyl group from either the methoxy or isopropoxy substituent can occur. While less common in negative mode than neutral losses, it can be observed.

  • Decarboxylation (CO₂): The loss of carbon dioxide from the carboxylate anion is a hallmark fragmentation pathway for deprotonated benzoic acids and is highly diagnostic.[10] This can occur after the initial loss of propene.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and specific protocol for the analysis of this compound. By utilizing electrospray ionization in negative mode, excellent sensitivity for the deprotonated molecular ion is achieved. The subsequent tandem mass spectrometry analysis yields a rich fragmentation spectrum that allows for unambiguous structural confirmation. This workflow is readily adaptable for the analysis of related compounds, making it a valuable tool for quality control, metabolite identification, and research applications in the pharmaceutical and chemical industries.

References

  • Akamatsu, S., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]

  • Cerda, B. A., et al. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Analytical Chemistry, 80(9), 3146-3153. Available at: [Link]

  • Dash, R. P., et al. (2010). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Derivatives of Benzoic Acids. Journal of the American Society for Mass Spectrometry, 21(3), 445-458. Available at: [Link]

  • D'Ambro, E. L., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 58(20), 8569–8578. Available at: [Link]

  • PubMed (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzoic acid fragmentation pattern. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Postberg, F., et al. (2023). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets, 128(10). Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-methoxypropane fragmentation pattern. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • NIST. Benzoic acid, 4-methoxy-, propyl ester. NIST Chemistry WebBook. Available at: [Link]

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Application Notes & Protocols: Leveraging 4-Isopropoxy-3-methoxybenzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Isopropoxy-3-methoxybenzoic acid is a versatile and economically significant building block in modern medicinal chemistry. Its unique substitution pattern—featuring a carboxylic acid for functionalization, a methoxy group, and a bulkier isopropoxy group—provides a scaffold ripe for elaboration into complex heterocyclic systems. This guide offers an in-depth exploration of its application, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations. We present detailed, field-tested protocols for the synthesis of quinazolin-4-ones, a class of privileged structures in drug discovery, and discuss the critical first step of carboxylic acid activation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable precursor.

Introduction: The Strategic Value of this compound

The intrinsic value of this compound (CAS 3535-33-9) in synthetic chemistry stems from its trifecta of functional groups, each serving a distinct purpose.[1] Benzoic acid derivatives, in general, are foundational precursors for a wide array of pharmaceuticals, including analgesics and anti-inflammatory agents.[2][3] The specific arrangement on this molecule offers several strategic advantages:

  • The Carboxylic Acid (-COOH): This is the primary reactive handle. Its conversion into more electrophilic species like acyl chlorides or its activation with coupling agents is the gateway to forming amide, ester, or other critical bonds that often precede or participate in cyclization reactions.[3][4]

  • The Methoxy (-OCH₃) and Isopropoxy (-O-iPr) Groups: These electron-donating groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions. More importantly, they serve as key pharmacophoric features that can engage in specific interactions with biological targets, such as hydrogen bonding or occupying hydrophobic pockets within an enzyme's active site. Their differential steric bulk can also be exploited to fine-tune selectivity and metabolic stability.

This combination makes the molecule an ideal starting point for constructing heterocyclic systems, particularly those fused to a benzene ring, which are ubiquitous in medicinal chemistry.[5] One of the most prominent classes of heterocycles synthesized from benzoic acid precursors are the quinazolinones.[6][7]

Foundational Workflow: Activation of the Carboxylic Acid

Direct condensation of a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[8] Therefore, the first and most critical step in utilizing this compound is the activation of its carboxyl group. The choice of activation method depends on the substrate's sensitivity, desired reactivity, and scale.

Diagram: General Activation & Amidation Workflow

G start 4-Isopropoxy-3- methoxybenzoic acid act Activation Step (e.g., SOCl₂, Coupling Agent) start->act Reagent inter Reactive Intermediate (Acyl Chloride or Activated Ester) act->inter Forms couple Amide Bond Formation inter->couple Reacts with amine Amine Nucleophile (e.g., 2-Aminobenzamide) amine->couple amide N-Substituted Amide Product couple->amide G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization/Dehydration A 4-Isopropoxy-3- methoxybenzoic acid C N-(2-carbamoylphenyl)-4-isopropoxy- 3-methoxybenzamide A->C HATU, DIPEA B 2-Aminobenzamide B->C D 2-(4-Isopropoxy-3-methoxyphenyl)- quinazolin-4(3H)-one C->D Acetic Acid, Reflux

Sources

Application Notes & Protocols: 4-Isopropoxy-3-methoxybenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Isopropoxy-3-methoxybenzoic acid is a pivotal intermediate in modern medicinal chemistry, serving as a sophisticated building block for a range of active pharmaceutical ingredients (APIs). Its specific arrangement of methoxy and isopropoxy groups on the benzoic acid core provides a unique scaffold for constructing complex molecular architectures. This guide offers an in-depth exploration of its synthesis, purification, analytical validation, and application, providing researchers and drug development professionals with a comprehensive technical resource.

Compound Profile and Significance

This compound, a derivative of benzoic acid, is valued for its role as a precursor in multi-step organic syntheses.[1] Its structure is particularly useful for introducing specific lipophilic and hydrogen-bonding characteristics into a target molecule, which can be crucial for modulating its pharmacological properties.[2]

Property Value
IUPAC Name This compound
Synonyms 3-Methoxy-4-isopropoxybenzoic acid
CAS Number 3535-33-9
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance White to off-white crystalline powder
Melting Point Approx. 181-186 °C[3]

Synthetic Pathway Overview

The most common and efficient synthesis of this compound is a two-step process commencing from isovanillin (3-hydroxy-4-methoxybenzaldehyde). This pathway leverages two fundamental reactions in organic chemistry: the Williamson ether synthesis and the oxidation of an aldehyde.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of isovanillin is alkylated using an isopropyl halide (e.g., 2-bromopropane) under basic conditions to form the intermediate, 4-isopropoxy-3-methoxybenzaldehyde.[4][5][6] This SN2 reaction is highly effective for forming ethers from alkoxides and primary or secondary alkyl halides.[5][6]

  • Step 2: Oxidation. The aldehyde functional group of the intermediate is then oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, with reagents like potassium permanganate (KMnO₄) being common choices for converting aromatic aldehydes to their corresponding carboxylic acids.[7]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Intermediate 4-Isopropoxy-3-methoxybenzaldehyde Isovanillin->Intermediate Sₙ2 Reaction Base Base (e.g., K₂CO₃) Base->Isovanillin AlkylHalide Isopropyl Halide (e.g., 2-Bromopropane) AlkylHalide->Isovanillin Intermediate_ref 4-Isopropoxy-3-methoxybenzaldehyde Oxidant Oxidizing Agent (e.g., KMnO₄) Oxidant->Intermediate_ref FinalProduct This compound Intermediate_ref->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde via Williamson Ether Synthesis

This protocol is based on the principles of the Williamson ether synthesis, a reliable method for preparing unsymmetrical ethers.[8] The use of a polar aprotic solvent like DMF or DMSO is recommended to promote the SN2 mechanism while minimizing competing elimination reactions.[4][8]

Materials:

  • Isovanillin (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • 2-Bromopropane (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Under a nitrogen atmosphere, charge a dry reaction vessel with isovanillin and anhydrous DMF.

  • Add potassium carbonate to the mixture. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide.[4]

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add 2-bromopropane dropwise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 80 °C.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-isopropoxy-3-methoxybenzaldehyde. The product can be purified further by column chromatography if necessary.

Protocol 2: Oxidation to this compound

This protocol utilizes a strong oxidizing agent to convert the aromatic aldehyde to a carboxylic acid. The reaction is typically performed in a basic medium, followed by an acidic workup to protonate the carboxylate salt.[7]

Materials:

  • 4-Isopropoxy-3-methoxybenzaldehyde (1.0 eq)

  • Potassium Permanganate (KMnO₄) (2.0 eq)

  • Aqueous Sodium Hydroxide (NaOH) solution (10%)

  • Hydrochloric Acid (HCl) (conc.)

  • Sodium bisulfite

Procedure:

  • Dissolve the 4-isopropoxy-3-methoxybenzaldehyde in a suitable solvent like aqueous acetone or pyridine in a reaction flask.

  • In a separate beaker, prepare a solution of potassium permanganate in water.

  • Slowly add the KMnO₄ solution to the aldehyde solution while maintaining the temperature at 40-50 °C. The reaction is exothermic.

  • Stir the mixture vigorously. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds.

  • After the purple color of the permanganate has disappeared (typically 2-4 hours), cool the mixture in an ice bath.

  • Add a small amount of sodium bisulfite to quench any excess KMnO₄.

  • Filter the mixture to remove the MnO₂ precipitate.

  • Transfer the clear filtrate to a beaker and acidify it by slowly adding concentrated HCl until the pH is approximately 2.

  • The white solid of this compound will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[9] The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[10] An ethanol/water mixture is often effective for benzoic acid derivatives.[11]

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol and heat the mixture until the solid dissolves completely.[11]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration.[10]

  • To the hot, clear solution, add hot deionized water dropwise until the solution becomes slightly turbid. This indicates the point of saturation.[11] If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[11]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals thoroughly, for instance, in a vacuum oven, to remove residual solvent.

Application in Pharmaceutical Synthesis: Piclamilast

This compound is a documented intermediate in the synthesis of Piclamilast , a phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its anti-inflammatory effects. The carboxylic acid group of the intermediate is activated and then reacted with an amine to form a critical amide bond in the final drug structure.

G Intermediate This compound Piclamilast Piclamilast Intermediate->Piclamilast Amide Coupling Activation Activation (e.g., SOCl₂ or EDC) Activation->Intermediate Amine Amine Precursor (e.g., N-(3,5-dichloropyridin-4-yl)amine) Amine->Piclamilast

Caption: Role in Piclamilast Synthesis.

Analytical Methods and Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is paramount.[12] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for the quality control of this compound.

G cluster_0 Purity & Identity Verification Start Purified Sample HPLC HPLC Analysis (Purity Assay) Start->HPLC NMR NMR Spectroscopy (Structure Confirmation) Start->NMR Pass Release for Synthesis HPLC->Pass NMR->Pass

Caption: Analytical quality control workflow.
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is ideal for analyzing acidic aromatic compounds.[12] A buffered mobile phase is crucial for ensuring the consistent ionization of the carboxylic acid, leading to reproducible retention times.[13]

Parameter Condition Rationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good separation for aromatic compounds.[12]
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric AcidThe organic modifier (acetonitrile) controls retention, while the acid ensures the analyte is protonated for consistent interaction with the stationary phase.[13][14]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic ring provides strong absorbance at this wavelength.[14]
Column Temp. 30 °CMaintains stable retention times.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structural confirmation.

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm.

Proton Assignment Expected Shift (ppm) Multiplicity Integration
-COOH ~11-12 Singlet (broad) 1H
Ar-H ~7.5-7.7 Multiplet 2H
Ar-H ~6.9 Doublet 1H
-OCH(CH₃)₂ ~4.6 Septet 1H
-OCH₃ ~3.9 Singlet 3H

| -OCH(CH₃)₂ | ~1.4 | Doublet | 6H |

¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm.

Carbon Assignment Expected Shift (ppm)
-C=O ~172
Ar-C (quaternary) ~153, ~148, ~124, ~122
Ar-CH ~114, ~112
-OCH(CH₃)₂ ~72
-OCH₃ ~56

| -OCH(CH₃)₂ | ~22 |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is summarized from safety data sheets (SDS).[15][16]

Aspect Guideline
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[15][16]
Inhalation Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection.[15][16] If inhaled, move the person to fresh air.[15]
Skin Contact Causes skin irritation.[16] In case of contact, wash with plenty of soap and water.[15][16]
Eye Contact Causes serious eye irritation.[16] In case of contact, rinse cautiously with water for several minutes.[15][16]
Storage Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and store locked up.[15][16]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[16]

References

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025). Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Available at: [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Available at: [Link]

  • Williamson Ether Synthesis | Chem-Station Int. Ed. (2014). Available at: [Link]

  • The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Available at: [Link]

  • SAFETY DATA SHEET - Harper College. (2015). Available at: [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (n.d.). Available at: [Link]

  • The Recrystallization of Benzoic Acid - University of Wisconsin-River Falls. (n.d.). Available at: [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC - Research Journal of Pharmacy and Technology. (n.d.). Available at: [Link]

  • Aromatic Side Chain Oxidation to Carboxylic Acid - YouTube. (2019). Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of Bosutinib (SKI-606), a potent dual inhibitor of Src and Abl kinases.[1][2] Bosutinib is a critical therapeutic agent for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML), particularly in patients with resistance or intolerance to prior therapies.[3][4][5] Our method outlines a convergent and efficient synthetic strategy starting from the related compound, 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. The protocol is designed for researchers, chemists, and professionals in drug development, emphasizing causality behind experimental choices, robust self-validating steps, and adherence to safety protocols.

Introduction and Scientific Background

Bosutinib, marketed as Bosulif®, is an ATP-competitive tyrosine kinase inhibitor that targets the Bcr-Abl fusion protein, the oncogenic driver in CML.[6][7] It also exhibits potent inhibitory activity against the Src family of kinases (SFKs), which are often implicated in cancer cell proliferation, survival, and migration.[1][3][7] This dual-inhibition mechanism makes bosutinib an effective option against certain imatinib-resistant Bcr-Abl mutations and other malignancies.[1][5][7]

While several synthetic routes to bosutinib have been published, many involve harsh conditions, low overall yields, or costly starting materials.[8] The strategy presented here is based on an improved, practical procedure that proceeds through a key quinoline intermediate, offering high yields and operational simplicity suitable for scale-up.[4] The core of this synthesis involves two key transformations: a nucleophilic aromatic substitution (SNAr) to construct the core biaryl amine linkage, followed by an O-alkylation to introduce the solubilizing side chain.

Mechanism of Action: Bosutinib as a Dual Src/Abl Kinase Inhibitor

The therapeutic efficacy of bosutinib stems from its ability to bind to the ATP-binding pocket of both Abl and Src kinases.[7] In Ph+ CML, the constitutively active Bcr-Abl kinase drives uncontrolled cell proliferation. By blocking the ATP-binding site, bosutinib inhibits the autophosphorylation and activation of the kinase, thereby disrupting downstream signaling pathways and inducing apoptosis in cancer cells.[5][7]

Bosutinib_MoA cluster_0 Cell Membrane cluster_1 Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR) GrowthFactor->Receptor Binds Src Src Kinase Receptor->Src Activates BcrAbl Bcr-Abl (Constitutively Active) Downstream Downstream Signaling (e.g., STAT, RAS/MAPK) BcrAbl->Downstream Activates Src->Downstream Activates Bosutinib Bosutinib Bosutinib->BcrAbl Inhibits Bosutinib->Src Inhibits Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes

Caption: Mechanism of Action of Bosutinib.

Overall Synthetic Strategy

The synthesis is a three-step process starting from commercially available precursors. The workflow is designed to build the molecule convergently, maximizing efficiency and simplifying purification.

Bosutinib_Synthesis_Workflow A 4-Chloro-7-hydroxy-6- methoxyquinoline-3-carbonitrile Intermediate1 Intermediate: 4-((2,4-dichloro-5-methoxyphenyl)amino)- 7-hydroxy-6-methoxyquinoline-3-carbonitrile A->Intermediate1 Step 1 (SNAr Reaction) B 2,4-Dichloro-5-methoxyaniline B->Intermediate1 C NaOH Intermediate2 Sodium Phenolate Salt (Improved Nucleophilicity) C->Intermediate2 D 1-(3-Chloropropyl)-4- methylpiperazine Product Bosutinib D->Product Intermediate1->Intermediate2 Step 2 (Salt Formation) Intermediate2->Product Step 3 (O-Alkylation)

Caption: Overall workflow for the synthesis of Bosutinib.

Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) for each reagent before use.

Materials and Reagents
ReagentSupplierCAS No.Notes
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrileMajor Suppliers214470-66-3Starting quinoline core.
2,4-Dichloro-5-methoxyanilineMajor Suppliers98446-49-2Key aniline component.
1-(3-Chloropropyl)-4-methylpiperazine dihydrochlorideMajor Suppliers5464-95-9Alkylating agent for the side chain.
Acetonitrile (MeCN), AnhydrousMajor Suppliers75-05-8Reaction solvent.
Methanol (MeOH), AnhydrousMajor Suppliers67-56-1Solvent for salt formation/washing.
Hydrochloric Acid in Isopropyl Alcohol (HCl/IPA)Major Suppliers7647-01-0Acid catalyst.
Sodium Hydroxide (NaOH)Major Suppliers1310-73-2Base for phenolate formation.
Triethylamine (TEA)Major Suppliers121-44-8Base for alkylation.
Protocol 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Intermediate 7)

This step involves a nucleophilic aromatic substitution reaction where the aniline displaces the C4-chloro group of the quinoline ring.

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol).

  • Reagent Addition: Add anhydrous acetonitrile (125 mL) to create a suspension. To this, add 2,4-dichloro-5-methoxyaniline (23.53 g, 0.1225 mol).

  • Catalysis: Add hydrochloric acid in isopropyl alcohol (12.5 mL) dropwise to the stirring suspension. The acid protonates the quinoline nitrogen, activating the ring towards nucleophilic attack.

  • Reaction: Heat the reaction mixture to 75-80°C and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the starting material indicates completion.

  • Isolation: Cool the reaction mass to room temperature. Filter the resulting solid precipitate using a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with fresh acetonitrile (2 x 50 mL) to remove unreacted starting materials and impurities. Dry the solid under vacuum at 50-55°C to a constant weight.

  • Characterization: The expected yield is approximately 36.7 g (88.3%).[4] The product should be a solid. Confirm structure using ¹H NMR and Mass Spectrometry.

Protocol 2: Preparation of Sodium 3-cyano-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinolin-7-olate

This step converts the phenolic hydroxyl group into a sodium phenolate, which is a significantly stronger nucleophile for the subsequent alkylation step, thereby improving reaction rate and yield.

  • Setup: In a 1 L round-bottom flask, prepare a solution of sodium hydroxide (6.0 g, 0.15 mol) in methanol (250 mL).

  • Reagent Addition: In a separate 2 L flask, dissolve the intermediate from Protocol 1 (50.0 g, 0.1281 mol) in methanol (750 mL). Gentle heating may be required.

  • Reaction: Add the methanolic NaOH solution to the solution of the intermediate. Stir the resulting reaction mass at 60-65°C for 1 hour. A precipitate should form.

  • Isolation: Cool the mixture to room temperature and filter the solid product.

  • Washing and Drying: Wash the isolated solid with cold methanol (2 x 100 mL) and dry under vacuum at 60-65°C.

  • Yield: The expected yield is approximately 44.9 g.[4] The product is the sodium salt, ready for the final step.

Protocol 3: Synthesis of Bosutinib (Final Product)

This final step is an SN2 O-alkylation that attaches the N-methylpiperazine side chain to the quinoline core.

  • Setup: To a 1 L flask, add the sodium phenolate salt from Protocol 2 (50 g, 0.1213 mol), 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride (31.79 g, 0.1274 mol), and triethylamine (30.5 mL).

  • Solvent Addition: Add anhydrous acetonitrile (535 mL) to the flask.

  • Reaction: Heat the reaction mass to 75-80°C and stir overnight (approx. 12-16 hours).

  • Monitoring: Monitor the reaction for the consumption of the starting material by HPLC or TLC.

  • Work-up: After completion, cool the reaction mass to room temperature. Distill off the acetonitrile under reduced pressure.

  • Purification: Add methanol (250 mL) to the residue and stir to form a slurry. This step helps to precipitate the product while dissolving more polar impurities.

  • Isolation: Filter the solid product, wash with a small amount of cold methanol, and dry under vacuum at 50-60°C to afford Bosutinib.

  • Final Analysis: The final product's purity should be assessed by HPLC.[9][10] A purity of >99% is often achievable.[11] The structure should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Data Analysis and Characterization

The identity and purity of the synthesized bosutinib should be confirmed using standard analytical techniques.

Analysis MethodExpected Results
HPLC Purity Using a C18 column with a mobile phase of methanol and a phosphate buffer, bosutinib should show a single major peak with a retention time of approximately 7-8 minutes, depending on the exact method.[12][13] Purity should be ≥99%.
¹H NMR Key signals in DMSO-d₆ should correspond to the aromatic protons of the quinoline and dichlorophenyl rings, the methoxy groups, the piperazine ring protons, and the protons of the propoxy chain.
Mass Spec (ESI-MS) The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 531.15.
Melting Point The monohydrate form of bosutinib exhibits decomposition between 224.9–235.8°C.[4] Crystalline forms may have different melting points.[14]

References

  • Bosutinib - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). Molecules. Retrieved January 12, 2026, from [Link]

  • Analytical quantification of bosutinib in nanocarrier using uv and hplc: method development and validation. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Bosutinib – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • Bosutinib: Uses, Interactions, Mechanism of Action, and More. (n.d.). Minicule. Retrieved January 12, 2026, from [Link]

  • What is the mechanism of Bosutinib Monohydrate? (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

  • Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. (n.d.). Expert Opinion on Investigational Drugs. Retrieved January 12, 2026, from [Link]

  • Process for preparation of bosutinib. (2015). Google Patents.
  • A New and Practical Synthesis of Bosutinib. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A quantitative method for the determination of bosutinib in human plasma using high-performance liquid chromatography and ultraviolet detection. (2018). Journal of Clinical Laboratory Analysis. Retrieved January 12, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR BOSUTINIB IN BULK FORM. (n.d.). International Journal of Research in Pharmacy and Chemistry. Retrieved January 12, 2026, from [Link]

  • Rp-hplc method for estimation of bosutinib in bulk form as per ich guidelines. (2024). World Journal of Pharmaceutical Research. Retrieved January 12, 2026, from [Link]

  • Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability-Indicating RP-HPLC Method for Stability Study of Bosutinib. (2021). Journal of Chromatographic Science. Retrieved January 12, 2026, from [Link]

  • New Synthetic Process for Bosutinib. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same. (2006). Google Patents.

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Mastering the Purification of 4-Isopropoxy-3-methoxybenzoic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 4-Isopropoxy-3-methoxybenzoic acid, a key intermediate in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a deep dive into the principles and practical execution of various purification techniques, ensuring the attainment of high-purity material essential for downstream applications.

Introduction: The Imperative of Purity

This compound, a polysubstituted benzoic acid derivative, serves as a critical building block in the synthesis of a range of biologically active molecules. The isomeric purity and the absence of process-related impurities are paramount to ensure the desired reaction outcomes, safety, and efficacy of the final products. This guide elucidates the most effective methods for its purification, grounded in the physicochemical properties of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3535-33-9[1][2]
Molecular Formula C₁₁H₁₄O₄[1][3]
Molecular Weight 210.23 g/mol [1][2]
Predicted Melting Point 146-148 °CN/A
Appearance White to off-white solidN/A
Predicted pKa ~4.5N/A

Understanding these properties is fundamental to selecting and optimizing a purification strategy. The acidic nature of the carboxylic acid group, for instance, is a key feature exploited in acid-base extraction techniques.

Strategic Purification Methodologies

The choice of purification method is dictated by the nature and quantity of impurities, as well as the desired final purity of the compound. The most common impurities in the synthesis of substituted benzoic acids include unreacted starting materials (e.g., isovanillin or its derivatives), regioisomers, and byproducts from side reactions. A multi-step purification approach, often combining two or more of the following techniques, is typically the most effective strategy.

Acid-Base Extraction: A First Line of Defense

Acid-base extraction is a powerful and scalable technique for the initial purification of carboxylic acids from neutral or basic impurities. The principle lies in the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt upon treatment with a base.

  • Choice of Base: A weak base like sodium bicarbonate (NaHCO₃) is often preferred over strong bases like sodium hydroxide (NaOH). This is because NaHCO₃ is sufficiently basic to deprotonate the carboxylic acid (pKa ~4.5) but not acidic enough to deprotonate less acidic phenolic impurities that may be present, thus offering a degree of selectivity.

  • Solvent System: A water-immiscible organic solvent is required to dissolve the crude mixture. Diethyl ether or ethyl acetate are common choices due to their good dissolving power for many organic compounds and their ease of removal.

  • Re-precipitation: The purified carboxylic acid is recovered by acidifying the aqueous extract with a strong acid (e.g., HCl), which protonates the carboxylate salt, causing it to precipitate out of the aqueous solution.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of this compound, will typically be the bottom layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the acid. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution becomes acidic (test with litmus paper) and a precipitate forms.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the purified solid in a vacuum oven or desiccator.

Caption: Workflow for Acid-Base Extraction.

Recrystallization: The Gold Standard for Solid Purification

Recrystallization is a highly effective technique for purifying solid organic compounds to a high degree of purity. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[4]

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[5][6] For polysubstituted benzoic acids, polar protic solvents or mixtures are often effective. A solvent pair, consisting of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble), can also be employed.

  • Cooling Rate: Slow cooling of the saturated solution is crucial for the formation of large, well-defined crystals. Rapid cooling can lead to the formation of small crystals that may trap impurities.

  • Washing: Washing the collected crystals with a small amount of cold solvent helps to remove any residual mother liquor containing dissolved impurities.

Table 2: Potential Recrystallization Solvents for this compound

Solvent/SystemRationale
Water Benzoic acid itself has low solubility in cold water and high solubility in hot water, making it a good, albeit potentially challenging, solvent.[7]
Ethanol/Water A commonly used solvent pair for many organic acids. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added until the solution becomes slightly turbid.[5]
Isopropanol/Water Similar to ethanol/water, this system can be effective for compounds with intermediate polarity.
Acetic Acid/Water Acetic acid can be a good solvent for benzoic acid derivatives, with water used to decrease the solubility upon cooling.[5]
Toluene As a non-polar aromatic solvent, toluene may offer different selectivity for impurity removal compared to polar solvents.
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.

  • Saturated Solution: Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Caption: General Recrystallization Workflow.

Chromatographic Purification: For High-Purity Requirements

For achieving the highest levels of purity or for separating closely related impurities, chromatographic techniques such as flash column chromatography and High-Performance Liquid Chromatography (HPLC) are indispensable.

Before attempting preparative chromatography, it is essential to develop a suitable separation method using Thin-Layer Chromatography (TLC).

  • Stationary Phase: Reversed-phase (RP-8 or RP-18) or silica gel plates can be used. For acidic compounds on silica gel, streaking can be an issue, which can often be mitigated by adding a small amount of acetic or formic acid to the mobile phase.

  • Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. For reversed-phase TLC, mixtures of acetonitrile or methanol and water (with an acidic modifier) are common. For normal-phase TLC on silica gel, mixtures of hexanes or toluene with ethyl acetate or ethanol are good starting points.[8][9]

This technique is suitable for purifying gram-scale quantities of the compound. The conditions developed by TLC can be directly translated to flash chromatography.

For analytical purity assessment and small-scale preparative purification, HPLC is the method of choice.

  • Stationary Phase: A C18 reversed-phase column is the most common choice for the separation of substituted benzoic acids.[10][11]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid, provides good peak shape and resolution.[10][12]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm) is typically used.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient would be from a low percentage of B to a high percentage of B over 20-30 minutes. For example, 10% B to 90% B in 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Purity Assessment

The purity of the final product should be assessed using a combination of techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by integrating the peak area of the main component relative to any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any proton- or carbon-containing impurities.

Conclusion

The purification of this compound is a critical step in its utilization for further synthesis. A systematic approach, beginning with a bulk purification technique like acid-base extraction, followed by a high-resolution method such as recrystallization, will generally yield material of high purity. For the most demanding applications, chromatographic methods provide the ultimate in separation and purification. The protocols and principles outlined in this guide provide a robust framework for researchers to achieve their desired purity targets for this important chemical intermediate.

References

  • Merck Millipore. (n.d.). Separation of substituted benzoic acids by ion-pair chromatography.
  • Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
  • Smolyanov, O. V., et al. (2004). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Journal of Analytical Chemistry, 59(10), 955-961.
  • NotEvans. (2017, May 21). Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Scribd. (n.d.).
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  • University of Illinois Springfield. (n.d.).
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  • BenchChem. (2025). A Comparative Guide to the Quantification of 4-Methoxybenzoic Acid: HPLC-UV vs. HPLC-MS/MS.
  • Guidechem. (n.d.). 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID 3535-33-9 wiki.
  • PubChemLite. (n.d.). This compound (C11H14O4).
  • Li, K., et al. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K.
  • BLD Pharm. (n.d.). 159783-29-6|3-Isopropoxy-4-methoxybenzoic acid.
  • Google Patents. (n.d.). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • Pharmaffiliates. (n.d.). 3535-33-9| Chemical Name : this compound.
  • SIELC Technologies. (n.d.). Easy HPLC Method Development.
  • BenchChem. (2025). Application Note: HPLC Analysis of 3-Methoxy-4-nitrobenzoic Acid.
  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde.
  • Acta Poloniae Pharmaceutica. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. 71(5), 709-719.
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  • Sciencemadness.org. (2016, January 1).

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Strategic Derivatization of 4-Isopropoxy-3-methoxybenzoic Acid: Protocols for Activating a Versatile Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxy-3-methoxybenzoic acid is a substituted benzoic acid derivative that serves as a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring isopropoxy and methoxy groups, imparts specific lipophilic and electronic properties that can be leveraged in the design of novel compounds. The carboxylic acid functional group is the primary site for chemical modification, allowing for the synthesis of a diverse array of derivatives such as esters, amides, and acyl chlorides.

The derivatization of this scaffold is a critical step for several strategic objectives in drug development:

  • Bioactivity Modification: Altering the core structure to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

  • Prodrug Synthesis: Converting the carboxylic acid into an ester or amide to improve bioavailability, solubility, or metabolic stability.

  • Preparation for Coupling Reactions: Activating the carboxylic acid to facilitate its reaction with other molecules, such as amines or alcohols, to construct more complex chemical entities.

This guide provides a detailed technical overview and actionable protocols for the primary derivatization pathways of this compound, focusing on the formation of key intermediates for subsequent synthetic transformations. We will delve into the rationale behind methodological choices, provide step-by-step protocols, and outline the analytical techniques required for product validation.

Part 1: Activation of the Carboxylic Acid: Synthesis of 4-Isopropoxy-3-methoxybenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation strategy. Acyl chlorides are significantly more reactive than their parent carboxylic acids, serving as potent electrophiles for a wide range of nucleophilic acyl substitution reactions.

Principle & Rationale

The hydroxyl group of a carboxylic acid is a poor leaving group. To facilitate substitution, it must be converted into a more labile one. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. The reaction of a carboxylic acid with thionyl chloride replaces the -OH group with a -Cl atom.[2][3][4] A key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[3][5] This simplifies the purification process, as these byproducts are easily removed from the reaction mixture, driving the reaction to completion.

Reaction Mechanism: Thionyl Chloride Chlorination

The mechanism involves a nucleophilic attack by the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride, followed by intramolecular rearrangement and elimination steps.

G cluster_0 Mechanism of Acyl Chloride Formation RCOOH This compound Intermediate1 Chlorosulfite Ester Intermediate RCOOH->Intermediate1 Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 AcylChloride 4-Isopropoxy-3-methoxybenzoyl Chloride Intermediate1->AcylChloride Intramolecular Attack by Cl⁻ SO2 Sulfur Dioxide (SO₂) Intermediate1->SO2 Elimination HCl Hydrogen Chloride (HCl) Intermediate1->HCl Elimination

Caption: Reaction pathway for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol: Synthesis of 4-Isopropoxy-3-methoxybenzoyl Chloride

Safety Precaution: Thionyl chloride is toxic, corrosive, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~5.0 eq), either neat or in an anhydrous solvent like dichloromethane (CH₂Cl₂) or toluene.

  • Reaction: Gently reflux the mixture for 1-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation).

  • Purification: The resulting crude 4-isopropoxy-3-methoxybenzoyl chloride is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Part 2: Synthesis of Amide Derivatives

Amide bonds are a cornerstone of peptide chemistry and are present in a vast number of pharmaceuticals. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to an acid-base reaction that forms a highly unreactive carboxylate salt.[6] Therefore, activation of the carboxylic acid is essential.

Methodology 1: Amidation from Acyl Chloride

This is a highly efficient method that leverages the activated acyl chloride intermediate prepared in Part 1.

Protocol:

  • Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., CH₂Cl₂, THF, or DMF). Add a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.1 eq) to act as an HCl scavenger.

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-isopropoxy-3-methoxybenzoyl chloride (1.0 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water, a mild acid (e.g., 0.1 M HCl), and a saturated solution of sodium bicarbonate (NaHCO₃) to remove unreacted starting materials and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Methodology 2: Direct Amidation via Carbodiimide Coupling

Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), facilitate amide bond formation directly from the carboxylic acid and amine without isolating an acyl chloride intermediate.[6][7]

Principle & Rationale: EDC and DCC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is susceptible to nucleophilic attack by the amine, forming the desired amide bond.[9]

  • EDC: Is water-soluble, and its urea byproduct is also water-soluble, making it ideal for biochemical applications and simplifying purification through aqueous extraction.[8]

  • DCC: Is used in organic solvents. Its byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.[8]

To improve reaction efficiency and minimize side reactions (like racemization or formation of N-acylurea), additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included.[9][10] These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine.[8][10]

Mechanism: EDC/HOBt Mediated Amidation

G RCOOH This compound (R-COOH) Intermediate1 O-Acylisourea Intermediate RCOOH->Intermediate1 + EDC EDC EDC EDC->Intermediate1 HOBt HOBt Intermediate2 HOBt Active Ester HOBt->Intermediate2 Amine Amine (R'-NH₂) Product {Amide Product} Amine->Product Intermediate1->Intermediate2 + HOBt Byproduct EDC-Urea Byproduct Intermediate1->Byproduct Intermediate2->Product + Amine G cluster_activation Activation cluster_coupling Coupling Products Start This compound AcylChloride Acyl Chloride Derivative Start->AcylChloride + SOCl₂ Amide Amide Derivative Start->Amide + Amine (EDC/HOBt) Ester Ester Derivative Start->Ester + Alcohol (H₂SO₄ cat.) AcylChloride->Amide + Amine/Base AcylChloride->Ester + Alcohol/Base

Sources

Navigating the Synthesis of Isovanillin Derivatives: A Guide for Large-Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, isovanillin (3-hydroxy-4-methoxybenzaldehyde) and its derivatives represent a class of compounds with significant and expanding utility. As a structural isomer of the more commonly known vanillin, isovanillin serves as a critical building block for a diverse array of active pharmaceutical ingredients (APIs), specialty chemicals, and flavor and fragrance compounds.[1][2] Its unique substitution pattern is pivotal for the synthesis of complex molecules, making the development of robust and scalable synthetic routes a paramount concern for researchers and drug development professionals.[1]

This comprehensive guide provides an in-depth analysis of prominent, field-proven methodologies for the large-scale synthesis of isovanillin derivatives. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, offers a comparative analysis of key synthetic strategies, and presents detailed, actionable protocols to facilitate successful implementation in a laboratory or industrial setting.

The Strategic Importance of Isovanillin Derivatives

Isovanillin's value extends across multiple industries. In the pharmaceutical sector, it is a key intermediate in the synthesis of various therapeutic agents.[2][3] Its derivatives have been investigated for a wide range of biological activities, including anticancer, antioxidant, antibacterial, and antimalarial properties.[3] Furthermore, isovanillin itself is a selective inhibitor of aldehyde oxidase, a characteristic that makes it a candidate for applications in alcohol aversion therapy.[4][5] In the flavor and fragrance industry, its distinct vanilla-like aroma contributes to the formulation of a variety of consumer products.[2]

The choice of a synthetic pathway to isovanillin and its derivatives is a critical decision in process development, directly impacting yield, purity, cost-effectiveness, and environmental footprint.[1] This guide will explore the most viable routes for large-scale production, with a focus on practicality and scalability.

Core Synthesis Strategies for Isovanillin

Several synthetic routes to isovanillin have been established, each with its own set of advantages and challenges. The selection of an optimal strategy often depends on factors such as the availability of starting materials, desired scale of production, and adherence to green chemistry principles.[1]

Selective Dealkylation of 3-Alkoxy-4-methoxybenzaldehydes

One of the most efficient and industrially scalable methods for producing isovanillin involves the selective dealkylation of a 3-alkoxy-4-methoxybenzaldehyde where the alkoxy group is larger than a methoxy group (e.g., ethoxy, isopropoxy).[6][7] This approach leverages the preferential cleavage of the bulkier alkoxy group under strong acid conditions, leading to high yields of isovanillin.[7] A notable example is the hydrolysis of 3-ethoxy-4-methoxybenzaldehyde, which can achieve yields of up to 96%.[8][9]

Causality of Selectivity: The increased steric hindrance of the larger alkoxy group at the 3-position makes the ether linkage more susceptible to protonation and subsequent nucleophilic attack by water during acid hydrolysis, compared to the less hindered methoxy group at the 4-position.

cluster_0 Selective Dealkylation 3-Ethoxy-4-methoxybenzaldehyde 3-Ethoxy-4-methoxybenzaldehyde Isovanillin Isovanillin 3-Ethoxy-4-methoxybenzaldehyde->Isovanillin  H₂SO₄ / H₂O    (Selective Cleavage)  

Caption: Selective dealkylation of a bulkier alkoxy group.

Synthesis from 4-Hydroxybenzaldehyde

A multi-step synthesis starting from the readily available 4-hydroxybenzaldehyde is another common approach.[1][10] This route typically involves bromination of the aromatic ring, followed by methylation and subsequent hydrolysis to yield isovanillin.[5][10] While the starting material is inexpensive, this method involves the use of hazardous reagents like bromine and is a multi-step process, which can impact overall yield and process efficiency.[1] The overall yield for this three-step process is reported to be around 62-74%.[1][8]

cluster_1 Synthesis from 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde->3-Bromo-4-hydroxybenzaldehyde  Br₂   3-Bromo-4-methoxybenzaldehyde 3-Bromo-4-methoxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde->3-Bromo-4-methoxybenzaldehyde  (CH₃)₂SO₄   Isovanillin Isovanillin 3-Bromo-4-methoxybenzaldehyde->Isovanillin  NaOH / CuCl  

Caption: Multi-step synthesis from 4-hydroxybenzaldehyde.

O-Alkylation of Isovanillin to Synthesize Derivatives

The synthesis of isovanillin derivatives, particularly ethers, is most commonly achieved through the O-alkylation of the phenolic hydroxyl group of isovanillin. This reaction is a cornerstone for creating a diverse library of isovanillin-based compounds. A robust and highly efficient method for this transformation involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in N,N-dimethylformamide (DMF) as a solvent.[11][12] This system allows for clean and high-yield mono-alkylation.[11]

Mechanism Insight: DBU is a non-nucleophilic base that effectively deprotonates the phenolic hydroxyl group of isovanillin to form a phenoxide ion. This highly nucleophilic phenoxide then readily attacks the alkylating agent (e.g., an alkyl halide) in an SN2 reaction to form the desired ether derivative. The use of a polar aprotic solvent like DMF facilitates this reaction by solvating the cation and leaving the nucleophilic phenoxide more reactive.

Comparative Analysis of Isovanillin Synthesis Routes

Starting MaterialKey Reagents/ProcessYield (%)Key AdvantagesKey Disadvantages
3-Ethoxy-4-methoxybenzaldehydeConcentrated H₂SO₄~96%[8][9]High yield, fewer steps.Starting material may be less common than other precursors.
4-HydroxybenzaldehydeBromine, Methyl Iodide, NaOH, CuCl62-74% (overall)[1][8]Readily available starting material.Use of toxic bromine, multi-step process.[1]
Veratraldehyde (3,4-dimethoxybenzaldehyde)Concentrated H₂SO₄33.2%[7]Single-step reaction.Low yield, formation of vanillin as a side product.[6][7]
ResorcinolAcetic aldehyde, oxidative decarboxylationup to 70%[8]Utilizes a common starting material.Complex reaction, difficult to control, produces byproducts.[8]

Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of Isovanillin via Selective De-ethylation

This protocol is adapted from high-yield industrial methods.[6][8][9]

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Ice-cold water

  • Methyl Isobutyl Ketone (MIBK) or other suitable water-insoluble organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Large-scale glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean and dry reactor, charge the 3-ethoxy-4-methoxybenzaldehyde.

  • Acid Addition: Under constant stirring, carefully and slowly add concentrated sulfuric acid through the addition funnel. The reaction is exothermic, and the temperature should be maintained between 60°C and 80°C.[7]

  • Reaction Monitoring: Maintain the reaction mixture at the target temperature with vigorous stirring for 1 to 8 hours.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it into a separate vessel containing ice-cold water with vigorous stirring. This will precipitate the crude isovanillin.

  • Extraction: Transfer the aqueous mixture to a large separatory funnel and extract the product with MIBK. Repeat the extraction process to maximize recovery.

  • Purification: Combine the organic extracts and wash with water until the pH of the aqueous layer is neutral (pH 6.5-7.0).[7] Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude isovanillin.

  • Recrystallization: Further purify the crude product by recrystallization from hot water or a suitable solvent system like benzene to obtain high-purity isovanillin.[5]

Protocol 2: Synthesis of Isovanillin Ethers via O-Alkylation

This protocol is based on the efficient DBU/DMF system.[11][12]

Materials:

  • Isovanillin

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate or other suitable extraction solvent

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen or Argon inlet

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add isovanillin and anhydrous DMF. Stir until the isovanillin is completely dissolved.

  • Base Addition: Add DBU (typically 1.1 to 1.5 equivalents) to the solution via syringe and stir for 10-15 minutes at room temperature.

  • Alkylation: Slowly add the alkyl halide (typically 1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to obtain the pure isovanillin ether derivative.

cluster_2 O-Alkylation Workflow Start Start Dissolve Isovanillin in DMF Dissolve Isovanillin in DMF Start->Dissolve Isovanillin in DMF Add DBU Add DBU Dissolve Isovanillin in DMF->Add DBU Add Alkyl Halide Add Alkyl Halide Add DBU->Add Alkyl Halide Reaction Monitoring (TLC) Reaction Monitoring (TLC) Add Alkyl Halide->Reaction Monitoring (TLC) Work-up & Extraction Work-up & Extraction Reaction Monitoring (TLC)->Work-up & Extraction Purification (Chromatography) Purification (Chromatography) Work-up & Extraction->Purification (Chromatography) End End Purification (Chromatography)->End

Caption: General workflow for the O-alkylation of isovanillin.

Conclusion and Future Outlook

The large-scale synthesis of isovanillin and its derivatives is a well-established field with several viable and scalable methodologies. The choice of the synthetic route is a strategic decision that must be guided by considerations of yield, cost, safety, and environmental impact. The selective dealkylation of 3-alkoxy-4-methoxybenzaldehydes with bulky alkoxy groups currently stands out as a particularly efficient method for industrial-scale production of isovanillin. For the synthesis of derivatives, the O-alkylation of isovanillin using the DBU/DMF system offers a reliable and high-yielding approach.

As the demand for complex and specialized pharmaceutical intermediates grows, research into more sustainable and efficient synthetic methods, such as biocatalytic and flow chemistry approaches, will likely intensify.[1][13] These emerging technologies hold the promise of further optimizing the synthesis of isovanillin derivatives, reducing environmental impact, and expanding the accessibility of these valuable compounds for drug discovery and development.

References

  • Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second - International Research Publication House (IRPH). Available from: [Link]

  • 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity - BioCrick. Available from: [Link]

  • US5786516A - Process for the preparation of isovanillin - Google Patents.
  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC - NIH. Available from: [Link]

  • Concurrent synthesis of vanillin and isovanillin - ResearchGate. Available from: [Link]

  • View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Available from: [Link]

  • Isovanillin - Wikipedia. Available from: [Link]

  • Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. ResearchGate. Available from: [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. Available from: [Link]

  • 2-hydroxy-3-methoxybenzaldehyde: Significance and symbolism. Available from: [Link]

  • Isovanillin | C8H8O3 | CID 12127 - PubChem - NIH. Available from: [Link]

  • Concurrent synthesis of vanillin and isovanillin (2013) | Wei-Bin Huang | 42 Citations. Semantic Scholar. Available from: [Link]

  • (PDF) ChemInform Abstract: Approaches to Iodinated Derivatives of Vanillin and Isovanillin. ResearchGate. Available from: [Link]

  • Scalable deoxygenative alkynylation of alcohols via flow photochemistry - PMC - NIH. Available from: [Link]

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Application Notes and Protocols: The Use of 4-Isopropoxy-3-methoxybenzoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-isopropoxy-3-methoxybenzoic acid as a monomer in polymer chemistry. This document outlines the scientific rationale, detailed experimental protocols, and expected material properties, drawing upon established principles of polymer science and the well-documented behavior of structurally related vanillic acid derivatives.

Introduction: A Bio-Inspired Monomer for Functional Polymers

This compound is a derivative of vanillic acid, a bio-renewable compound obtainable from lignin, one of the most abundant natural polymers.[1] The structure of this compound, featuring a carboxylic acid and an aromatic ether, makes it a valuable AB-type monomer for the synthesis of polyesters and other condensation polymers. The presence of the isopropoxy group, in place of the hydroxyl group in vanillic acid, is anticipated to impart increased solubility and modify the thermal and mechanical properties of the resulting polymers, making them amenable to a wider range of processing techniques.

The rigid aromatic backbone of this monomer suggests its utility in the creation of high-performance polymers with desirable thermal stability. These materials are promising candidates for applications in specialty plastics, composites, and biomedical materials.

Scientific Rationale and Key Advantages

The primary application of this compound in polymer chemistry is as a monomer in polycondensation reactions, most notably for the synthesis of aromatic polyesters. The key chemical features that underpin its utility are:

  • Carboxylic Acid Functionality: This group readily participates in esterification reactions with alcohols, forming the fundamental linkage of polyesters.

  • Aromatic Ring: The benzene ring imparts rigidity and thermal stability to the polymer backbone.

  • Ether Linkages (Methoxy and Isopropoxy): These groups can enhance solubility in organic solvents and potentially lower the melting point and glass transition temperature compared to polymers derived from unsubstituted aromatic acids, thereby improving processability.

The polymerization of AB-type monomers like this compound can be conceptually understood as a self-condensation process, although in practice, it is often co-polymerized with other monomers to tailor the final properties of the material.

Health and Safety Considerations

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

General Precautions:

  • Causes skin irritation and serious eye irritation.[2]

  • May cause respiratory irritation.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[5]

Experimental Protocols

The following protocols are based on established methods for the synthesis of polyesters from vanillic acid and its derivatives.[6][7] Researchers should optimize these conditions based on their specific experimental setup and desired polymer characteristics.

Protocol 1: Direct Esterification for Homopolyester Synthesis

This protocol describes the self-condensation of this compound to form a homopolyester.

Materials:

  • This compound (CAS: 3535-33-9)[8]

  • Tetrabutyl titanate (TBT) or another suitable polycondensation catalyst

  • High-boiling point solvent (e.g., diphenyl ether)

  • Methanol

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation apparatus with a condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and distillation apparatus. Ensure all glassware is dry.

  • Charging the Reactor: Introduce a known quantity of this compound and a catalytic amount of TBT (typically 0.1-0.5 mol% relative to the monomer) into the flask.

  • Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Melt Polycondensation:

    • Heat the reaction mixture to a temperature above the melting point of the monomer to create a homogenous melt.

    • Gradually increase the temperature to 220-250°C to initiate the polycondensation reaction. Water will be generated as a byproduct and should be collected in the distillation receiver.

  • Vacuum Stage:

    • Once the rate of water distillation decreases, apply a vacuum to the system to remove the remaining water and drive the reaction to completion.

    • Continue the reaction under vacuum for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Dissolve the solid polymer in a suitable solvent (e.g., chloroform or N-methyl-2-pyrrolidone).

    • Precipitate the polymer by slowly adding the solution to a large volume of vigorously stirred methanol.

    • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60-80°C until a constant weight is obtained.

Expected Outcome: A solid, amorphous, or semi-crystalline polymer. The molecular weight and thermal properties will depend on the reaction conditions and catalyst concentration.

Protocol 2: Copolymerization with a Diol for Polyester Synthesis

This protocol describes the synthesis of a copolyester by reacting this compound with a diol (e.g., ethylene glycol or 1,4-butanediol).

Materials:

  • This compound

  • Diol (e.g., ethylene glycol)

  • Tetrabutyl titanate (TBT)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Reactor Setup and Charging: Follow steps 1 and 2 from Protocol 1, adding an equimolar amount of the diol to the reaction flask along with the this compound and catalyst.

  • Esterification Stage:

    • Heat the mixture to 180-200°C under a nitrogen atmosphere. The initial esterification reaction will produce water, which should be distilled off.

  • Polycondensation Stage:

    • After the majority of the water has been removed, increase the temperature to 220-260°C and apply a vacuum. This will facilitate the removal of excess diol and drive the polymerization forward.

  • Polymer Isolation: Follow steps 6 from Protocol 1 for polymer isolation and purification.

Characterization and Expected Properties

The resulting polymers should be characterized using standard analytical techniques to determine their structure, molecular weight, and thermal properties.

PropertyAnalytical TechniqueExpected Characteristics (based on vanillic acid-derived polyesters)[6][7]
Chemical Structure FTIR, ¹H-NMR, ¹³C-NMRConfirmation of ester linkages and the presence of aromatic and aliphatic moieties.
Molecular Weight Size Exclusion Chromatography (SEC/GPC)Weight-average molecular weights (Mw) in the range of 15,000 to 80,000 g/mol can be expected, with polydispersity indices (PDI) between 1.4 and 2.0.[6]
Thermal Properties DSC, TGAGlass transition temperatures (Tg) are anticipated to be in the range of 5 to 70°C.[6] The polymers are expected to exhibit good thermal stability.
Mechanical Properties Dynamic Mechanical Analysis (DMA), Tensile TestingThe Young's modulus may range from 95 to 228 MPa, with an elongation at break between 15% and 311%, indicating a range from rigid to more flexible materials.[6][7]

Visualizing the Process

Polymerization Reaction

polymerization monomer This compound (n HOOC-Ar-R) polymer Polyester [-OC-Ar-R-COO-(CH2)m-O-]n monomer->polymer + diol Diol (n HO-(CH2)m-OH) diol->polymer water Water (2n-1 H2O)

Caption: Generalized reaction scheme for the synthesis of a polyester from this compound and a diol.

Experimental Workflow

workflow setup 1. Reactor Setup (Flask, Stirrer, N2, Condenser) charge 2. Charge Reactants (Monomer, Catalyst, Diol) setup->charge purge 3. Nitrogen Purge charge->purge heat_esterify 4. Heating and Esterification (180-200°C, Distill H2O) purge->heat_esterify heat_poly 5. Polycondensation (220-260°C, Vacuum) heat_esterify->heat_poly cool 6. Cool to Room Temperature heat_poly->cool dissolve 7. Dissolve Polymer cool->dissolve precipitate 8. Precipitate in Methanol dissolve->precipitate filter_dry 9. Filter and Dry precipitate->filter_dry characterize 10. Characterization (NMR, GPC, DSC) filter_dry->characterize

Caption: Step-by-step workflow for the synthesis and characterization of polyesters using this compound.

Conclusion and Future Outlook

This compound represents a promising monomer for the development of novel polymers with tailored properties. Its bio-inspired origin, coupled with the potential for creating materials with enhanced solubility and processability, makes it an attractive candidate for a variety of applications. Further research into the copolymerization of this monomer with other bio-based building blocks could lead to the creation of sustainable and high-performance materials. The protocols and data presented in these notes provide a solid foundation for researchers to explore the potential of this versatile compound in polymer chemistry.

References

  • Wu, J., et al. (2014). Novel vanillic acid-based poly(ether–ester)s: from synthesis to properties. Polymer Chemistry, 5(24), 797-804. [Link]

  • ResearchGate. (2014). Novel Vanillic Acid-based Poly(ether-ester)s: From Synthesis to Properties. Retrieved from [Link]

  • ACS Publications. (2021). Vanillic Acid as a New Skeleton for Formulating a Biobased Plasticizer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. Retrieved from [Link]

  • Penn State University. (2015). Renewable polymers prepared from vanillin and its derivatives. Retrieved from [Link]

  • Harper College. (2015). Safety Data Sheet: p-Anisic acid. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: Benzoic acid, 4-​methoxy-​2-​nitro-. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of the material under a light. (A) 4-Methoxybenzoic acid.... Retrieved from [Link]

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The Versatility of 4-Isopropoxy-3-methoxybenzoic Acid: A Gateway to Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Bio-Inspired Building Block

In the quest for novel materials with tailored functionalities, researchers are increasingly turning to bio-inspired molecular scaffolds. 4-Isopropoxy-3-methoxybenzoic acid, a derivative of the naturally abundant vanillic acid, emerges as a compelling candidate for the development of advanced polymers and functional small molecules. Its rigid aromatic core, coupled with the versatile carboxylic acid functionality and the specific steric and electronic effects of the isopropoxy and methoxy groups, provides a unique platform for innovation in materials science and medicinal chemistry. This guide offers an in-depth exploration of the potential of this compound, complete with detailed protocols to empower researchers in their pursuit of next-generation materials.

The vanilloid moiety, characterized by a benzene ring with methoxy and alkoxy substituents, is a recurring motif in biologically active compounds and functional organic materials.[1] The isopropoxy group, in particular, can impart enhanced solubility in organic solvents and influence the packing of molecules in the solid state, properties that are highly desirable in polymer processing and crystal engineering.

Physicochemical Properties and Safety Data

A thorough understanding of the fundamental properties of this compound is paramount for its effective application.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₄[2]
Molecular Weight 210.23 g/mol [2]
Appearance Solid[1]
Boiling Point 323.3°C at 760 mmHg[3]
Density 1.146 g/cm³[3]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 4[2]

Safety Precautions: this compound should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[2] Always consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Application I: Synthesis of High-Performance Aromatic Polyesters via Melt Polycondensation

Aromatic polyesters are renowned for their exceptional thermal stability and mechanical strength, making them suitable for high-performance applications.[4] The structure of this compound, with its carboxylic acid and aromatic nature, makes it an excellent AB-type monomer for the synthesis of a homopolyester. The following protocol is adapted from established methods for similar vanillic acid derivatives.[4]

Causality of Experimental Choices

The direct melt polycondensation of this compound is challenging due to the high temperatures required, which can lead to decarboxylation. To circumvent this, a two-step process involving the in-situ acetylation of the phenolic hydroxyl group (if starting from the corresponding 4-hydroxy derivative) followed by polymerization is often employed for related monomers.[4] However, as we are starting with the isopropoxy derivative, the initial acetylation step is unnecessary. The melt polycondensation will proceed via the esterification reaction between the carboxylic acid group of one monomer and an alcohol (which is not present in this AB-type monomer). Therefore, a direct self-condensation is proposed, which will require a catalyst and high vacuum to drive the removal of water and promote the formation of high molecular weight polymer.

Experimental Workflow: Polyester Synthesis

Polyester_Synthesis cluster_prep Monomer Preparation & Reaction Setup cluster_polymerization Polymerization Stages cluster_workup Polymer Isolation & Purification Monomer This compound Reactor High-Temperature Reactor Monomer->Reactor Catalyst Antimony(III) Oxide Catalyst->Reactor Heating Heat to Melt (e.g., 220-250°C) under Nitrogen Flow Reactor->Heating Vacuum Apply High Vacuum (e.g., <1 Torr) Increase Temp (260-280°C) Heating->Vacuum Initiates Polymerization & Water Removal Cooling Cool to Room Temp. Vacuum->Cooling Dissolution Dissolve in Suitable Solvent (e.g., Trifluoroacetic Acid/ Dichloromethane) Cooling->Dissolution Precipitation Precipitate in Non-Solvent (e.g., Methanol) Dissolution->Precipitation Drying Dry under Vacuum Precipitation->Drying

Caption: Workflow for the synthesis of an aromatic polyester from this compound.

Detailed Protocol: Melt Polycondensation

Materials:

  • This compound

  • Antimony(III) oxide (catalyst, ~200-500 ppm)

  • High-purity nitrogen gas

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol

Equipment:

  • High-vacuum, high-temperature reaction vessel with a mechanical stirrer, nitrogen inlet, and vacuum outlet.

  • Heating mantle with temperature controller.

  • Vacuum pump capable of reaching <1 Torr.

Procedure:

  • Monomer Charging: In the reaction vessel, combine this compound and the antimony(III) oxide catalyst.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to eliminate oxygen. Maintain a gentle nitrogen flow during the initial heating phase.

  • Heating and Melting: With continuous stirring, gradually heat the reactor to a temperature sufficient to melt the monomer (e.g., 220-250°C).

  • Polymerization - Stage 1 (Atmospheric Pressure): Maintain the temperature under a nitrogen atmosphere. Water will begin to evolve as the polycondensation reaction starts. Continue this stage until the evolution of water significantly decreases.

  • Polymerization - Stage 2 (Vacuum): Gradually apply a high vacuum (<1 Torr) to the system while slowly increasing the temperature to 260-280°C. This is a critical step to remove the remaining water and drive the reaction toward a high molecular weight polymer.

  • Completion: Continue the reaction under vacuum for 3-5 hours. The viscosity of the melt will increase noticeably, indicating polymer formation.

  • Isolation and Purification: Cool the reactor to room temperature. The solid polymer can be dissolved in a suitable solvent mixture like TFA/DCM and then precipitated into a non-solvent such as methanol to purify it.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

Application II: A Building Block for Novel Liquid Crystals

The rigid, rod-like structure of benzoic acid derivatives makes them ideal precursors for the synthesis of thermotropic liquid crystals.[5] By functionalizing the carboxylic acid group of this compound, it is possible to create ester-containing mesogens. The isopropoxy group can influence the mesomorphic properties, such as the transition temperatures and the type of liquid crystalline phase.[6]

Causality of Experimental Choices

The synthesis of liquid crystals often involves the esterification of a benzoic acid derivative with a phenol.[7] To facilitate this reaction, the carboxylic acid is typically converted to a more reactive acid chloride. Thionyl chloride is a common and effective reagent for this transformation. The subsequent esterification is then carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

Experimental Workflow: Liquid Crystal Precursor Synthesis

LC_Synthesis cluster_acid_chloride Acid Chloride Formation cluster_esterification Esterification cluster_workup Purification Start This compound Reaction1 Reflux Start->Reaction1 Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Reaction1 Solvent1 Anhydrous DCM Solvent1->Reaction1 Product1 4-Isopropoxy-3-methoxybenzoyl Chloride Reaction1->Product1 Reaction2 Stir at Room Temp. Product1->Reaction2 Phenol 4-Alkoxyphenol Phenol->Reaction2 Base Pyridine Base->Reaction2 Solvent2 Anhydrous DCM Solvent2->Reaction2 Product2 4'-Alkoxyphenyl 4-isopropoxy-3-methoxybenzoate Reaction2->Product2 Wash Wash with dilute HCl, NaHCO₃, and Brine Product2->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Solvent Removal Dry->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize

Caption: Synthesis of a potential liquid crystal via acid chloride formation and esterification.

Detailed Protocol: Synthesis of a 4'-Alkoxyphenyl 4-Isopropoxy-3-methoxybenzoate

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • A 4-alkoxyphenol (e.g., 4-methoxyphenol, 4-ethoxyphenol, etc.)

  • Anhydrous pyridine

  • Dilute hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flasks

  • Reflux condenser with a gas trap

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Synthesis of 4-Isopropoxy-3-methoxybenzoyl Chloride

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.5 eq) dropwise at 0°C.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction by the cessation of gas evolution.

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene twice to ensure complete removal of residual thionyl chloride. The resulting acid chloride is typically used immediately in the next step.

Part B: Esterification

  • In a separate flask, dissolve the 4-alkoxyphenol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM and cool to 0°C.

  • Slowly add a solution of the 4-isopropoxy-3-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled phenol solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate).

Application III: A Scaffold for Novel Therapeutics in Drug Development

Benzoic acid derivatives are fundamental building blocks in medicinal chemistry, serving as scaffolds for a wide range of active pharmaceutical ingredients (APIs).[8] The vanilloid structure, in particular, is associated with various biological activities, including antioxidant and anti-inflammatory properties.[9] this compound can serve as a starting point for the synthesis of novel compounds with potential therapeutic applications.

Molecular Scaffolding Concept

The core structure of this compound can be chemically modified at several positions to generate a library of new chemical entities. The carboxylic acid group is a prime handle for forming amides or esters, while the aromatic ring can potentially undergo further substitution reactions.

Drug_Scaffold cluster_mods Chemical Modifications cluster_derivatives Derivative Library cluster_screening Biological Screening Scaffold This compound Scaffold Amidation Amidation Scaffold->Amidation Esterification Esterification Scaffold->Esterification Ring_Sub Aromatic Ring Substitution Scaffold->Ring_Sub Amide_Deriv Amide Derivatives Amidation->Amide_Deriv Ester_Deriv Ester Derivatives Esterification->Ester_Deriv Subst_Deriv Substituted Derivatives Ring_Sub->Subst_Deriv Screening High-Throughput Screening Amide_Deriv->Screening Ester_Deriv->Screening Subst_Deriv->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Use of this compound as a scaffold for generating a library of derivatives for drug discovery.

Protocol: Synthesis of an Amide Derivative

This protocol outlines a general procedure for the synthesis of an amide derivative of this compound using a peptide coupling agent.

Materials:

  • This compound

  • A primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) to the mixture.

  • Add EDC (1.2 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated NH₄Cl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound represents a promising and versatile platform for the development of novel materials. Its unique combination of a bio-derived core with tunable functionality opens avenues for the creation of high-performance polymers, advanced liquid crystalline materials, and new therapeutic agents. The protocols provided herein serve as a foundation for researchers to explore the full potential of this intriguing molecule. As the demand for sustainable and high-performance materials continues to grow, the exploration of such well-defined molecular building blocks will be paramount in driving future innovations.

References

  • Patel, H. et al. (2023). Exploring the Role of Vanillic Acid in Liquid Crystal Applications: A Review. Indian Journal of Advanced Chemistry (IJAC).
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  • 3-ISOPROPOXY-4-METHOXYBENZOIC ACID 250MG. Dabos.
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  • Properties of the material under a light. (A) 4-Methoxybenzoic acid...
  • SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. Rasayan Journal of Chemistry.
  • Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Using 4-Isobutylbenzoic Acid. Benchchem.
  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. NIH.
  • New polymer syntheses, 92. Biodegradable, thermotropic copolyesters derived from β‐(4‐hydroxyphenyl)propionic acid. Semantic Scholar.
  • 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 4-Isopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-isopropoxy-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges of this synthesis and ultimately improve your reaction yields and product purity.

The synthesis of this compound, a valuable building block in the preparation of various pharmaceutical compounds, is most commonly achieved through the Williamson ether synthesis. This well-established reaction involves the O-alkylation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with an isopropyl halide. While the reaction appears straightforward, achieving high yields and purity can be challenging due to competing side reactions and the bifunctional nature of the starting material. This guide will provide you with the technical insights and practical solutions to overcome these hurdles.

Core Synthesis Pathway: The Williamson Ether Synthesis

The fundamental transformation in this synthesis is the reaction of the phenoxide ion of vanillic acid with an isopropylating agent. This reaction proceeds via an S(_N)2 mechanism.[1][2] The overall reaction is depicted below:

Williamson_Ether_Synthesis Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) step1 Vanillate Anion Vanillic_Acid->step1 + Base Base Base (e.g., K₂CO₃) Isopropyl_Halide Isopropyl Halide (e.g., 2-bromopropane) Product This compound step1->Product + Isopropyl Halide (S(_N)2)

Caption: General scheme of the Williamson ether synthesis for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation and actionable troubleshooting steps.

FAQ 1: Low Yield of the Desired Product

Question: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, primarily incomplete reaction, competing side reactions, or suboptimal reaction conditions. Let's break down the potential causes and solutions:

1. Incomplete Deprotonation of the Phenolic Hydroxyl Group:

  • Causality: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[3] If the base used is not strong enough or is used in insufficient quantity, the concentration of the reactive phenoxide will be low, leading to a sluggish and incomplete reaction. While vanillic acid's phenolic proton is more acidic than a simple alcohol, a suitable base is still crucial.

  • Troubleshooting:

    • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is a common choice for this transformation due to its favorable balance of reactivity and handling.[4] Stronger bases like sodium hydride (NaH) can be used, but may increase the likelihood of side reactions.

    • Stoichiometry of the Base: Ensure you are using at least a stoichiometric equivalent of the base relative to the vanillic acid. It is common practice to use a slight excess (1.1-1.5 equivalents) to drive the deprotonation to completion.

2. Competing Elimination Reaction (E2):

  • Causality: The isopropyl halide used is a secondary halide, which can undergo an E2 elimination reaction in the presence of a base to form propene.[1][2] This side reaction consumes both the base and the alkylating agent, thus reducing the yield of the desired ether. Higher reaction temperatures favor elimination over substitution.

  • Troubleshooting:

    • Temperature Control: Maintain a moderate reaction temperature. A common range for this type of Williamson ether synthesis is 50-80 °C.[3] Avoid excessively high temperatures.

    • Choice of Alkylating Agent: While isopropyl bromide is commonly used, isopropyl iodide is more reactive and may allow for lower reaction temperatures, which can disfavor the elimination pathway. However, it is also more expensive. Isopropyl chloride is less reactive and may require more forcing conditions, potentially increasing elimination.

3. Suboptimal Solvent Choice:

  • Causality: The choice of solvent is critical for an S(_N)2 reaction. Polar aprotic solvents are ideal as they can dissolve the ionic phenoxide and do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.[3]

  • Troubleshooting:

    • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent solvent choices for this reaction. Acetone can also be used, but its lower boiling point may limit the achievable reaction temperature.

    • Avoid Protic Solvents: Protic solvents like ethanol or water should generally be avoided as they can solvate the phenoxide ion, reducing its nucleophilicity.

4. Use of Phase-Transfer Catalysis (PTC):

  • Causality: Vanillic acid and its salt may have limited solubility in the organic solvent where the isopropyl halide is dissolved. A phase-transfer catalyst can facilitate the transfer of the vanillate anion from a solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate and yield.[5]

  • Troubleshooting:

    • PTC Implementation: Consider adding a catalytic amount (1-5 mol%) of a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether. This can be particularly effective when using a base like potassium carbonate in a solvent like toluene or acetonitrile.

ParameterRecommended ConditionRationale
Base Potassium Carbonate (K₂CO₃)Effective for phenolic deprotonation, easy to handle.
Alkylating Agent 2-Bromopropane or 2-IodopropaneGood balance of reactivity and availability.
Solvent DMF, DMSO, or AcetonitrilePolar aprotic solvents enhance S(_N)2 reaction rates.
Temperature 50-80 °CBalances reaction rate while minimizing E2 elimination.
Catalyst (Optional) Tetrabutylammonium BromideFacilitates reaction between phases, improving yield.[5]
FAQ 2: Presence of an Unexpected Side Product - Potential C-Alkylation

Question: I have isolated my product, but spectroscopic analysis suggests the presence of an isomer. Could this be a result of C-alkylation?

Answer: Yes, C-alkylation is a known, albeit usually minor, side reaction in the Williamson ether synthesis with phenoxides.

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (at the ortho and para positions to the hydroxyl group). While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of an isopropyl group attached directly to the benzene ring.

  • Troubleshooting and Confirmation:

    • Solvent Effects: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.

    • Spectroscopic Analysis:

      • ¹H NMR: Look for an additional set of aromatic proton signals with different splitting patterns and chemical shifts compared to the desired product. The isopropyl methine proton in a C-alkylated product will likely have a different chemical shift than in the O-alkylated product.

      • ¹³C NMR: The number of aromatic carbon signals will help distinguish between the isomers.

    • Minimization: To favor O-alkylation, ensure the complete formation of the phenoxide ion before the addition of the alkylating agent. Running the reaction at a moderate temperature can also help.

FAQ 3: Difficulty in Product Purification

Question: My crude product is difficult to purify, and I am struggling to obtain a clean product by recrystallization. What are the best practices for purification?

Answer: Purification of this compound can be challenging due to the presence of unreacted starting materials and side products.

  • Causality: The crude product may contain unreacted vanillic acid, which has different solubility properties, as well as any side products formed.

  • Troubleshooting and Protocol:

    • Initial Work-up: After the reaction is complete, a proper aqueous work-up is crucial.

      • Cool the reaction mixture and pour it into water.

      • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3. This will protonate the carboxylate group of the product and any unreacted vanillic acid, causing them to precipitate.

      • Extract the aqueous layer with an organic solvent like ethyl acetate.

      • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Recrystallization:

      • Solvent Selection: A mixed solvent system is often effective for the recrystallization of benzoic acid derivatives.[6][7] A common choice is an ethanol/water or methanol/water mixture. The crude product should be dissolved in a minimal amount of the hot alcohol, followed by the slow addition of hot water until the solution becomes slightly turbid.

      • Procedure: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.[8]

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Acidification & Extraction) start->workup crude_product Crude Solid Product workup->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: A typical workflow for the purification of this compound.

FAQ 4: Potential for Carboxylic Acid Esterification

Question: Is there a risk of esterifying the carboxylic acid group of vanillic acid with the isopropyl halide?

Answer: The esterification of the carboxylic acid under these conditions is generally not a significant concern.

  • Causality: The carboxylate anion, formed by the deprotonation of the carboxylic acid by the base, is a much weaker nucleophile than the phenoxide ion. The negative charge on the carboxylate is delocalized over two oxygen atoms, making it less reactive towards S(_N)2 attack on the isopropyl halide. The primary reaction will be the O-alkylation of the more nucleophilic phenoxide.

  • Considerations: While direct esterification is unlikely, if you are using an alcohol as a solvent and an acid catalyst (which is not the case in a standard Williamson ether synthesis), esterification could occur. Sticking to the recommended basic conditions and aprotic solvents will prevent this side reaction.

By carefully considering these factors and implementing the suggested troubleshooting steps, you can significantly improve the yield and purity of your this compound synthesis.

References

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • PMC. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

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Common side reactions in the synthesis of isovanillic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of isovanillic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of isovanillic acid. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Selectivity in O-Alkylation - Formation of C-Alkylated Byproducts

Question: I am trying to alkylate the phenolic hydroxyl group of isovanillic acid using the Williamson ether synthesis, but I am observing a significant amount of a byproduct. Mass spectrometry suggests it's an isomer of my desired product. What is happening and how can I improve the selectivity for O-alkylation?

Answer:

This is a classic and frequently encountered issue when working with phenols, including isovanillic acid. The phenoxide ion, formed under basic conditions, is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily at the positions ortho and para to the hydroxyl group).[1][2] This leads to a competition between O-alkylation (your desired reaction) and C-alkylation (the side reaction).[2][3]

Root Cause Analysis:

The selectivity between O- and C-alkylation is heavily influenced by the reaction conditions, particularly the choice of solvent.[2]

  • Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it. This hindrance makes the oxygen less available for nucleophilic attack, thus promoting C-alkylation.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): In these solvents, the phenoxide oxygen is not solvated by hydrogen bonding and remains a highly reactive nucleophile, favoring the desired O-alkylation.[1]

Troubleshooting Protocol: Enhancing O-Alkylation Selectivity

  • Solvent Selection: Switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] This is the most critical factor in directing the reaction towards O-alkylation.

  • Choice of Base: For deprotonating the phenolic hydroxyl group, use a moderately weak base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[1] Very strong bases are not always necessary for the more acidic phenol and can sometimes promote side reactions.

  • Counter-ion Effect: The nature of the counter-ion can also play a role. In some cases, using a potassium base (e.g., K₂CO₃) can favor O-alkylation over a sodium base due to differences in ion-pairing with the phenoxide.

  • Temperature Control: Run the reaction at a moderate temperature. While heating is often required, excessive temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Data Presentation: Solvent Effects on O- vs. C-Alkylation

Solvent TypePredominant ProductRationale
Polar Aprotic (DMF, DMSO) O-Alkylated EtherThe "naked" phenoxide oxygen is highly nucleophilic.[1]
Protic (Ethanol, Water) C-Alkylated PhenolThe phenoxide oxygen is solvated via hydrogen bonding, hindering its nucleophilicity and promoting attack from the ring.[2]

Visualization: O- vs. C-Alkylation Pathways

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Isovanillic Acid Isovanillic Acid Base Base (e.g., K₂CO₃) Isovanillic Acid->Base Deprotonation Phenoxide Ion Phenoxide Ion Base->Phenoxide Ion O-Alkylation O-Alkylation Product (Desired Ether) Phenoxide Ion->O-Alkylation SN2 Attack (Oxygen) C-Alkylation C-Alkylation Product (Side Product) Phenoxide Ion->C-Alkylation Electrophilic Aromatic Substitution (Carbon) Alkyl Halide Alkyl Halide (R-X) Alkyl Halide->O-Alkylation Alkyl Halide->C-Alkylation Polar Aprotic Solvent Polar Aprotic Solvent (DMF, DMSO) Polar Aprotic Solvent->O-Alkylation Protic Solvent Protic Solvent (Ethanol, Water) Protic Solvent->C-Alkylation

Caption: Competing O- and C-alkylation pathways for the phenoxide of isovanillic acid.

Issue 2: Formation of an Alkene Byproduct During Williamson Ether Synthesis

Question: During the O-alkylation of my protected isovanillic acid with a secondary alkyl halide, I'm getting a significant amount of an alkene byproduct and my starting material is consumed. What is causing this and how can I prevent it?

Answer:

The formation of an alkene is a tell-tale sign of a competing E2 elimination reaction.[1][4] The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where the alkoxide (or in this case, phenoxide) acts as a nucleophile.[5][6] However, alkoxides are also strong bases, and if the alkyl halide is sterically hindered (secondary or tertiary), the basic nature of the alkoxide can dominate, leading to the abstraction of a proton from a carbon adjacent to the leaving group, resulting in an alkene.[4][6]

Root Cause Analysis:

  • Steric Hindrance: The Sₙ2 reaction is highly sensitive to steric hindrance.[1][6] Secondary and tertiary alkyl halides are more sterically hindered, making the backside attack required for Sₙ2 difficult. This gives the E2 elimination pathway a kinetic advantage.[6]

  • Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[1]

  • Basicity of the Nucleophile: A strongly basic nucleophile will favor elimination.

Troubleshooting Protocol: Minimizing E2 Elimination

  • Choice of Alkyl Halide: The most effective strategy is to use a primary alkyl halide whenever possible.[1][5][6] If you are synthesizing an unsymmetrical ether, plan your synthesis so that the less sterically hindered group is on the alkyl halide and the more hindered group is on the phenoxide.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature will generally favor the Sₙ2 substitution over the E2 elimination.[1]

  • Use a Milder Base: If possible, use the mildest base necessary to deprotonate the phenol.

  • Leaving Group: Iodides are better leaving groups than bromides, which are better than chlorides. A better leaving group can sometimes favor the Sₙ2 reaction.

Visualization: Sₙ2 vs. E2 Competition

G cluster_0 Sₙ2 Pathway (Substitution) cluster_1 E2 Pathway (Elimination) Start Phenoxide + Secondary Alkyl Halide SN2_TS Sₙ2 Transition State (Backside Attack) Start->SN2_TS Nucleophilic Attack E2_TS E2 Transition State (Proton Abstraction) Start->E2_TS Base Abstraction SN2_Product Desired Ether Product SN2_TS->SN2_Product E2_Product Alkene Byproduct E2_TS->E2_Product Favored_SN2 Favored by: - Primary Alkyl Halide - Lower Temperature Favored_SN2->SN2_TS Favored_E2 Favored by: - Secondary/Tertiary Alkyl Halide - Higher Temperature Favored_E2->E2_TS

Caption: The competition between Sₙ2 and E2 pathways in Williamson ether synthesis.

Issue 3: Unwanted Hydrolysis of Ester or Amide Derivatives

Question: I have successfully synthesized an ester or amide derivative of isovanillic acid, but during subsequent reaction steps or work-up, I am seeing the formation of isovanillic acid again. Why is my derivative hydrolyzing?

Answer:

Esters and amides are susceptible to hydrolysis back to the parent carboxylic acid, especially under acidic or basic conditions.[7][8][9] While amides are generally more stable and require more forcing conditions for hydrolysis than esters, both can be cleaved if the conditions are not carefully controlled.[9][10]

Root Cause Analysis:

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester or amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7][9]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[7][11] For esters, this process is irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate, which is unreactive towards the alcohol leaving group.[7]

Troubleshooting Protocol: Preventing Hydrolysis

  • pH Control: During aqueous work-ups and subsequent reactions, maintain a neutral pH whenever possible. Avoid strongly acidic or basic conditions.

  • Protecting Groups: If your synthetic route requires strongly acidic or basic conditions, consider using a protecting group for the carboxylic acid that is stable under those conditions. For example, a t-butyl ester is stable to base but can be cleaved with acid.[12]

  • Anhydrous Conditions: If possible, perform subsequent reactions under anhydrous conditions to prevent water from acting as a nucleophile.

  • Temperature Management: Hydrolysis is often accelerated by heat. Perform work-ups and extractions at room temperature or below.

Issue 4: Decarboxylation of Isovanillic Acid

Question: I am running a reaction at high temperature, and I am losing the carboxylic acid group from my isovanillic acid derivative. What is this side reaction, and how can I avoid it?

Answer:

You are observing decarboxylation, which is the loss of the carboxyl group as carbon dioxide (CO₂).[13] Aromatic carboxylic acids can undergo decarboxylation, especially when heated, and the presence of activating groups on the ring can influence the rate of this reaction.[14][15]

Root Cause Analysis:

  • Thermal Stress: High temperatures provide the activation energy needed to break the C-C bond between the aromatic ring and the carboxyl group.[15]

  • Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the decarboxylation of certain aromatic acids.[14][15]

  • Presence of Catalysts: Certain metal catalysts, such as copper, can promote decarboxylation.[15]

Troubleshooting Protocol: Preventing Decarboxylation

  • Temperature Control: The most straightforward approach is to run your reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Avoid Harsh pH: If possible, avoid strongly acidic or basic conditions, especially at elevated temperatures.

  • Protect the Carboxyl Group: Converting the carboxylic acid to an ester or amide will generally increase its stability towards decarboxylation under many conditions.

References

  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
  • PubMed. (n.d.). Alkylation of phenol: a mechanistic view.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • SpringerLink. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ResearchGate. (2025, August 7). (PDF) Alkylation of Phenol: A Mechanistic View.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • TSFX. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
  • ACS Publications. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
  • JACS. (n.d.). Asymmetric O- and C-Alkylation of Phenols.
  • University of Illinois. (n.d.). Protecting Groups.
  • TSFX. (n.d.). Hydrolysis of Esters and Amides.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • Wikipedia. (n.d.). Ether cleavage.
  • Wikipedia. (n.d.). Decarboxylation.
  • IntechOpen. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Benchchem. (n.d.). Isovanillic Acid Derivatives as Precursors in the Total Synthesis of Opioids: Application Notes and Protocols.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • YouTube. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained.
  • YouTube. (2023, November 9). Cleavage of Ethers with Acids.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation.
  • ResearchGate. (2025, August 9). Concurrent synthesis of vanillin and isovanillin.
  • Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage.
  • Wikipedia. (n.d.). Protecting group.
  • Biomatik. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Scribd. (n.d.). Amide Bond Formation Strategies: Latest Advances On A Dateless Transformation.
  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • MDPI. (n.d.). Current Status, Challenges, and Prospects for the Biological Production of Vanillin.
  • ResearchGate. (n.d.). Top: Reaction of secondary amines with vanillin yielding to Michael-type products. Bottom.
  • Benchchem. (n.d.). Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines.
  • PubMed. (2019, April 15). Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking.
  • ResearchGate. (2019, April 15). Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking.
  • PubMed. (2011, May 6). Facile amide bond formation from carboxylic acids and isocyanates.
  • ResearchGate. (2025, August 5). Extraction, purification, and applications of vanillin: A review of recent advances and challenges | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Purification of Salvianolic Acid Y.
  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
  • ACS Publications. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis.
  • YouTube. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024.
  • Scorpius BioManufacturing. (2024, June 3). Solving Complex mAb Purification Challenges.
  • MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
  • PubMed. (2025, February 11). Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure.

Sources

Technical Support Center: Purification of 4-Isopropoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-isopropoxy-3-methoxybenzoic acid (CAS 3535-33-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Introduction

This compound is a benzoic acid derivative with applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1] Achieving high purity of this compound is critical for downstream applications where impurities can affect reaction yields, biological activity, and overall product integrity. This guide provides practical, experience-based solutions to common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Oily Residue Instead of Crystalline Solid After Recrystallization

Question: I performed a recrystallization, but instead of getting crystals, my product "oiled out." What causes this and how can I fix it?

Answer:

"Oiling out" is a common problem in recrystallization where the solute comes out of solution as a liquid rather than a solid. This typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated and cools too quickly. For this compound, which has a melting point of 146-148°C, using a high-boiling point solvent can lead to this issue.[2]

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent's boiling point might be too high.

    • Solution: Select a solvent or solvent system with a lower boiling point. For benzoic acid derivatives, aqueous ethanol or a mixture of petroleum ether and ethyl acetate can be effective.[3][4]

  • Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for the crystal lattice to form.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Covering the flask can also help slow the cooling rate.[5]

  • Supersaturation: The concentration of the solute is too high.

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the concentration, and then allow it to cool slowly.

Issue 2: Low Yield of Recrystallized Product

Question: My final yield of purified this compound is significantly lower than expected. What could be the reasons?

Answer:

A low recovery rate is a frequent challenge in recrystallization. Several factors can contribute to the loss of product during the process.

Probable Causes & Solutions:

Cause Explanation Solution
Excess Solvent Using too much solvent will keep more of your product dissolved in the mother liquor, even after cooling.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
Premature Crystallization The product crystallizes on the filter paper or in the funnel during hot filtration.Preheat the funnel and the receiving flask before filtration to prevent the solution from cooling down too quickly.[4][6]
Incomplete Crystallization Not allowing enough time for the crystallization process to complete.Ensure the solution is thoroughly cooled in an ice bath for an extended period (e.g., at least 30 minutes) to maximize crystal formation.[4]
Washing with Room Temperature Solvent Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.Always wash the crystals with a small amount of ice-cold recrystallization solvent.[7]
Issue 3: Persistent Colored Impurities in the Final Product

Question: After recrystallization, my this compound is still not a pure white solid. How can I remove colored impurities?

Answer:

Colored impurities often arise from side reactions during the synthesis.[8] These impurities can sometimes co-crystallize with the desired product.

Probable Causes & Solutions:

  • Colored Side Products: The synthesis may have produced colored byproducts.

    • Solution 1: Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[6] Be cautious not to use an excessive amount, as it can also adsorb your product.

    • Solution 2: Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography using a suitable solvent system (e.g., petroleum ether: ethyl acetate) can be employed for more effective separation.[3]

Issue 4: Broad Melting Point Range of the Purified Product

Question: I've recrystallized my product, but the melting point is still broad. What does this indicate and what should I do?

Answer:

A sharp melting point is a good indicator of purity for a crystalline solid. A broad melting point range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a range of temperatures.[9]

Probable Causes & Solutions:

  • Residual Impurities: The recrystallization may not have been sufficient to remove all impurities.

    • Solution: Perform a second recrystallization. Ensure that the solvent system is optimized and that the cooling process is slow to promote the formation of pure crystals.

  • Incomplete Drying: Residual solvent can also depress and broaden the melting point range.

    • Solution: Ensure the purified crystals are completely dry before measuring the melting point. Drying in a vacuum oven can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities often stem from the starting materials and side reactions during synthesis. For instance, if synthesized from 4-bromo-1-isopropoxy-2-methoxybenzene and carbon dioxide, unreacted starting material could be a potential impurity.[2] Side reactions during functional group manipulations on the aromatic ring, such as nitration, can lead to regioisomers.[9]

Q2: What is the ideal solvent for recrystallizing this compound?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[5] For benzoic acid derivatives, water can be a good choice due to the significant difference in solubility at hot versus cold temperatures.[6][7] However, given the presence of the isopropoxy group, a mixed solvent system like ethanol/water might be more effective.[4] Experimental determination with small amounts of material is always recommended to find the optimal solvent or solvent pair.

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A sharp melting point close to the literature value (146-148 °C) indicates high purity.[2]

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the main compound and any impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and help identify and quantify impurities if their signals do not overlap with the main compound.[9]

Q4: What are the safety precautions I should take when handling this compound?

A4: this compound is classified as an irritant.[10] It can cause skin and serious eye irritation, and may cause respiratory irritation.[10] Always handle this chemical in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water System

This protocol provides a general procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and stir to dissolve. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Inducing Crystallization: Add hot deionized water dropwise to the hot ethanol solution until a slight turbidity (cloudiness) persists. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For faster drying, use a vacuum oven.

Workflow for Troubleshooting Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals Crystals Formed? cool->crystals oiled_out Product Oiled Out? crystals->oiled_out No collect Collect Crystals by Filtration crystals->collect Yes reheat_add_solvent Reheat, Add More Solvent, Cool Slower oiled_out->reheat_add_solvent Yes induce_crystallization Induce Crystallization (Scratch, Seed Crystal) oiled_out->induce_crystallization No low_yield Low Yield? end_pure Pure Product low_yield->end_pure No check_solvent_amount Check for Excess Solvent low_yield->check_solvent_amount Yes impure Product Impure? (Broad MP, Color) impure->end_pure No charcoal_recrystallize Use Activated Charcoal, Re-recrystallize impure->charcoal_recrystallize Yes wash_dry Wash with Cold Solvent & Dry collect->wash_dry wash_dry->low_yield wash_dry->impure reheat_add_solvent->cool induce_crystallization->cool check_cooling_time Ensure Thorough Cooling check_solvent_amount->check_cooling_time chromatography Consider Column Chromatography charcoal_recrystallize->chromatography

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

References

  • Cheméo. (n.d.). Chemical Properties of 4-Methoxybenzoic acid, isopropyl ester (CAS 6938-38-1). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Unknown. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Han, H., et al. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 69(3), 1416-1425. [Link]

  • Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Arutyunyan, N. S., et al. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. ResearchGate. [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). Retrieved from [Link]

Sources

Optimizing reaction conditions for 4-Isopropoxy-3-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isopropoxy-3-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.

Introduction: The Synthetic Strategy

The synthesis of this compound is most commonly and efficiently achieved via the Williamson ether synthesis. This venerable reaction involves the O-alkylation of a phenoxide with an alkyl halide.[1] In this specific case, the phenolic hydroxyl group of vanillic acid (4-hydroxy-3-methoxybenzoic acid) is deprotonated by a base to form a phenoxide nucleophile. This nucleophile then attacks an isopropylating agent, such as 2-bromopropane or 2-iodopropane, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage.[1][2]

While mechanistically straightforward, the success of this synthesis hinges on carefully balancing reaction parameters to favor the desired SN2 pathway over competing side reactions like E2 elimination and potential C-alkylation.[3][4] This guide provides a comprehensive framework for navigating these challenges.

Visualized Reaction Workflow

The diagram below outlines the core transformation from vanillic acid to the target product.

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_products Products & Workup VA Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) Deprotonation Deprotonation (Formation of Phenoxide) VA->Deprotonation + Base in Solvent Base Base (e.g., K2CO3, NaH) Iso_halide Isopropylating Agent (e.g., 2-Bromopropane) SN2 SN2 Attack (Ether Formation) Iso_halide->SN2 Deprotonation->SN2 + Isopropylating Agent Workup Aqueous Workup & Purification SN2->Workup Product This compound Workup->Product

Caption: Core workflow for this compound synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is poor (<50%). What are the primary factors to investigate?

Low yield is a frequent issue that can typically be traced back to one of three areas: incomplete reaction, competing side reactions, or mechanical losses during workup.

  • Incomplete Reaction:

    • Insufficient Deprotonation: The phenolic proton of vanillic acid (pKa ~4.5 for the carboxylic acid, ~9.5-10 for the phenol) must be fully removed to generate the reactive phenoxide. If using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered and used in sufficient excess (at least 2.0-2.5 equivalents) to drive the equilibrium. For more robust deprotonation, a stronger base like sodium hydride (NaH) can be used, which deprotonates the alcohol irreversibly.[5]

    • Low Temperature/Short Reaction Time: SN2 reactions require sufficient thermal energy. If running the reaction at room temperature, it may be sluggish. Gently heating the reaction to 50-80°C in a suitable solvent like DMF or acetone can significantly increase the rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

    • Poor Reagent Quality: Ensure your vanillic acid is dry. The isopropylating agent should be free of degradation products.

  • Competing Side Reactions:

    • E2 Elimination: The isopropyl group is a secondary carbon, making it susceptible to elimination, especially with strong, bulky bases.[4] The phenoxide itself is a moderately strong base. This side reaction produces propene and unreacted vanillic acid phenoxide. To minimize this, avoid excessively high temperatures (>100°C) and consider using a less-hindered base.

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[3] Using polar aprotic solvents like DMF, DMSO, or acetonitrile favors O-alkylation because they solvate the cation of the base, leaving the more electronegative oxygen atom more nucleophilic. Protic solvents can hydrogen-bond with the oxygen, hindering its reactivity and promoting C-alkylation.[3]

Q2: I'm observing an unexpected byproduct. How can I identify and prevent it?

The most likely byproduct is the result of E2 elimination or C-alkylation. Your primary diagnostic tools are NMR and Mass Spectrometry.

  • Identifying E2 Elimination: This pathway regenerates the vanillic acid starting material after workup. If your analysis shows a significant amount of unreacted vanillic acid despite consumption of the isopropylating agent, E2 is a likely culprit.

  • Identifying C-Alkylation: This results in an isomer where the isopropyl group is attached directly to the benzene ring. ¹H NMR spectroscopy is definitive here. You would observe the disappearance of an aromatic proton signal and the appearance of a new isopropyl methine septet, along with the retention of the phenolic -OH signal.

The troubleshooting flowchart below provides a systematic approach to diagnosing these issues.

G Start Problem: Low Yield or Impurities Check_SM Is Starting Material (SM) fully consumed (by TLC/LCMS)? Start->Check_SM No_SM_Consumed SM Remains Check_SM->No_SM_Consumed No Yes_SM_Consumed SM Consumed Check_SM->Yes_SM_Consumed Yes Troubleshoot_Reaction Possible Causes: 1. Insufficient Base/Deprotonation 2. Low Temperature/Time 3. Poor Reagent Quality No_SM_Consumed->Troubleshoot_Reaction Action_Reaction Corrective Actions: - Use stronger base (e.g., NaH) - Increase base equivalents - Increase temperature to 60-80°C - Extend reaction time - Use fresh, dry reagents Troubleshoot_Reaction->Action_Reaction Check_Product Is the main impurity C-alkylated isomer or re-isolated SM? Yes_SM_Consumed->Check_Product Impurity_C C-Alkylated Isomer Check_Product->Impurity_C C-Alkylated Impurity_E2 Re-isolated SM Check_Product->Impurity_E2 Re-isolated SM Troubleshoot_C Cause: Reaction conditions favor attack at the aromatic ring. Impurity_C->Troubleshoot_C Action_C Corrective Actions: - Switch to a polar aprotic solvent (DMF, Acetonitrile) - Avoid protic solvents Troubleshoot_C->Action_C Troubleshoot_E2 Cause: E2 elimination is competing with SN2 substitution. Impurity_E2->Troubleshoot_E2 Action_E2 Corrective Actions: - Use moderate temperatures (50-80°C) - Avoid overly strong/bulky bases - Consider using 2-iodopropane (better nucleofuge, can run at lower temp) Troubleshoot_E2->Action_E2

Caption: Troubleshooting decision tree for synthesis optimization.

Q3: How do I select the optimal base and solvent for this synthesis?

The choice of base and solvent is critical as it directly influences the balance between SN2, E2, and C-alkylation pathways.

Base Typical Equivalents Pros Cons Recommended Solvent
K₂CO₃ 2.0 - 3.0Inexpensive, easy to handle, moderate strength minimizes E2.Can be slow; requires higher temperatures; equilibrium reaction.Acetone, DMF
NaH 1.1 - 1.2Strong base, drives reaction to completion via irreversible deprotonation.Highly reactive with water/protic solvents; requires anhydrous conditions and inert atmosphere.Anhydrous THF, DMF
NaOH/KOH 2.0 - 3.0Strong, inexpensive.Can introduce water, which may affect side reactions; highly corrosive.Ethanol, DMSO

Solvent Choice Rationale:

  • Polar Aprotic (DMF, Acetonitrile, Acetone): These are generally the best choice. They are polar enough to dissolve the phenoxide salt but do not hydrogen bond with the oxygen nucleophile, enhancing its reactivity for the desired O-alkylation.[6] DMF is often preferred for its high boiling point, allowing for a wider range of reaction temperatures.

  • Polar Protic (Ethanol, Water): These solvents can solvate both the cation and the anion. Solvation of the phenoxide via hydrogen bonding decreases its nucleophilicity and can favor C-alkylation.[3] They should generally be avoided unless using a phase-transfer catalyst.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust baseline for achieving a good yield of this compound.

Materials:

  • Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • 2-Bromopropane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillic acid (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) followed by anhydrous DMF to create a stirrable slurry (~0.5 M concentration relative to vanillic acid).

  • Alkylation: Add 2-bromopropane (1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 70°C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mixture with a few drops of acetic acid). The reaction is typically complete within 4-6 hours.

  • Quench & Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl, followed by water, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Summary of Recommended Parameters

ParameterRecommended ConditionRationale
Starting Material Vanillic AcidCommercially available and contains the required phenolic hydroxyl group.[7][8]
Alkylating Agent 2-Iodopropane or 2-Bromopropane (1.2-1.5 eq)Readily available secondary halides. Iodide is a better leaving group, allowing for milder conditions.
Base K₂CO₃ (2.5 eq) or NaH (1.2 eq)K₂CO₃ is safer and easier to handle. NaH ensures complete deprotonation for difficult reactions.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the phenoxide, favoring the SN2 pathway.[6]
Temperature 60 - 80°CProvides sufficient energy for the SN2 reaction without excessively promoting the E2 side reaction.
Reaction Time 4 - 8 hoursTypically sufficient for completion. Should be monitored by TLC or LC-MS.

References

  • Selective O-alkylation of Phenol Using Dimethyl Ether. M. S. et al. (2022). MDPI. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. (2022). [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info. (2011). [Link]

  • Optimization of the alkylation reaction. Reaction conditions were... ResearchGate. [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. (2014). [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014). [Link]

  • The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]

  • Synthesis of 4-acetoxy-3-methoxybenzoic acid. PrepChem.com. [Link]

  • Why can't the Williamson synthesis be used to prepare diphenyl ether? Quora. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Chemical structure of vanillic acid (a) and isopropyl vanillate (b). ResearchGate. [Link]

  • Supporting Information For. The Royal Society of Chemistry. [Link]

  • Williamson ether synthesis trouble, 2.0. Reddit. (2015). [Link]

  • Williamson Ether Synthesis. Chem-Station Int. Ed. (2014). [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. (2020). [Link]

  • Williamson Ether Synthesis. YouTube. (2020). [Link]

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  • Vanillic Acid: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]

  • Vanillic Acid. PubChem. [Link]

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Technical Support Center: 4-Isopropoxy-3-methoxybenzoic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Isopropoxy-3-methoxybenzoic acid (CAS: 3535-33-9). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address practical challenges encountered during the synthesis, purification, and analysis of this compound, grounding all recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of a compound is critical for experimental design. This compound is a substituted benzoic acid derivative. Key properties are summarized below.

PropertyValueSource(s)
CAS Number 3535-33-9[1][2][3][4]
Molecular Formula C₁₁H₁₄O₄[1][3]
Molecular Weight 210.23 g/mol [3]
Physical Form Solid[5]
Boiling Point 323.3°C at 760 mmHg[6]
Storage Store in a dry, well-ventilated place at room temperature.[1][5]
XLogP3-AA 2.1[1]

Q2: What is a common synthetic route for this compound?

A2: A prevalent and logical method for synthesizing this molecule is the Williamson Ether Synthesis .[7][8][9] This reaction involves the Sₙ2 reaction between an alkoxide nucleophile and an alkyl halide. For this specific compound, the synthesis would typically start from a precursor like methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). The phenolic hydroxyl group is deprotonated with a strong base to form a phenoxide, which then attacks an isopropyl halide. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

The workflow is visualized below.

G cluster_synthesis Part 1: Synthesis (Williamson Ether) cluster_hydrolysis Part 2: Ester Hydrolysis cluster_purification Part 3: Work-up & Purification Start Methyl 4-hydroxy- 3-methoxybenzoate Alkoxide Formation of Sodium Phenoxide Start->Alkoxide  1. Add Strong Base (e.g., NaH)  in polar aprotic solvent (e.g., DMF) Ether Methyl 4-isopropoxy- 3-methoxybenzoate Alkoxide->Ether  2. Add Isopropyl Halide (e.g., 2-Bromopropane)  Heat as required Hydrolysis Saponification Ether->Hydrolysis  3. Add Base (e.g., NaOH/KOH)  in aq. Alcohol, Reflux Salt Sodium 4-isopropoxy- 3-methoxybenzoate Hydrolysis->Salt Acidification Acidification Salt->Acidification  4. Cool and add strong acid (e.g., HCl)  until pH < 2 Crude Crude Product (Precipitate) Acidification->Crude  5. Filter solid Purified Pure 4-Isopropoxy- 3-methoxybenzoic acid Crude->Purified  6. Recrystallization

Fig 1. General workflow for the synthesis of this compound.

Q3: What are suitable solvents for dissolving and recrystallizing this compound?

A3: As a benzoic acid derivative, its solubility is dictated by the polarity of the carboxylic acid group and the more nonpolar ether functionalities. Based on the "like dissolves like" principle and data for similar compounds like 4-methoxybenzoic acid, a solubility profile can be predicted.[10][11][12]

Solvent ClassExamplesExpected SolubilityUse Case
Polar Protic WaterSparingly soluble in cold water, more soluble in hot water.[10][11][12]Recrystallization (often as a co-solvent).
Alcohols Methanol, EthanolHighly SolubleReaction solvent, recrystallization.
Ethers & Esters Diethyl ether, Ethyl acetateSolubleReaction solvent, extraction.
Ketones AcetoneGood SolubilityReaction solvent, cleaning.
Non-polar Toluene, HexaneLow SolubilityAnti-solvent for recrystallization.

For recrystallization, a solvent pair system like Ethanol/Water or Toluene/Hexane is often effective.[13] The compound is dissolved in a minimum amount of the "good" hot solvent, and the "poor" solvent is added until turbidity appears, followed by slow cooling.

Troubleshooting Guide

This section provides solutions to specific problems in a question-and-answer format, addressing issues from synthesis to analysis.

Synthesis & Work-up Issues

Q: My Williamson ether synthesis reaction has a very low yield. What went wrong?

A: Low yield in this synthesis is a common problem and can typically be traced to a few key factors related to the Sₙ2 mechanism.[7][9]

  • Incomplete Deprotonation: The phenolic starting material must be fully deprotonated to form the nucleophilic alkoxide.

    • Causality: Phenols have a pKa of ~10. A base must be strong enough to deprotonate it irreversibly. Weaker bases like NaOH can result in an unfavorable equilibrium.

    • Solution: Use a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., DMF, THF). NaH reacts to produce H₂ gas, driving the reaction forward. Ensure the NaH is fresh and not passivated.

  • Poor Leaving Group: The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group on the electrophile.

    • Causality: The leaving group ability follows the trend I > Br > Cl >> F.

    • Solution: Use 2-iodopropane or 2-bromopropane instead of 2-chloropropane for a faster reaction rate.

  • Competing E2 Elimination: The alkoxide is a strong base, which can promote the E2 elimination of the alkyl halide, especially with secondary halides like isopropyl bromide.[9][14]

    • Causality: Higher temperatures favor elimination over substitution.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed.

G start Low Yield in Williamson Ether Synthesis? q1 Was the phenolic -OH fully deprotonated? start->q1 q2 Was the alkyl halide reactive enough? q1->q2 Yes sol1 Use a stronger base (e.g., NaH) in an anhydrous aprotic solvent. q1->sol1 No q3 Did E2 elimination side-reaction dominate? q2->q3 Yes sol2 Use an alkyl iodide or bromide instead of chloride. q2->sol2 No sol3 Run reaction at a lower temperature. Monitor closely by TLC. q3->sol3 Likely end Improved Yield sol1->end sol2->end sol3->end

Fig 2. Decision tree for troubleshooting low synthesis yield.

Q: During the work-up, my product oiled out instead of crystallizing upon acidification. How do I get a solid?

A: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid. This typically happens if the melting point of the crude product is below the temperature of the solution or if impurities are depressing the melting point.

  • Immediate Solutions:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[15]

    • Seed Crystals: If you have a small amount of pure product, add a single crystal to the solution to induce crystallization.[16]

    • Cool Slowly: Place the flask in an ice bath and allow it to cool slowly. Rapid cooling can sometimes favor oil formation.[13][15]

  • Procedural Solutions:

    • Extract and Re-precipitate: If the oil persists, extract it into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it with MgSO₄, and evaporate the solvent. Attempt to recrystallize the resulting crude solid from a different solvent system.

    • Check pH: Ensure the aqueous solution is sufficiently acidic (pH < 2) to fully protonate the carboxylate. The sodium salt of the acid is much more water-soluble and will not precipitate.[17]

Purification & Analysis Issues

Q: My HPLC analysis shows a tailing peak for the final product. What is the cause and solution?

A: Peak tailing for acidic compounds like benzoic acid derivatives is a common issue in reversed-phase HPLC.[18] It is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Primary Cause: Silanol Interactions

    • Causality: Residual, un-capped silanol groups (-Si-OH) on the surface of silica-based C18 columns are acidic and can interact with the polar carboxylic acid group of your analyte, slowing its elution and causing the peak to tail.[18]

    • Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.0 using an additive like trifluoroacetic acid (TFA) or phosphoric acid. This protonates the silanol groups, minimizing their interaction with your analyte. The mobile phase pH should be at least 1.5-2 units below the pKa of your benzoic acid derivative to ensure it is in a single, non-ionized form.[18]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are specifically designed with fewer accessible silanol groups to reduce tailing for polar compounds.[18]

Q: The carboxylic acid proton (~10-13 ppm) is broad or absent in my ¹H NMR spectrum. Is my product impure?

A: This is usually not an indication of impurity but rather a common spectroscopic phenomenon for acidic protons.

  • Cause 1: Hydrogen-Deuterium (H-D) Exchange: If you are using a protic deuterated solvent like methanol-d₄ (CD₃OD) or D₂O, the acidic carboxylic proton will rapidly exchange with the deuterium atoms of the solvent. This can either broaden the peak significantly or cause it to disappear entirely into the baseline.[19][20]

    • Validation: To confirm this, acquire the spectrum in an aprotic solvent like CDCl₃ or DMSO-d₆. If the peak is still absent, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. If the peak was indeed the acid proton, it will disappear after the D₂O shake.

  • Cause 2: Concentration and Hydrogen Bonding: In concentrated solutions, carboxylic acids form hydrogen-bonded dimers. This can affect the chemical environment and lead to very broad peaks.

    • Solution: Diluting the sample in the NMR tube can sometimes sharpen the peak.

Q: My mass spectrometry data shows a peak at M+23 in addition to the M+1 peak. What is this?

A: In electrospray ionization (ESI) mass spectrometry, it is very common to see adducts formed between the analyte and ions present in the solvent or system.

  • Sodium Adduct [M+Na]⁺: A peak at M+23 (relative to the molecular weight) corresponds to the sodiated adduct of your molecule. Sodium is ubiquitous in laboratory glassware and solvents. The expected monoisotopic mass of your compound is 210.0892 Da.[1][21] Therefore, you should look for the protonated molecule [M+H]⁺ at ~211.096 Da and the sodium adduct [M+Na]⁺ at ~233.078 Da.[21] This is a normal observation and helps confirm the molecular weight of your compound.

References
  • BenchChem (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. BenchChem.
  • Hans Reich. Protecting Groups. University of Wisconsin.
  • SIELC. HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. SIELC.
  • BenchChem (2025). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. BenchChem.
  • Guidechem. 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID 3535-33-9 wiki. Guidechem.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. Organic Chemistry Tutor.
  • Oxford Learning Link. Appendix 6: Protecting groups. Oxford University Press.
  • Thermo Fisher Scientific (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • Chad's Prep (2021). Organic Synthesis with Ethers and Epoxides | Retrosynthesis. YouTube.
  • ACS Green Chemistry Institute. Ester Deprotection. ACS GCI Pharmaceutical Roundtable.
  • Sigma-Aldrich. Hplc analysis of benzoic acid derivatives. Merck.
  • University of Colorado Boulder. Recrystallization. Department of Chemistry.
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  • Organic Chemistry Portal. Methyl Esters. Organic-Chemistry.org.
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
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  • Chemguide. hydrolysis of esters. Chemguide.
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  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). HMDB.
  • Sigma-Aldrich. 3-Isopropoxy-4-methoxybenzoic acid. Merck.
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  • BenchChem (2025). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. BenchChem.
  • SweetStudy. Recrystallization pre/post lab questions | Organic chemistry homework help. SweetStudy.
  • Cheméo. Chemical Properties of 4-Methoxybenzoic acid, isopropyl ester (CAS 6938-38-1). Cheméo.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • PubChemLite. This compound (C11H14O4). PubChemLite.
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  • Pharmaffiliates. 3535-33-9| Chemical Name : this compound. Pharmaffiliates.
  • BenchChem (2023). Buy 4-Methoxybenzoic acid | 100-09-4. BenchChem.
  • Wikipedia. p-Anisic acid. Wikipedia.
  • Alfa Chemistry. CAS 3535-33-9 4-Isopropoxy-3-methoxy-benzoic acid. Alfa Chemistry.
  • The Royal Society of Chemistry (2012). Supplementary data for. The Royal Society of Chemistry.
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Technical Support Center: Purification of 4-Isopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-isopropoxy-3-methoxybenzoic acid. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you overcome common challenges in your experiments.

Understanding the Impurity Profile

The first step in any successful purification is to understand the potential impurities in your crude material. This compound is commonly synthesized via the Williamson ether synthesis, reacting vanillic acid with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

Common Impurities:

  • Unreacted Starting Materials: Vanillic acid is a primary impurity.

  • Byproducts: O-alkylation of the carboxylic acid can lead to the formation of isopropyl 4-isopropoxy-3-methoxybenzoate.

  • Residual Solvents: Solvents used in the reaction (e.g., DMF, acetonitrile) may be present.

  • Inorganic Salts: Salts formed from the base and halide (e.g., KBr, NaI) are common.

Purification Strategy: A Multi-Step Approach

A robust purification strategy for this compound typically involves a combination of techniques to remove different types of impurities.

Purification_Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Removes neutral/basic impurities Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Removes polar impurities Column_Chromatography Column Chromatography (Optional) Recrystallization->Column_Chromatography If impurities persist Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting Guides & FAQs

Section 1: Acid-Base Extraction

Q1: Why is acid-base extraction a good first step for purifying my crude this compound?

A1: Acid-base extraction is a highly effective technique for separating acidic compounds from neutral or basic impurities.[1] By dissolving your crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), you can selectively deprotonate the carboxylic acid, making it water-soluble as its carboxylate salt. Neutral impurities (like the byproduct isopropyl ester) and basic impurities will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified carboxylic acid.

Troubleshooting Common Issues in Acid-Base Extraction:

Issue Potential Cause Troubleshooting Steps
Poor separation of layers Emulsion formation.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation.
Low recovery of product Incomplete extraction into the aqueous layer.Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid. Perform multiple extractions with fresh aqueous base.
Incomplete precipitation upon acidification.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 4) to fully protonate the carboxylate. Cool the solution in an ice bath to decrease the solubility of the product.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Separation: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 1-2 more times. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl with stirring until the solution is acidic (test with pH paper). The purified product should precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Section 2: Recrystallization

Q2: I've performed an acid-base extraction, but my product is still not pure. What's the next step?

A2: Recrystallization is an excellent second step to further purify your product, particularly to remove impurities with similar acidity but different solubility profiles. The principle of recrystallization relies on the differential solubility of your compound and its impurities in a given solvent at different temperatures.[2][3]

Choosing the Right Recrystallization Solvent:

An ideal solvent for recrystallization should dissolve the compound well at its boiling point but poorly at low temperatures.

Solvent System Pros Cons Recommendation
Ethanol/Water Good for moderately polar compounds. Water acts as an anti-solvent.Can sometimes lead to "oiling out" if the water is added too quickly.Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Isopropanol/Water Similar to ethanol/water.A viable alternative to ethanol/water. A 5:1 isopropanol:water mixture has been reported for a similar compound.[4]
Toluene Good for less polar impurities.Higher boiling point, may require higher temperatures.Can be effective if ethanol/water systems fail.

Troubleshooting Common Recrystallization Problems:

Issue Potential Cause Troubleshooting Steps
No crystals form upon cooling Too much solvent was used.Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product.
Product "oils out" instead of crystallizing The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low yield of recrystallized product Premature crystallization during hot filtration. The product is too soluble in the cold solvent.Preheat the filtration apparatus. Ensure the solution is thoroughly cooled in an ice bath before filtration.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Section 3: Column Chromatography

Q3: My product is still impure after recrystallization. What other options do I have?

A3: If impurities persist, column chromatography is a powerful technique for separating compounds with very similar properties. For carboxylic acids, a common issue on silica gel is "tailing" or streaking of the spot on a TLC plate. This is due to the acidic nature of the compound interacting with the silica gel.

To overcome this: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep the carboxylic acid protonated and allow it to move as a more defined band.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate with 0.5% acetic acid).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Column_Chromatography cluster_0 Column Chromatography Workflow Prepare_Column Pack silica gel column Load_Sample Load crude sample Prepare_Column->Load_Sample Elute Elute with solvent gradient Load_Sample->Elute Collect_Fractions Collect fractions Elute->Collect_Fractions Analyze_Fractions Analyze fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine pure fractions Analyze_Fractions->Combine_Pure Evaporate Evaporate solvent Combine_Pure->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for purification by column chromatography.

Purity Assessment

Q4: How can I confirm the purity of my final product?

A4: Several analytical techniques can be used to assess the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities. A pure sample should show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities with different chemical shifts. The absence of peaks corresponding to starting materials or byproducts indicates high purity.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

Expected Analytical Data for Pure this compound:

Technique Expected Results
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~10.5 (s, 1H, COOH), ~7.8-7.5 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.6 (sept, 1H, CH), ~3.9 (s, 3H, OCH₃), ~1.4 (d, 6H, CH(CH₃)₂)
HPLC (Reversed-Phase) A single major peak with a retention time dependent on the specific column and mobile phase used.
Melting Point A sharp melting point range.

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  • BenchChem. (2025). Application Note: HPLC Analysis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • ResearchGate. (2025). Bathysa australis Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Isolation by Countercurrent Chromatographic and Characterization by NMR 1H and 13C Experimental and Theoretical GIAO-B3PW91/cc-pVDZ//B3PW91/cc-pVDZ Chemical Shifts.
  • Phcogj.com. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract.

Sources

Technical Support Center: 4-Isopropoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isopropoxy-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity of your results.

Introduction: Understanding the Stability of this compound

This compound is a substituted benzoic acid derivative with applications in organic synthesis and pharmaceutical research. The stability of this compound is influenced by its functional groups: a carboxylic acid, a methoxy group, and an isopropoxy group attached to a benzene ring. While generally stable under recommended storage conditions, its reactivity can lead to degradation under specific experimental settings. This guide will explore the potential stability issues and provide practical solutions.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the use of this compound in a question-and-answer format.

Issue 1: Inconsistent Potency or Activity in Biological Assays

  • Question: We are observing variable results in our cell-based assays using a stock solution of this compound. What could be the cause?

  • Answer: Inconsistent biological activity often points to the degradation of the parent compound in your stock solution or during the experiment. Several factors could be at play:

    • pH of the Medium: Benzoic acid derivatives can be susceptible to pH-dependent degradation. Although the ether linkages are generally stable, extreme pH values in your culture medium could potentially lead to slow hydrolysis over long incubation periods. More importantly, the ionization state of the carboxylic acid group, which is pH-dependent, can affect cell permeability and interaction with biological targets.

    • Light Exposure: Aromatic compounds can be sensitive to photodegradation. If your stock solutions are stored in clear vials or your experiments are conducted under intense light for extended periods, photo-induced degradation could occur.

    • Oxidation: Phenolic compounds are prone to oxidative degradation.[1][2] While this compound is not a phenol, the electron-donating alkoxy groups can activate the benzene ring, making it susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species in the culture medium.

    • Solution Workflow:

      • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each set of experiments.

      • Solvent Selection: Use a high-purity, anhydrous solvent like DMSO or ethanol for your stock solutions.

      • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Use amber vials to protect from light.

      • Control for Degradation: Include a positive control with a freshly prepared solution in each experiment to assess any drop in activity.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis Over Time

  • Question: Our lab is conducting a stability study of a formulation containing this compound. We are seeing the emergence of new peaks in our HPLC chromatograms. What are these impurities?

  • Answer: The appearance of new peaks indicates degradation of the parent compound. Based on the structure of this compound, several degradation pathways can be hypothesized, drawing parallels with similar substituted benzoic acids:

    • Decarboxylation: Thermal stress or certain catalytic conditions can lead to the loss of the carboxylic acid group, forming 1-isopropoxy-2-methoxybenzene. Studies on other benzoic acid derivatives have shown that decarboxylation is a common thermal degradation pathway.[3][4]

    • Hydrolysis of Ether Linkage: While generally stable, the isopropoxy or methoxy group could undergo hydrolysis under harsh acidic or basic conditions, leading to the formation of hydroxy-substituted benzoic acids.

    • Oxidative Degradation: Oxidation can lead to the formation of various byproducts, including hydroxylated derivatives or even ring-opening products under more aggressive conditions.[5][6]

    • Troubleshooting & Identification Workflow:

      • Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in predicting the degradation pathway and developing an appropriate stability-indicating HPLC method.

      • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks. This will provide valuable information for proposing the structures of the degradation products.

      • Optimize Storage of Formulation: Based on the results of the forced degradation study, optimize the pH, excipients, and packaging of your formulation to minimize degradation.

Issue 3: Poor Solubility and Precipitation in Aqueous Buffers

  • Question: We are struggling with the solubility of this compound in our aqueous assay buffer, leading to precipitation. How can we improve its solubility?

  • Answer: The solubility of carboxylic acids is highly dependent on the pH of the solution.

    • Mechanism: At a pH below its pKa, the carboxylic acid group will be protonated (-COOH), making the molecule less polar and less soluble in aqueous media. At a pH above its pKa, the carboxylic acid will be deprotonated (-COO-), forming a carboxylate salt which is significantly more soluble in water. The predicted pKa for this compound is around 4.5.

    • Solubility Enhancement Strategy:

      • Adjust pH: Increase the pH of your buffer to at least one or two units above the pKa (e.g., pH 6.5-7.5) to ensure the compound is in its more soluble carboxylate form.

      • Use of Co-solvents: If adjusting the pH is not possible due to experimental constraints, consider the use of a small percentage of an organic co-solvent such as DMSO or ethanol in your final buffer. However, be mindful of the potential effects of the co-solvent on your experimental system.

      • Prepare Concentrated Stock in Organic Solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect your experiment.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration at 2-8°C is recommended to minimize the risk of thermal degradation.

  • Q2: Is this compound sensitive to air?

    • A2: Like many organic compounds with electron-rich aromatic rings, it may be susceptible to slow oxidation over time, although it is not considered highly air-sensitive. For long-term storage, flushing the container with an inert gas like argon or nitrogen can provide additional protection.

  • Q3: What are the potential incompatibilities of this compound?

    • A3: Avoid strong oxidizing agents, strong bases, and strong acids. Reactions with these can lead to degradation of the molecule.

  • Q4: How can I purify this compound if I suspect it has degraded?

    • A4: Recrystallization is a common method for purifying solid organic acids. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as an ethanol/water or acetone/water mixture.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Preparation of a Standard Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Dissolution: Add a minimal amount of high-purity, anhydrous DMSO to dissolve the solid completely. Gentle vortexing may be applied.

  • Volume Adjustment: Once fully dissolved, add more DMSO to reach the final desired concentration.

  • Storage: Store the stock solution in amber glass vials at -20°C or -80°C in single-use aliquots.

Diagram: Potential Degradation Pathways

G 4-Isopropoxy-3-methoxybenzoic_acid This compound Thermal_Stress Thermal Stress 4-Isopropoxy-3-methoxybenzoic_acid->Thermal_Stress Harsh_pH Harsh pH (Acid/Base) 4-Isopropoxy-3-methoxybenzoic_acid->Harsh_pH Oxidizing_Agents_Light Oxidizing Agents / Light 4-Isopropoxy-3-methoxybenzoic_acid->Oxidizing_Agents_Light Decarboxylation_Product 1-Isopropoxy-2-methoxybenzene (Decarboxylation) Thermal_Stress->Decarboxylation_Product Hydrolysis_Product Hydroxy-methoxybenzoic acid (Hydrolysis) Harsh_pH->Hydrolysis_Product Oxidation_Products Hydroxylated derivatives / Ring-opening products (Oxidation) Oxidizing_Agents_Light->Oxidation_Products

Caption: Potential degradation pathways for this compound.

Diagram: Troubleshooting Workflow for Inconsistent Assay Results

G Start Inconsistent Assay Results Check_Solution Check Stock Solution Age and Storage Start->Check_Solution Check_Conditions Review Experimental Conditions (pH, Light, Incubation Time) Start->Check_Conditions Prepare_Fresh Prepare Fresh Stock Solution Check_Solution->Prepare_Fresh If old or improperly stored Run_QC Run QC with Fresh Solution and Optimized Conditions Prepare_Fresh->Run_QC Optimize_Conditions Optimize Assay Conditions (e.g., buffer pH, protect from light) Check_Conditions->Optimize_Conditions If suboptimal Optimize_Conditions->Run_QC Analyze_Results Analyze Results Run_QC->Analyze_Results

Caption: Workflow for troubleshooting inconsistent biological assay results.

References

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry. [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. National Institutes of Health (NIH). [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PubMed. [Link]

  • Oxidation of Small Phenolic Compounds by Mn(IV). MDPI. [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. ResearchGate. [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

  • Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate. [Link]

  • Thermal Studies on Some Substituted Aminobenzoic Acids. AKJournals. [Link]

  • The thermal decomposition of benzoic acid. ResearchGate. [Link]

Sources

Preventing degradation of 4-Isopropoxy-3-methoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Isopropoxy-3-methoxybenzoic acid

Introduction: Ensuring the Integrity of this compound

Welcome to the technical support guide for this compound (CAS No. 3535-33-9). As a key intermediate in pharmaceutical research and development, maintaining its purity and stability during storage is paramount to ensure reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the potential degradation pathways of this compound and offers robust strategies for its prevention. We will address common user questions, provide troubleshooting workflows for degradation issues, and detail experimental protocols for stability assessment.

The structure of this compound, featuring a benzoic acid core with two ether linkages (methoxy and isopropoxy), presents specific vulnerabilities. Understanding these is the first step toward effective preservation. The primary degradation concerns are hydrolysis, oxidation, photodegradation, and thermal decomposition.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored at room temperature (15-25°C) in a tightly sealed, opaque container placed within a desiccator to minimize exposure to moisture and light.[3][4] For long-term storage (>1 year), refrigeration at 2-8°C is recommended to further reduce the rate of any potential degradation reactions.[1]

Q2: Why is protection from light so critical for this compound?

A2: The molecule contains aromatic ether groups, which can absorb UV and visible light. This energy absorption can lead to photolysis, a process where chemical bonds are broken, resulting in the formation of impurities.[2][5] Storing the compound in an amber or opaque container in a dark environment is a crucial preventative measure.[1][6]

Q3: I've noticed a slight discoloration of my solid sample over time. What could be the cause?

A3: Discoloration, such as yellowing, is often an early indicator of degradation. The most likely causes are oxidation or photodegradation.[1] Oxidation can occur due to prolonged exposure to air (oxygen), while photodegradation results from light exposure. We recommend performing a purity check and, for future storage, purging the container with an inert gas like nitrogen or argon before sealing.[1]

Q4: Can I store this compound in a solution? What is the best solvent?

A4: Storing in solution is generally not recommended for long periods as it can accelerate degradation, particularly hydrolysis.[1] If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF). Avoid aqueous or alcohol-based solvents unless a buffer is used to maintain a stable pH, as hydrolysis can be catalyzed by acidic or basic conditions.[1] Always prepare solutions fresh for your experiments whenever possible.

Q5: What are the primary degradation products I should look out for?

A5: The primary degradation products depend on the conditions.

  • Hydrolysis: Cleavage of the isopropoxy or methoxy ether linkage, yielding 4-hydroxy-3-methoxybenzoic acid or 3-hydroxy-4-isopropoxybenzoic acid, respectively.

  • Oxidation: Formation of various oxidized species, potentially involving the aromatic ring or the alkyl groups of the ethers. Peroxyl radicals, for instance, can induce oxidative decarboxylation of benzoic acid.[7]

  • Thermal Degradation: Decarboxylation at elevated temperatures, leading to the formation of 1-isopropoxy-2-methoxybenzene.[8][9]

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses specific issues you may encounter, providing a logical workflow from problem identification to resolution.

Issue 1: Inconsistent Results or Loss of Potency in Assays
  • Potential Cause: The effective concentration of your compound has decreased due to degradation. The stock material may no longer meet the required purity specifications.

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze the current stock of this compound using a stability-indicating method like HPLC-UV (see Experimental Protocol 1). Compare the purity profile to the certificate of analysis or a freshly opened standard.

    • Aliquot Your Stock: If the purity is acceptable, aliquot the material into smaller, single-use quantities. This prevents repeated exposure of the entire stock to atmospheric moisture and oxygen and avoids freeze-thaw cycles if stored frozen.[1]

    • Optimize Storage: If degradation is confirmed, review your storage protocol against the recommendations in this guide. Implement enhanced measures such as inert gas purging and storage in a desiccator.

Issue 2: Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
  • Potential Cause: The compound is actively degrading under your storage or experimental conditions, leading to the formation of new chemical entities.

  • Causality and Solution Workflow: The appearance of new peaks necessitates a systematic investigation to identify the degradation pathway and implement corrective actions. A forced degradation study is the definitive tool for this purpose.

cluster_0 Troubleshooting Workflow for New Impurities Start New Peak(s) Detected in HPLC/LC-MS Forced_Deg Perform Forced Degradation Study (See Protocol 2) Start->Forced_Deg Analyze Analyze Stressed Samples by LC-MS to Identify Products Forced_Deg->Analyze Compare Compare Degradation Profile to Stored Sample Analyze->Compare Identify Identify Degradation Pathway (e.g., Hydrolysis, Oxidation) Compare->Identify Optimize Optimize Storage Conditions (e.g., Inert Gas, Desiccator, Dark) Identify->Optimize Pathway Identified Repurify Consider Repurification of Degraded Stock Optimize->Repurify If necessary

Caption: Troubleshooting workflow for identifying and mitigating degradation.

Key Degradation Pathways and Prevention

The molecular structure of this compound dictates its stability vulnerabilities. Understanding the chemistry behind these pathways allows for targeted prevention.

cluster_1 Potential Degradation Pathways cluster_products Parent This compound Hydrolysis_Prod Hydroxybenzoic Acids + Isopropanol/Methanol Parent->Hydrolysis_Prod Hydrolysis (H₂O, Acid/Base) Oxidation_Prod Ring-Oxidized Species, Peroxides, Aldehydes Parent->Oxidation_Prod Oxidation (O₂, Peroxides) Photo_Prod Radical Species, Bond Cleavage Products Parent->Photo_Prod Photodegradation (UV/Visible Light) Thermal_Prod 1-Isopropoxy-2-methoxybenzene + CO2 Parent->Thermal_Prod Thermal Decarboxylation (High Heat)

Caption: Major degradation pathways for this compound.

Data Summary: Recommended Storage Conditions
ParameterCondition for Solid CompoundRationale
Temperature Room Temperature (15-25°C)[3]Sufficient for short-to-medium term storage. Slows kinetic rates of degradation.
Refrigerated (2-8°C)Recommended for long-term storage (>1 year) to further minimize degradation.[1]
Atmosphere Tightly sealed containerPrevents ingress of atmospheric moisture and oxygen.
Purge with Inert Gas (N₂/Ar)Displaces oxygen, providing robust protection against oxidative degradation.[1]
Light Amber or Opaque ContainerBlocks UV and visible light, preventing photodegradation.[6][10]
Humidity Store in a DesiccatorMaintains a low-humidity environment to prevent moisture absorption and hydrolysis.[1][10]

Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Formic acid or Phosphoric acid (analytical grade)

    • This compound sample and reference standard

    • 0.22 µm or 0.45 µm syringe filters[11]

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD)[11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or scan with DAD to identify optimal wavelength)

    • Injection Volume: 5-10 µL

  • Procedure:

    • Prepare a stock solution of the reference standard and the sample to be tested at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a syringe filter into an HPLC vial.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram. Purity can be calculated based on the area percent of the main peak. The appearance of earlier eluting (more polar) or later eluting (less polar) peaks may indicate degradation.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for understanding the stability of the molecule and validating that your analytical method can detect degradation products.[6]

  • Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

  • Procedure:

    • Prepare five separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

    • Acid Hydrolysis: Add 0.1 M HCl to one sample. Heat at 60°C for 24 hours.[1]

    • Base Hydrolysis: Add 0.1 M NaOH to a second sample. Keep at room temperature for 24 hours.[1]

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a third sample. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Heat a fourth sample (neutral solution) at 70°C for 48 hours.[1]

    • Photodegradation: Expose the fifth sample to a UV light source (e.g., 254 nm) for 24 hours.[1] Also, prepare a control sample wrapped in foil to serve as a dark control.

    • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by the HPLC method described in Protocol 1.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Significant reduction in the main peak area and the appearance of new peaks indicate degradation.

    • The conditions under which degradation occurs reveal the compound's vulnerabilities (e.g., if new peaks appear primarily in the acid-stressed sample, it is susceptible to acid hydrolysis). This information is critical for developing a robust storage and handling strategy.

References

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Hollingsworth, J. A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC - NIH. Retrieved from [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? Retrieved from [Link]

  • Various Authors. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? Quora. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Benzoic Acids. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. Retrieved from [Link]

  • Harrad, S., et al. (2009). Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. ACS Publications. Retrieved from [Link]

  • Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

  • Harrad, S., et al. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. PubMed. Retrieved from [Link]

  • Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Retrieved from [Link]

  • Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Retrieved from [Link]

  • Dickson, S. (2023, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Chitturi, S. R., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Retrieved from [Link]

  • Favier, A., et al. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. PubMed. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Isopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isopropoxy-3-methoxybenzoic acid. Recognizing the challenges that can arise during scale-up, this document provides in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights herein are grounded in established chemical principles to ensure reliability and reproducibility in your synthetic endeavors.

I. Core Synthesis Pathway: The Williamson Ether Synthesis

The industrial and laboratory-scale synthesis of this compound predominantly relies on the Williamson ether synthesis. This reliable SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of vanillic acid (4-hydroxy-3-methoxybenzoic acid) attacks an isopropyl halide to form the desired ether linkage.

The overall transformation is depicted below:

Williamson Ether Synthesis Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Phenoxide Vanillate Phenoxide (nucleophile) Vanillic_Acid->Phenoxide + Deprotonation Base Base (e.g., K₂CO₃, NaOH) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack Isopropyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) Isopropyl_Halide->Product Solvent Polar Aprotic Solvent (e.g., DMF, Acetone) Solvent->Product Byproduct Salt Byproduct (e.g., KBr, NaBr) Product->Byproduct + Formation of

Technical Support Center: Synthesis of High-Purity 4-Isopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of high-purity 4-isopropoxy-3-methoxybenzoic acid. This document is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. We will explore alternative synthesis pathways, focusing on achieving superior purity and yield, and provide in-depth, experience-based answers to frequently encountered issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My current synthesis, a standard Williamson etherification of vanillic acid, results in low yield and significant O-alkylation at the carboxylate group. How can I mitigate this?

This is a classic challenge in the alkylation of phenolic acids. The carboxylate anion, formed under basic conditions, can compete with the phenoxide as a nucleophile, leading to the formation of the isopropyl ester as a significant byproduct.

Root Cause Analysis:

The Williamson ether synthesis involves the deprotonation of a phenol (vanillic acid in this case) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., 2-bromopropane). However, the carboxylic acid moiety is also deprotonated by the base, creating a carboxylate. The relative nucleophilicity of the phenoxide versus the carboxylate, and the reaction conditions, will dictate the product distribution.

Recommended Alternative Route: Protection-Alkylation-Deprotection Strategy

To circumvent this issue, a protection strategy is highly recommended. By temporarily converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), you can selectively perform the O-alkylation at the phenolic hydroxyl group.

Experimental Protocol: High-Purity Synthesis via Ester Protection

  • Esterification (Protection):

    • Dissolve vanillic acid in methanol or ethanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for 4-6 hours until TLC or HPLC analysis indicates complete conversion to the corresponding ester (methyl or ethyl vanillate).

    • Neutralize the reaction, extract the ester, and purify.

  • O-Alkylation:

    • Dissolve the purified methyl/ethyl vanillate in a polar aprotic solvent like DMF or acetone.

    • Add a suitable base, such as potassium carbonate (K₂CO₃), which is strong enough to deprotonate the phenol but not to hydrolyze the ester.

    • Add 2-bromopropane or 2-iodopropane dropwise at a slightly elevated temperature (e.g., 50-60 °C).

    • Monitor the reaction for the disappearance of the starting material.

  • Saponification (Deprotection):

    • Once the O-alkylation is complete, add an aqueous solution of a strong base (e.g., NaOH or KOH) to the reaction mixture.

    • Heat the mixture to reflux to hydrolyze the ester back to the carboxylic acid.

    • After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the this compound.

    • The crude product can then be purified by recrystallization.

Q2: I'm observing a persistent impurity with a similar polarity to my desired product, making purification by recrystallization difficult. What could this be and how can I remove it?

A common impurity in this synthesis, especially when using excess alkylating agent or high temperatures, is the dialkylated product, where both the phenolic hydroxyl and the carboxylic acid are converted to the isopropyl ether and isopropyl ester, respectively. Another possibility is unreacted starting material (vanillic acid or its ester).

Troubleshooting & Purification Strategy:

  • Impurity Identification: Use analytical techniques like ¹H NMR, ¹³C NMR, and LC-MS to identify the structure of the impurity. The presence of two distinct isopropyl group signals in the NMR spectrum could indicate the dialkylated species.

  • Optimized Workup: A carefully controlled basic wash can help remove unreacted acidic starting material. Dissolve the crude product in an organic solvent and wash with a mild bicarbonate solution. Your desired product, being a weaker acid than vanillic acid, might be partially extracted, so this requires careful pH control.

  • Chromatographic Purification: If recrystallization is ineffective, column chromatography is a reliable method for separating products with close polarities. A gradient elution using a solvent system like hexane/ethyl acetate with a small amount of acetic acid can effectively separate the desired product from less polar byproducts.

Workflow for Troubleshooting Impurities

HighPuritySynthesis cluster_0 Step 1: Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection VA Vanillic Acid MV Methyl Vanillate VA->MV MeOH, H⁺ IMV Isopropyl Methyl Vanillate MV->IMV 2-Bromopropane, K₂CO₃ FinalProduct This compound IMV->FinalProduct 1. NaOH (aq) 2. HCl (aq)

Caption: High-purity synthesis workflow via a protection strategy.

References

  • Williamson Ether Synthesis: For a general overview of the Williamson ether synthesis, its mechanism, and common side reactions, please refer to standard organic chemistry textbooks or foundational review articles. A good starting point is the Wikipedia entry which provides a concise summary and further links.

    • Title: Williamson ether synthesis
    • Source: Wikipedia
    • URL: [Link]

  • Use of Dialkyl Carbonates in Alkylation: For more information on the use of dialkyl carbonates as green alkylating agents, academic literature provides numerous examples and mechanistic studies.

    • Title: Dialkyl Carbonates and Organic Carbon
    • Source: Chemical Reviews (American Chemical Society)
    • URL: [Link]

Disclaimer: The protocols and advice provided in this guide are intended for use by trained professionals in a laboratory setting. Always perform a thorough literature search and risk assessment before beginning any new experimental work.

Overcoming poor solubility of 4-Isopropoxy-3-methoxybenzoic acid in solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isopropoxy-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the poor solubility of this compound. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the scientific principles behind them, ensuring your experiments are both successful and well-understood.

Physicochemical Properties & Initial Solubility Assessment

This compound is a substituted benzoic acid derivative.[1][2][3] Its structure, featuring a carboxylic acid group, dictates its acidic nature and is a primary determinant of its solubility profile. The presence of both polar (carboxyl, methoxy) and non-polar (isopropoxy, benzene ring) moieties suggests a complex solubility behavior.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₄O₄[2]
Molecular Weight 210.23 g/mol [2][3]
Predicted XlogP 2.4
General Structural Features Carboxylic acid, ether groups, aromatic ring[2]

An initial solubility assessment is critical. Based on the "like dissolves like" principle, solubility is expected to be low in non-polar hydrocarbon solvents and sparingly soluble in water.[4] Solubility is likely to be higher in polar organic solvents, particularly those capable of hydrogen bonding. A general protocol for determining the baseline solubility of a novel compound is a crucial first step.[5]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: As a carboxylic acid with a significant non-polar component, its solubility in neutral water is expected to be low. The non-polar aromatic ring and isopropoxy group outweigh the polarity of the carboxylic acid and methoxy groups in a neutral aqueous environment.

Q2: I'm observing precipitation when I add my stock solution in an organic solvent to an aqueous buffer. What is happening?

A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a water-miscible organic solvent (like DMSO or ethanol) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in the solvent environment causes the compound to precipitate out of the solution.

Q3: Can I just heat the solution to get my compound to dissolve?

A3: While heating can increase the solubility of many compounds, it's a temporary solution. Upon cooling to ambient temperature for your experiment, the compound will likely precipitate out. Furthermore, prolonged heating can lead to the degradation of the compound.

Q4: Are there any databases where I can find solubility data for this specific compound?

Troubleshooting Guide: Enhancing Solubility

This section provides detailed, question-and-answer-based troubleshooting for common solubility issues.

pH Adjustment

Q: How can I leverage the acidic nature of this compound to improve its aqueous solubility?

A: The Principle of Ionization: The carboxylic acid group on your compound is a weak acid. In its protonated form (at low pH), the molecule is neutral and less soluble in water. By increasing the pH of the aqueous solution with a base, you can deprotonate the carboxylic acid, forming a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water.[11][12]

Objective: To determine the optimal pH for maximizing the aqueous solubility of this compound.

Materials:

  • This compound

  • A series of buffers (e.g., phosphate, borate) covering a pH range from 2 to 10.[13]

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Vials with magnetic stir bars

  • Calibrated pH meter

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a set of buffers at various pH values (e.g., 2, 4, 6, 7, 8, 9, 10).

  • Add an excess of this compound to a known volume of each buffer in separate vials. An excess is confirmed by the presence of undissolved solid.

  • Seal the vials and stir at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Measure the final pH of each solution to confirm it has not significantly changed.[13]

You should observe a significant increase in solubility as the pH rises, particularly as it surpasses the pKa of the carboxylic acid.

pHSolubility (µg/mL)
2.0< 1
4.015
6.0150
7.01,200
8.0> 10,000

This is a hypothetical data table for illustrative purposes.

Caption: Impact of pH on the solubility of a carboxylic acid.

Co-solvency

Q: My experiment requires a non-aqueous or mixed-solvent system. How do I choose an appropriate co-solvent?

A: The Principle of Co-solvency: Co-solvency involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a poorly soluble compound.[14] These co-solvents typically have both polar and non-polar regions, which can interact favorably with the different parts of your molecule, effectively reducing the polarity of the overall solvent system and making it more hospitable to your compound.[15][16]

Objective: To identify an effective co-solvent and its optimal concentration for dissolving this compound.

Materials:

  • This compound

  • A selection of water-miscible organic solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)).

  • Aqueous buffer at a fixed, physiologically relevant pH (e.g., pH 7.4).

  • Standard laboratory glassware.

Procedure:

  • Prepare a series of co-solvent/buffer mixtures in varying ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in buffer).

  • Determine the solubility of your compound in each of these mixtures using the equilibrium solubility method described in the pH adjustment section.

  • Plot the solubility of this compound as a function of the co-solvent concentration.

The ideal co-solvent will significantly increase solubility at the lowest possible concentration to minimize potential impacts on your experimental system (e.g., cellular toxicity).

Co-solvent10% (v/v)20% (v/v)30% (v/v)
Ethanol 50 µg/mL250 µg/mL1100 µg/mL
Propylene Glycol 80 µg/mL400 µg/mL1800 µg/mL
PEG 400 120 µg/mL750 µg/mL>5000 µg/mL
DMSO 200 µg/mL>10000 µg/mL>10000 µg/mL

This is a hypothetical data table for illustrative purposes.

Causality: Solvents like PEG 400 and DMSO are often more effective co-solvents than simple alcohols due to their larger non-polar regions and strong hydrogen bonding capabilities, which disrupt the water's hydrogen-bonding network and create a more favorable environment for the solute.

Salt Formation

Q: I need a solid form of my compound that is readily soluble in water. Is salt formation a viable strategy?

A: The Principle of Salt Formation: Creating a salt of your acidic compound with a suitable base can dramatically improve its aqueous solubility and dissolution rate.[17] The resulting salt is an ionic compound that readily dissociates in water. For an acidic drug, the pKa of the counter-ion (the base) should be at least 2 pH units higher than the pKa of the drug to ensure stable salt formation.[18]

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Selection A Select Counter-ions (e.g., NaOH, KOH, Tromethamine) B React with Compound in Solution A->B C Isolate Precipitate B->C D Confirm Salt Formation (e.g., XRPD, DSC, NMR) C->D E Measure Aqueous Solubility D->E F Assess Physicochemical Properties (Hygroscopicity, Stability) E->F G Select Optimal Salt Form F->G

Sources

Technical Support Center: Recrystallization of 4-Isopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-isopropoxy-3-methoxybenzoic acid via recrystallization. This document provides field-proven protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale behind the procedures to ensure successful and repeatable outcomes.

Part 1: Understanding the Fundamentals of Solvent Selection

The molecular structure of this compound dictates its solubility. It possesses a polar carboxylic acid group, moderately polar methoxy and isopropoxy ether groups, and a nonpolar benzene ring. An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at ambient or sub-ambient temperatures, allowing for the recovery of pure crystals upon cooling.

Based on the principle of "like dissolves like," solvents with intermediate polarity, such as alcohols, are excellent starting points.[1] For this specific molecule, a single-solvent system with ethanol or isopropanol, or a dual-solvent system (solvent/anti-solvent) like ethanol/water, is highly effective. The dual-solvent approach is often preferred as it provides finer control over the crystallization process.[2]

Part 2: Experimental Protocols

Before beginning, ensure you are familiar with the safety precautions for all chemicals used. This compound may cause skin, eye, and respiratory irritation.[3][4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6][7]

Protocol A: Single Solvent Recrystallization (Ethanol)

This method is straightforward and effective for routine purification.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to create a slurry.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add ethanol in small portions until the solid just dissolves completely. Causality: Adding a large excess of solvent will reduce your final yield, as more of the compound will remain in the solution (the mother liquor) upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean flask. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol B: Solvent/Anti-Solvent Recrystallization (Ethanol/Water)

This is the recommended method for achieving high purity, especially when dealing with oily impurities.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol, as described in Protocol A.

  • Inducing Crystallization: While the solution is still hot, add warm deionized water dropwise with constant stirring. Water acts as an anti-solvent. Continue adding water until the solution becomes faintly and persistently cloudy (turbid).[2] Causality: This turbidity indicates that the solution is saturated and on the verge of crystallization. If the solution becomes excessively cloudy or "oils out," add a few drops of hot ethanol to redissolve the precipitate and restore clarity.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by chilling in an ice bath.

  • Isolation & Drying: Collect, wash (using an ice-cold ethanol/water mixture), and dry the crystals as described in Protocol A.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound will not fully dissolve, even after adding a large volume of hot solvent.

  • Possible Cause: The chosen solvent may be inappropriate, or there might be insoluble impurities in your crude material.

  • Solutions:

    • Verify Solvent Choice: Ensure you are using a suitable solvent like ethanol or isopropanol.

    • Increase Temperature: Make sure the solvent is at or near its boiling point.

    • Perform Hot Filtration: If you suspect insoluble impurities, perform a hot gravity filtration to remove them before allowing the solution to cool.

Q2: No crystals have formed after the solution has cooled to room temperature.

  • Possible Cause: The solution is not supersaturated. This is typically due to using too much solvent during the dissolution step.

  • Solutions:

    • Induce Nucleation: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[8]

    • Seed the Solution: Add a tiny crystal of pure this compound to the flask. This "seed" crystal will act as a template for further crystal formation.[8]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again. Be careful not to evaporate too much, or the compound may precipitate out too quickly.

    • Use an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible anti-solvent (like water if you are using ethanol) dropwise until turbidity is observed, then allow it to cool.

Q3: My product has "oiled out," forming a liquid layer instead of solid crystals.

  • Possible Cause: The solution is too concentrated, or it was cooled too rapidly. Oiling out occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solutions:

    • Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to dilute the mixture.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. The goal is to ensure the solution's saturation point is reached at a temperature below the compound's melting point.

    • Switch to a Solvent/Anti-Solvent System: The controlled addition of an anti-solvent (Protocol B) often prevents oiling out by allowing for more precise control over saturation.

Q4: The final product is colored, even after recrystallization.

  • Possible Cause: Colored impurities are co-precipitating with your product.

  • Solution:

    • Use Activated Charcoal: After dissolving the crude compound in the hot solvent, remove the flask from the heat and add a very small amount (e.g., the tip of a spatula) of activated charcoal. Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration and then proceed with the cooling and crystallization steps.[8] Caution: Using too much charcoal can adsorb your product and significantly lower the yield.

Q5: My final yield is very low.

  • Possible Cause: This can result from several factors.

  • Solutions:

    • Minimize Dissolving Solvent: Ensure you used the absolute minimum amount of hot solvent required for dissolution. Any excess will retain a portion of your product in the mother liquor.

    • Ensure Complete Cooling: Chill the flask in an ice bath for an adequate amount of time (30-60 minutes) to maximize precipitation.

    • Avoid Premature Crystallization: During hot filtration, if performed, ensure the funnel and receiving flask are pre-warmed to prevent your product from crystallizing on the filter paper.

    • Check the Mother Liquor: If yields are critically low, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.

Part 4: Data Summary & Visualizations
Table 1: Qualitative Solubility of this compound
SolventPolarityExpected Solubility (Cold)Expected Solubility (Hot)Suitability as Recrystallization Solvent
WaterHighInsolubleSparingly SolublePoor alone; Excellent as an anti-solvent
EthanolMedium-HighSparingly SolubleVery SolubleExcellent
IsopropanolMediumSparingly SolubleVery SolubleGood
AcetoneMediumSolubleVery SolublePoor (Too soluble when cold)
Ethyl AcetateMedium-LowSolubleVery SolublePoor (Too soluble when cold)
Heptane/HexaneLowInsolubleInsolubleUnsuitable alone; Possible as an anti-solvent
TolueneLowSparingly SolubleSolublePotentially suitable, but alcohols are often better

This table is based on the principles of solubility and data from structurally similar compounds like 4-methoxybenzoic acid.[8][9]

Diagrams

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification & Saturation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Place crude solid in Erlenmeyer flask B Add minimum amount of hot Ethanol A->B with stirring C Solution is clear and hot B->C D Add hot Water dropwise until persistent turbidity C->D E Cool slowly to room temperature D->E F Chill in ice bath (>30 min) E->F G Collect crystals via vacuum filtration F->G H Wash with ice-cold Ethanol/Water mix G->H I Dry crystals under vacuum H->I J Pure Crystals I->J Final Product

Caption: Workflow for Ethanol/Water Recrystallization.

G P1 No Crystals Form C1 Too much solvent used P1->C1 P2 Product 'Oiled Out' C2 Solution cooled too quickly or is too concentrated P2->C2 P3 Low Yield P3->C1 (Primary Reason) C3 Incomplete precipitation or transfer loss P3->C3 S1a Scratch flask interior C1->S1a S1b Add a seed crystal C1->S1b S1c Boil off excess solvent C1->S1c S3a Use minimum hot solvent C1->S3a S2a Reheat to dissolve oil C2->S2a S3b Chill longer in ice bath C3->S3b S3c Ensure filter apparatus was pre-warmed C3->S3c S2b Add more solvent S2a->S2b then S2c Cool much slower S2b->S2c and

Caption: Logic Diagram for Common Recrystallization Issues.

References
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Isopropoxybenzoic acid.
  • BenchChem. (n.d.). Solubility profile of 4-methoxybenzoic acid in different solvents.
  • Guidechem. (n.d.). 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID 3535-33-9 wiki.
  • BenchChem. (n.d.). 4-Methoxybenzoic acid recrystallization solvent selection and issues.
  • Synquest Labs. (2016). Safety Data Sheet: 4-(Benzyloxy)-3-methoxybenzoic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Harper College. (2015). Safety Data Sheet: p-Anisic acid.
  • Angene Chemical. (2025). Safety Data Sheet: Benzoic acid, 4-​methoxy-​2-​nitro-.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the continuous flow synthesis of propofol. It provides in-depth troubleshooting guidance and answers to frequently asked questions, drawing from established scientific literature and practical field experience. Our aim is to empower you to overcome common experimental hurdles and optimize your synthetic processes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the continuous flow synthesis of propofol, offering step-by-step solutions and the rationale behind them.

Issue 1: Reactor Clogging and Precipitation

Question: My reactor is clogging, especially at the mixing point of the reagents for the Friedel-Crafts alkylation step. What is causing this and how can I prevent it?

Answer:

Reactor clogging is a common issue in the continuous flow synthesis of propofol, particularly when using 4-hydroxybenzoic acid as the starting material. The primary cause is the limited solubility of the starting material and intermediates in the reaction mixture, leading to precipitation.

Causality: The Friedel-Crafts alkylation of 4-hydroxybenzoic acid with isopropanol in the presence of a strong acid like sulfuric acid can lead to the formation of intermediates with varying solubilities. As the reaction progresses and the solvent composition or temperature changes, these compounds can precipitate out of the solution, obstructing the narrow channels of the flow reactor.

Troubleshooting Steps:

  • Pre-heating of Reagent Streams: To prevent precipitation before the reagents enter the reactor, it is crucial to preheat the stock solutions.[1][2] A common practice is to maintain the reagent solutions at a temperature of around 35-40 °C.[1][2] This ensures that the starting materials remain fully dissolved.

  • Solvent System Optimization: The choice of solvent is critical. While some protocols use a mixture of sulfuric acid, isopropanol, and water, ensuring the right proportions is key to maintaining solubility.[1]

  • Reactor Design and Mixing:

    • T-Shaped Mixers: Employing efficient mixers, such as T-shaped mixers, can help in the rapid and homogeneous mixing of reagent streams, reducing localized concentration gradients that can trigger precipitation.[1]

    • Tubing Material and Diameter: Using wider diameter tubing (e.g., 1.6 mm ID PFA tubing) for the initial reaction zone can be more forgiving to minor precipitations compared to narrower tubing.[1]

Experimental Protocol for Preventing Clogging in the Friedel-Crafts Alkylation Step:

  • Reagent Preparation:

    • Inlet A: Prepare a solution of 4-hydroxybenzoic acid in a pre-mixed solution of H₂SO₄/H₂O (9:1 v/v) to a concentration of 0.4 M.

    • Inlet B: Prepare a solution of isopropanol (6 equivalents relative to 4-hydroxybenzoic acid) in a H₂SO₄/H₂O (9:1 v/v) mixture.

  • System Setup:

    • Use a two-inlet pump system feeding into a T-shaped mixer.

    • Place the reagent vessels in a water bath or on a hot plate set to 40 °C.

    • Ensure the transfer lines from the reagent vessels to the pumps are also warmed if possible.

  • Operation:

    • Start the pumps at the desired flow rate. A higher total flow rate can sometimes improve mixing and reduce the likelihood of clogging.[1]

    • Monitor the back pressure of the system. A sudden increase in back pressure is a strong indicator of clogging.

Issue 2: Low Yield and Incomplete Conversion

Question: I am observing a low yield of propofol in the decarboxylation step. How can I improve the conversion rate?

Answer:

Low yield in the decarboxylation of the bis-alkylated intermediate (4-hydroxy-3,5-diisopropylbenzoic acid) to propofol is typically related to suboptimal reaction conditions such as temperature, residence time, or the choice and concentration of the base.

Causality: The decarboxylation reaction requires sufficient thermal energy and a suitable basic environment to proceed to completion. In a continuous flow setup, the residence time (the time the reaction mixture spends in the heated zone of the reactor) is a critical parameter. If the residence time is too short or the temperature is too low, the reaction will be incomplete.

Troubleshooting Steps:

  • Optimize Residence Time and Flow Rate:

    • Inverse Relationship: Remember that residence time is inversely proportional to the flow rate for a fixed reactor volume. To increase residence time, you must decrease the flow rate.

    • Systematic Screening: Perform a systematic screening of flow rates. For instance, start with a higher flow rate and gradually decrease it, collecting and analyzing samples at each steady state to find the optimal balance between throughput and conversion. Studies have shown that decreasing the flow rate from 0.500 mL/min to 0.100 mL/min can increase the yield, although it reduces productivity.[3]

  • Increase Reaction Temperature:

    • Enhanced Kinetics: Higher temperatures generally accelerate the reaction rate. Explore a range of temperatures, for example, from 130 °C to 150 °C.[3] It has been reported that increasing the temperature to 150 °C can lead to yields of up to 95%.[3]

    • Solvent Considerations: Ensure your chosen solvent is stable at the tested temperatures. High-boiling point solvents like N,N-dimethylformamide (DMF) or 2-ethoxyethanol are often used.[1][3]

  • Base and Solvent Selection:

    • Base Strength and Concentration: The choice of base is crucial. While sodium hydroxide is used in batch processes, organic bases like n-butylamine or triethylamine (TEA) are often preferred in flow chemistry to maintain homogeneity.[1][3] The equivalents of the base are also a key parameter to optimize.

    • Solvent Effects: The solvent can significantly influence the reaction. DMF has been shown to be an effective solvent for this step.[3]

Optimization Data for Decarboxylation Step:

EntryFlow Rate (mL/min)Temperature (°C)Residence Time (min)Yield (%)Productivity ( g/day )
10.10013080--
20.25013032--
30.50013016--
40.60014013.393-
50.800150109562.6
61.00015088973.3

Data adapted from Martins et al. (2022).[3]

Issue 3: Impurity Formation

Question: My final product is contaminated with impurities, particularly 2,4-diisopropylphenol. How can I minimize the formation of this and other by-products?

Answer:

The formation of impurities such as 2,4-diisopropylphenol and 2,4,6-triisopropylphenol is a known challenge in propofol synthesis, especially when starting from phenol.[1] The use of 4-hydroxybenzoic acid as a starting material is a strategic choice to block the para-position and prevent the formation of p-substituted by-products.[1][2][4] However, impurities can still arise from incomplete reactions or side reactions.

Causality:

  • 2,4-diisopropylphenol and 2,4,6-triisopropylphenol: These are typically formed when phenol is used as the starting material due to competing alkylation at the ortho- and para-positions.

  • Residual Starting Material/Intermediates: Incomplete conversion in either the Friedel-Crafts or decarboxylation step will lead to the presence of starting materials or intermediates in the final product.

Troubleshooting Steps:

  • Strategic Choice of Starting Material: The most effective way to avoid para-substituted impurities is to use a starting material where the para-position is blocked, such as 4-hydroxybenzoic acid.[1][2][4] This is a fundamental design choice for a cleaner reaction profile.

  • Precise Control of Reaction Conditions:

    • Stoichiometry: Ensure the precise stoichiometry of reagents. For the Friedel-Crafts step, using the correct excess of isopropanol is important.

    • Temperature and Residence Time: As discussed previously, optimizing these parameters for each step is crucial to drive the reactions to completion and minimize the presence of unreacted starting materials and intermediates.

  • In-line Analysis and Process Analytical Technology (PAT):

    • Real-time Monitoring: Implementing in-line analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can provide real-time monitoring of the reaction progress. This allows for dynamic adjustments to the process parameters to maintain optimal conditions and minimize impurity formation.

    • Chromatographic Analysis: Regular off-line analysis of the crude product by gas chromatography-mass spectrometry (GC-MS) is essential to identify and quantify impurities, guiding the optimization process.[1][3]

  • Purification:

    • In-line Workup: Continuous flow synthesis allows for the integration of in-line workup procedures, such as liquid-liquid extraction, to remove impurities before final product collection.[2][4][5]

    • Crystallization/Chromatography: For the intermediate 4-hydroxy-3,5-diisopropylbenzoic acid, purification can be achieved by crystallization from a suitable solvent like hexanes.[2] The final propofol product can be purified by filtration over a short plug of silica gel.[3]

Workflow for Minimizing Impurities:

G cluster_0 Reaction Design cluster_1 Process Optimization cluster_2 Purification start_material Select 4-Hydroxybenzoic Acid as Starting Material optimize_conditions Optimize Temperature, Residence Time, and Stoichiometry start_material->optimize_conditions pat Implement In-line Analysis (PAT) optimize_conditions->pat inline_workup In-line Liquid-Liquid Extraction pat->inline_workup final_purification Crystallization/Chromatography inline_workup->final_purification product High-Purity Propofol final_purification->product

Caption: A logical workflow for minimizing impurities in the continuous flow synthesis of propofol.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using continuous flow synthesis for propofol compared to traditional batch methods?

A1: Continuous flow synthesis offers several key advantages over batch processing for propofol production:

  • Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which significantly reduces the risks associated with exothermic reactions and the handling of hazardous materials like concentrated sulfuric acid.[1]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to more consistent product quality and higher yields.

  • Faster Process Development and Optimization: The ability to rapidly change reaction parameters and reach a steady state allows for quicker optimization of reaction conditions.

  • Scalability: Scaling up a continuous flow process is often simpler than in batch, as it can be achieved by running the system for longer periods (scaling out) or by using larger reactors or multiple reactors in parallel.[1]

  • Telescoping of Reactions: Multiple reaction and purification steps can be integrated into a single, continuous process, reducing manual handling, solvent usage, and overall production time.[2][4][5]

Q2: What is the typical two-step synthetic route for propofol in continuous flow starting from 4-hydroxybenzoic acid?

A2: The most commonly reported two-step continuous flow synthesis of propofol from 4-hydroxybenzoic acid is as follows:[2][4][5][6]

  • Friedel-Crafts Di-isopropylation: 4-hydroxybenzoic acid is reacted with an excess of isopropanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, at an elevated temperature. This step adds two isopropyl groups to the aromatic ring at the positions ortho to the hydroxyl group, yielding 4-hydroxy-3,5-diisopropylbenzoic acid.

  • Decarboxylation: The intermediate, 4-hydroxy-3,5-diisopropylbenzoic acid, is then subjected to a base-mediated decarboxylation at a high temperature. This removes the carboxylic acid group, yielding the final product, 2,6-diisopropylphenol (propofol).

Reaction Pathway Diagram:

G cluster_step1 Step 1: Friedel-Crafts Di-isopropylation cluster_step2 Step 2: Decarboxylation start 4-Hydroxybenzoic Acid reagents1 + Isopropanol + H₂SO₄ intermediate 4-Hydroxy-3,5-diisopropylbenzoic Acid reagents1->intermediate Flow Reactor 1 (e.g., 100°C) reagents2 + Base (e.g., n-BuNH₂) + Solvent (e.g., DMF) propofol Propofol (2,6-diisopropylphenol) reagents2->propofol Flow Reactor 2 (e.g., 150°C)

Caption: The two-step continuous flow synthesis of propofol from 4-hydroxybenzoic acid.

Q3: What analytical techniques are essential for monitoring the continuous flow synthesis of propofol?

A3: A combination of in-line and off-line analytical techniques is recommended for effective monitoring:

  • In-line/On-line Monitoring (Process Analytical Technology - PAT):

    • FTIR/Raman Spectroscopy: These techniques can be used for real-time monitoring of the concentrations of reactants, intermediates, and products, allowing for immediate process adjustments.

    • Pressure and Temperature Sensors: Essential for monitoring the physical state of the reactor system and ensuring safe operation.

  • Off-line Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for determining the purity of the final propofol product and for identifying and quantifying any by-products.[1][3]

    • High-Performance Liquid Chromatography (HPLC): Can also be used for purity analysis, especially for the non-volatile intermediate.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the intermediate and final product.

Q4: Are there any safety considerations specific to the continuous flow synthesis of propofol?

A4: While continuous flow is generally safer than batch, specific hazards must be managed:

  • High Pressure: Although typically moderate, over-pressurization due to clogging can be a risk. It is essential to use pressure relief valves and to monitor back pressure continuously.

  • High Temperatures: The use of high temperatures requires proper insulation of the reactor and heating units to prevent burns. Automated shutdown systems in case of thermal runaway are also advisable.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Ensure all wetted parts of the reactor system (tubing, fittings, etc.) are made of compatible materials (e.g., PFA, stainless steel, Hastelloy).

  • Solvent and Reagent Handling: Proper personal protective equipment (PPE) should always be worn when handling all chemicals involved in the synthesis. The use of a fume hood is mandatory.

Q5: Can the two steps of the synthesis be "telescoped" into a single continuous process?

A5: Yes, telescoping the Friedel-Crafts alkylation and the decarboxylation steps is a significant advantage of continuous flow for this synthesis.[4][6] In a telescoped setup, the output stream from the first reactor (containing the bis-alkylated intermediate) is directly mixed with the reagents for the second step (base and solvent) and fed into a second reactor. This often involves an in-line workup or solvent switch between the two reaction stages.[6] This approach minimizes manual handling, reduces waste, and significantly shortens the overall process time.[6]

References

  • Martins, G. M., Magalhães, M. F. A., Brocksom, T., & de Oliveira, K. T. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Journal of Flow Chemistry, 12(3), 371-379. [Link]

  • Poisson, T., et al. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(23), 7183. [Link]

  • Vapourtec. (2022). Process Intensive Synthesis of Propofol Enabled by Continuous Flow Chemistry. [Link]

  • Martins, G. M., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. PubMed. [Link]

  • Synthical. (2022). Process Intensified Continuous Flow Synthesis of Propofol. [Link]

  • Martins, G. M., et al. (2022). (PDF) Scaled up and telescoped synthesis of propofol under continuous-flow conditions. ResearchGate. [Link]

  • Charette, A. B., et al. (2022). Process Intensified Continuous Flow Synthesis of Propofol. ChemRxiv. [Link]

  • Martins, G. M., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. ScienceOpen. [Link]

  • Martins, G. M., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. National Institutes of Health. [Link]

  • Poisson, T., et al. (2021). Continuous Flow Synthesis of Propofol. PubMed. [Link]

  • Poisson, T., et al. (2021). Continuous Flow Synthesis of Propofol. MDPI. [Link]

  • Poisson, T., et al. (2021). Continuous Flow Synthesis of Propofol. Semantic Scholar. [Link]

  • Charette, A. B., et al. (2022). Process Intensive Synthesis of Propofol Enabled by Continuous Flow Chemistry. ResearchGate. [Link]

  • Poisson, T., et al. (2021). (PDF) Continuous Flow Synthesis of Propofol. ResearchGate. [Link]

  • T. L. T. (2014). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. PubMed Central. [Link]

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Validation & Comparative

A Comparative Guide to 4-Isopropoxy-3-methoxybenzoic Acid and Structurally Related Benzoic Acid Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced structural modifications of a core scaffold can lead to profound differences in physicochemical properties and biological activities. This guide provides a detailed comparative analysis of 4-Isopropoxy-3-methoxybenzoic acid against three other closely related benzoic acid derivatives: vanillic acid, isovanillic acid, and protocatechuic acid. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and design of benzoic acid-based therapeutic agents.

Introduction: The Benzoic Acid Scaffold in Medicinal Chemistry

The benzoic acid motif is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its prevalence is due to its ability to engage in key interactions with biological targets, such as hydrogen bonding and electrostatic interactions, through its carboxylic acid group.[3] The aromatic ring provides a platform for substitution, allowing for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its pharmacokinetic and pharmacodynamic profile.[3][4] This guide will delve into the subtle yet significant impact of substitutions at the 3- and 4-positions of the benzene ring, with a focus on this compound and its analogs.

Physicochemical Properties: A Comparative Overview

A molecule's fundamental physicochemical properties, such as its acidity (pKa) and aqueous solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. These parameters directly influence a compound's bioavailability and, consequently, its therapeutic efficacy.

Below is a comparative summary of the key physicochemical properties of the four benzoic acid derivatives under consideration.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKa (predicted/experimental)Aqueous Solubility (mg/L)
This compound this compound structureC₁₁H₁₄O₄210.234.53 (Predicted)[5]Data Not Available
Vanillic Acid Vanillic acid structureC₈H₈O₄168.154.53[6]1500 (at 14 °C)[7]
Isovanillic Acid Isovanillic acid structureC₈H₈O₄168.154.15 (Predicted)[8]5708 (at 25 °C, est.)[9]
Protocatechuic Acid Protocatechuic acid structureC₇H₆O₄154.124.48[10]18200 (at 14 °C)[11]

Expert Analysis of Physicochemical Trends:

The substitution pattern on the benzene ring significantly influences both pKa and solubility. The introduction of the isopropoxy group in this compound, in place of the hydroxyl group in vanillic acid, is predicted to have a minimal effect on the pKa, as the electronic influence of the ether linkage is similar to that of the hydroxyl group in this position. However, the larger, more lipophilic isopropoxy group is expected to decrease aqueous solubility compared to vanillic acid.

Protocatechuic acid, with two hydroxyl groups, exhibits the highest aqueous solubility due to its increased capacity for hydrogen bonding with water molecules.[11] Conversely, the estimated higher solubility of isovanillic acid compared to vanillic acid may be attributed to subtle differences in crystal lattice energy and intermolecular interactions.[9] It is crucial to note that the pKa for this compound and isovanillic acid are predicted values and experimental determination is recommended for accurate assessment.

Comparative Biological Activities

While sharing a common structural backbone, these benzoic acid derivatives exhibit distinct biological activity profiles, primarily centered around their antioxidant and anti-inflammatory properties.

Antioxidant Activity

Phenolic acids are well-recognized for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions.[12]

  • Protocatechuic acid is a potent antioxidant, a property attributed to its ortho-dihydroxy (catechol) moiety.[12] This structural feature allows for the donation of a hydrogen atom to stabilize free radicals, and the resulting phenoxyl radical is stabilized by resonance.

  • Vanillic acid also demonstrates significant antioxidant activity, though generally considered less potent than protocatechuic acid.[11][13] Its activity is derived from the hydroxyl group at the 4-position and the electron-donating methoxy group at the 3-position.

  • Isovanillic acid possesses antioxidant capabilities, although it is often reported to be less active than vanillic acid in some assays.[11] The positioning of the hydroxyl and methoxy groups influences the stability of the resulting radical.

  • This compound : Direct experimental data on the antioxidant activity of this compound is currently lacking in the public domain. However, based on its structure, it is hypothesized to possess antioxidant properties, likely of a lesser magnitude than its hydroxyl-containing counterparts due to the absence of a readily donatable phenolic proton. The isopropoxy group may, however, influence its lipophilicity, potentially altering its interaction with lipid-based radicals.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, and the modulation of inflammatory pathways is a major therapeutic strategy. Benzoic acid derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and transcription factors.

  • Protocatechuic acid has well-documented anti-inflammatory effects, which are linked to its ability to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] NF-κB is a critical regulator of the expression of pro-inflammatory cytokines and enzymes.

  • Vanillic acid and isovanillic acid also exhibit anti-inflammatory properties, with studies suggesting their involvement in the modulation of inflammatory pathways.[11][15]

  • This compound : While direct evidence is unavailable, its structural similarity to other anti-inflammatory benzoic acids suggests it may possess similar activities. Further investigation into its effects on key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as its influence on the NF-κB pathway, is warranted.

Potential as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in various signaling pathways.[6][16] Inhibition of specific PDE isoforms, particularly PDE4, has emerged as a promising therapeutic approach for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][17][18]

Several benzoic acid derivatives have been explored as PDE4 inhibitors.[3][17][18] The structure-activity relationship (SAR) studies in this area suggest that the benzoic acid moiety can serve as a crucial anchor for binding to the active site of the enzyme. The nature and position of substituents on the aromatic ring play a critical role in determining the potency and selectivity of inhibition.[19]

Given that this compound is a structural analog of compounds investigated for PDE4 inhibition, it represents a molecule of interest in this therapeutic area. The isopropoxy group may offer a handle for further chemical modification to enhance potency and selectivity for specific PDE4 subtypes.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.

Determination of pKa by UV-metric Titration

Rationale: This method is based on the principle that the UV-Vis absorption spectrum of an ionizable compound changes as a function of pH. By monitoring these spectral changes during a titration, the pKa can be accurately determined.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mM) in a suitable solvent (e.g., methanol or water).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the test compound.

  • Titration Procedure:

    • In a thermostated titration vessel, place a known volume of the test compound solution.

    • Use a calibrated pH electrode to monitor the pH of the solution.

    • Add small, precise aliquots of the standardized base to the solution.

    • After each addition, allow the pH to stabilize and record the pH and the full UV-Vis spectrum of the solution.

  • Data Analysis:

    • The pKa is determined by analyzing the change in absorbance at a specific wavelength as a function of pH, typically by fitting the data to the Henderson-Hasselbalch equation.

Determination of Aqueous Solubility by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved compound.

Protocol:

  • Sample Preparation:

    • Add an excess amount of the solid test compound to a known volume of purified water in a sealed, screw-cap vial. The presence of undissolved solid is essential.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm).

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Experimental Workflow for Comparative Analysis

G cluster_0 Compound Selection cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation cluster_3 Data Analysis & Comparison C1 This compound P1 pKa Determination (UV-metric Titration) C1->P1 P2 Solubility Assay (Shake-Flask Method) C1->P2 B1 Antioxidant Assays (e.g., DPPH, ORAC) C1->B1 B2 Anti-inflammatory Assays (e.g., COX/LOX inhibition, NF-κB reporter) C1->B2 B3 PDE4 Inhibition Assay C1->B3 C2 Vanillic Acid C2->P1 C2->P2 C2->B1 C2->B2 C2->B3 C3 Isovanillic Acid C3->P1 C3->P2 C3->B1 C3->B2 C3->B3 C4 Protocatechuic Acid C4->P1 C4->P2 C4->B1 C4->B2 C4->B3 D1 Structure-Activity Relationship (SAR) Analysis P1->D1 P2->D1 B1->D1 B2->D1 B3->D1 D2 Comparative Efficacy and Property Assessment D1->D2

Caption: A generalized experimental workflow for the comparative analysis of benzoic acid derivatives.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocation Transcription Gene Transcription DNA->Transcription Binds to promoter Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) Transcription->Inflammatory_Genes

Sources

A Comparative Guide to the NMR Spectral Analysis of 4-Isopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture.[1] This guide offers an in-depth comparison of the ¹H and ¹³C NMR spectral data of 4-isopropoxy-3-methoxybenzoic acid against its structurally similar and commercially available alternatives, vanillic acid and isovanillic acid.

The strategic selection of these analogs allows for a detailed examination of how subtle changes in substituent patterns on the benzoic acid core influence the chemical environment of protons and carbons, and consequently, their NMR spectral signatures. Understanding these structure-activity relationships is crucial for confirming the identity and purity of synthesized compounds and for predicting the spectral features of more complex derivatives.[2]

The Crucial Role of NMR in Drug Discovery

NMR spectroscopy is an indispensable tool in the pharmaceutical industry, playing a pivotal role from hit identification to lead optimization and beyond.[3][4] Its ability to provide detailed atomic-level information about the structure, conformation, and dynamics of small molecules and their interactions with biological targets makes it a powerful technique in modern drug discovery.[1]

Experimental Protocols: A Foundation of Trustworthiness

The reliability of NMR data hinges on meticulous experimental execution. The following protocols for ¹H and ¹³C NMR spectroscopy are designed to be self-validating, ensuring high-quality, reproducible results.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. For the compounds discussed, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are common choices. The solvent peak can serve as a secondary internal reference.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Filtration : To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

Data Acquisition
  • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, especially for resolving the aromatic proton signals.

  • ¹H NMR Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans : 16-64 scans are typically sufficient for good signal-to-noise ratio.

    • Relaxation Delay (d1) : 1-2 seconds.

    • Acquisition Time (aq) : 3-4 seconds.

  • ¹³C NMR Parameters :

    • Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1) : 2 seconds.

Visualizing the Workflow

The following diagram illustrates the generalized workflow for acquiring high-quality NMR data.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Results and Discussion: A Comparative Spectral Analysis

This section presents the predicted ¹H and ¹³C NMR spectral data for this compound and compares it with the experimental data for vanillic acid and isovanillic acid. The use of predicted data for the target compound is necessitated by the lack of publicly available experimental spectra and serves as an excellent pedagogical tool for understanding structure-spectra correlations. The predictions were generated using the online NMR database and prediction tool, NMRDB.org.

Molecular Structures

structures cluster_target This compound cluster_analog1 Vanillic Acid cluster_analog2 Isovanillic Acid T A1 A2

Caption: The molecular structures of this compound and its structural analogs, vanillic acid and isovanillic acid.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR chemical shifts (δ) in ppm. The multiplicity of the signals is denoted as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).

Proton Assignment This compound (Predicted, CDCl₃) Vanillic Acid (Experimental, DMSO-d₆) [5]Isovanillic Acid (Experimental, CDCl₃)
-COOH ~11.5 (s, 1H)12.51 (bs, 1H)-
-OH -9.86 (br, 1H)6.12 (s, 1H)
Ar-H2 ~7.55 (d, J=1.8 Hz, 1H)7.43 (d, J=2.0 Hz, 1H)7.44 (d, J=1.9 Hz, 1H)
Ar-H5 ~6.90 (d, J=8.4 Hz, 1H)6.84 (d, J=8.4 Hz, 1H)6.97 (d, J=8.8 Hz, 1H)
Ar-H6 ~7.65 (dd, J=8.4, 1.8 Hz, 1H)7.52 (dd, J=8.0, 1.8 Hz, 1H)7.42 (dd, J=8.8, 1.9 Hz, 1H)
-OCH₃ ~3.90 (s, 3H)3.81 (s, 3H)3.97 (s, 3H)
-OCH(CH₃)₂ ~4.60 (sept, J=6.0 Hz, 1H)--
-OCH(CH₃)₂ ~1.40 (d, J=6.0 Hz, 6H)--

Analysis of ¹H NMR Spectra:

  • Aromatic Protons : The substitution pattern on the aromatic ring gives rise to a characteristic three-proton system for all compounds. The proton at position 2 is typically a doublet with a small coupling constant due to meta-coupling with the proton at position 6. The proton at position 5 is a doublet with a larger ortho-coupling constant from the proton at position 6. The proton at position 6 appears as a doublet of doublets, being coupled to both the H-2 and H-5 protons. The electron-donating nature of the alkoxy groups shields the aromatic protons, causing them to appear in the range of 6.8-7.7 ppm.

  • Alkoxy Protons : The methoxy group (-OCH₃) in all three compounds appears as a sharp singlet around 3.8-3.9 ppm. In this compound, the isopropoxy group gives a characteristic septet for the methine proton (-OCH) around 4.6 ppm and a doublet for the six equivalent methyl protons at approximately 1.4 ppm. This distinct pattern is a key identifier for the isopropoxy substituent.

  • Acidic Protons : The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (above 10 ppm) due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent. The phenolic hydroxyl proton in vanillic and isovanillic acids also appears as a broad singlet, but at a slightly more upfield position compared to the carboxylic acid proton.

¹³C NMR Spectral Data Comparison

The table below provides a comparison of the ¹³C NMR chemical shifts (δ) in ppm.

Carbon Assignment This compound (Predicted) Vanillic Acid (Experimental, DMSO-d₆) [5]Isovanillic Acid (Experimental, CD₃OD) [6]
-COOH ~172.0167.68-
C-1 ~123.5122.04124.7
C-2 ~112.0113.12115.5
C-3 ~148.5147.67148.9
C-4 ~152.5151.54152.3
C-5 ~115.0115.47113.1
C-6 ~124.0123.93124.2
-OCH₃ ~56.055.9756.4
-OCH(CH₃)₂ ~71.5--
-OCH(CH₃)₂ ~22.0--

Analysis of ¹³C NMR Spectra:

  • Carbonyl Carbon : The carboxylic acid carbonyl carbon is the most deshielded, appearing at the downfield end of the spectrum, typically around 167-172 ppm.

  • Aromatic Carbons : The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents. The carbons bearing the electron-donating alkoxy groups (C-3 and C-4) are shielded and appear at higher chemical shifts (more downfield) compared to the other aromatic carbons.

  • Alkoxy Carbons : The methoxy carbon appears consistently around 56 ppm. The isopropoxy group in the target molecule will show two distinct signals: one for the methine carbon (~71.5 ppm) and another for the two equivalent methyl carbons (~22.0 ppm).

Comparative Analysis: Unveiling Structural Nuances

The primary difference between this compound and vanillic acid is the replacement of the hydroxyl group at the 4-position with an isopropoxy group. This change has a notable effect on the NMR spectra:

  • ¹H NMR : The most obvious difference is the appearance of the septet and doublet characteristic of the isopropoxy group in the spectrum of this compound, and the absence of the phenolic hydroxyl proton signal that is present in vanillic acid.

  • ¹³C NMR : The carbon directly attached to the isopropoxy group (C-4) will be slightly shifted compared to the carbon attached to the hydroxyl group in vanillic acid. Additionally, the two new signals for the isopropoxy group will be present.

Comparing this compound with isovanillic acid highlights the effect of the substituent positions. In isovanillic acid, the hydroxyl and methoxy groups are at the 3 and 4-positions, respectively. This positional isomerism leads to subtle but measurable differences in the chemical shifts of the aromatic protons and carbons, as their electronic environments are altered.

Conclusion

This guide provides a comprehensive framework for understanding and comparing the NMR spectra of this compound and its close structural analogs. By leveraging predicted data for the target compound and experimental data for readily available alternatives, researchers can gain a deeper understanding of the structure-spectra relationships that govern these molecules. The detailed protocols and comparative analysis herein serve as a valuable resource for the unambiguous structural characterization of substituted benzoic acids, a critical task in the fields of chemical synthesis and drug discovery.

References

  • Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry.
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  • Drug Design Org. (n.d.).
  • YouTube. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai.
  • SpectraBase. (n.d.). Isovanillic acid - Optional[13C NMR] - Chemical Shifts.
  • Guidechem. (n.d.). 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID 3535-33-9 wiki.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606).
  • ChemicalBook. (n.d.). 4-HYDROXY-3-METHOXYBENZOIC ACID SODIUM SALT(28508-48-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 3-(4-METHOXYBENZOYL)PROPIONIC ACID(3153-44-4) 13C NMR spectrum.
  • PubChem. (n.d.). Isovanillic acid.
  • Sigma-Aldrich. (n.d.). Isovanillic acid 97.
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  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
  • The Royal Society of Chemistry. (n.d.).
  • PubChemLite. (n.d.). This compound (C11H14O4).
  • Isovanillin | C 8 H 8 O 3 | MD Topology | NMR | X-Ray. (n.d.).
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  • 4-methoxybenzoic acid 1H NMR, 400 MHz, acetone-d6, 293 K. (n.d.).
  • Pharmaffiliates. (n.d.). 3535-33-9| Chemical Name : this compound.
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A Comparative Analysis of the Bioactivity of 4-Isopropoxy-3-methoxybenzoic Acid and Vanillic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the exploration of phenolic acids and their derivatives continues to yield promising candidates with diverse therapeutic potential. Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a well-characterized natural compound, has garnered significant attention for its multifaceted biological activities. This guide provides an in-depth comparison of the known biological activities of vanillic acid with its synthetic derivative, 4-Isopropoxy-3-methoxybenzoic acid. While extensive research has illuminated the therapeutic promise of vanillic acid, data on its isopropoxy counterpart remains limited. This document aims to bridge this gap by leveraging structure-activity relationship (SAR) principles to extrapolate and compare the potential bioactivities of this compound.

Introduction to the Compounds

Vanillic acid is a dietary phenolic acid found in various plants and is an oxidized metabolite of vanillin.[1][2] Its structure, featuring a hydroxyl and a methoxy group on a benzoic acid backbone, is key to its biological effects. In contrast, this compound is a derivative where the hydrogen of the 4-hydroxyl group of vanillic acid is replaced by an isopropyl group. This structural modification is anticipated to significantly alter the physicochemical properties of the molecule, most notably its lipophilicity, which in turn can influence its biological activity.

Comparative Analysis of Biological Activities

This section will delve into the established biological activities of vanillic acid and provide a predictive comparison for this compound based on SAR studies of related vanillic acid esters and ethers.

Antioxidant Activity

Vanillic Acid: Vanillic acid is a potent antioxidant, a property attributed to its phenolic hydroxyl group which can donate a hydrogen atom to scavenge free radicals.[2] It has demonstrated efficacy in various antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3][4] Its ability to reduce oxidative stress is a cornerstone of its other biological effects.[2]

This compound (Predicted): The replacement of the phenolic hydroxyl proton with an isopropyl group in this compound eliminates its capacity for hydrogen atom donation, which is a primary mechanism of radical scavenging for phenolic antioxidants. Therefore, it is predicted that this compound will exhibit significantly reduced direct antioxidant activity in cell-free radical scavenging assays compared to vanillic acid. However, studies on vanillic acid esters have shown that increased lipophilicity can enhance their protective effects against free radical-induced damage in biological membranes.[1][3][4] The isopropoxy group will increase the lipophilicity of the molecule, potentially leading to better membrane permeability and localization. This could translate to indirect antioxidant effects within cellular systems, though the primary radical scavenging capacity is expected to be diminished.

Table 1: Comparative Summary of Predicted Antioxidant Potential

CompoundPredicted Direct Radical ScavengingPredicted Cellular Antioxidant ActivityKey Structural Feature
Vanillic Acid HighModerate to HighFree 4-hydroxyl group
This compound Low to NegligiblePotentially moderate (membrane-associated)4-isopropoxy group (increased lipophilicity)
Anti-inflammatory Activity

Vanillic Acid: Vanillic acid exhibits significant anti-inflammatory properties.[5][6] It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and enzymes like COX-2 and iNOS.[2] The mechanism of its anti-inflammatory action is linked to the inhibition of the NF-κB signaling pathway.[5]

This compound (Predicted): The anti-inflammatory effects of phenolic compounds are often linked to their antioxidant properties and their ability to modulate inflammatory signaling pathways. While the direct antioxidant capacity of this compound is predicted to be lower than vanillic acid, its increased lipophilicity may enhance its ability to penetrate cell membranes and interact with intracellular targets. If the core benzoic acid structure with the 3-methoxy group is crucial for interacting with enzymes in the inflammatory cascade, the isopropoxy derivative may still retain some anti-inflammatory activity. However, without the free hydroxyl group, its ability to modulate redox-sensitive signaling pathways like NF-κB might be altered. Further experimental validation is necessary to determine its precise anti-inflammatory potential.

Diagram 1: Simplified Representation of the NF-κB Inflammatory Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Transcription

Caption: Vanillic acid is known to inhibit the NF-κB signaling pathway.

Antimicrobial Activity

Vanillic Acid: Vanillic acid has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[7][8] Its proposed mechanism of action involves the disruption of bacterial cell membrane integrity.[8]

This compound (Predicted): The antimicrobial activity of phenolic acids is often associated with their ability to interact with and disrupt microbial cell membranes. The increased lipophilicity of this compound could enhance its partitioning into the lipid bilayer of microbial membranes, potentially leading to increased membrane disruption and, consequently, enhanced antimicrobial activity compared to vanillic acid. Studies on other vanillic acid derivatives have suggested that modifying the hydroxyl group can influence the antimicrobial spectrum and potency.[9][10]

Anticancer Activity

Vanillic Acid: Vanillic acid has shown promising anticancer effects in various cancer cell lines.[11][12][13] It can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways, including the mTOR pathway.[14]

This compound (Predicted): The anticancer activity of vanillic acid is multifactorial. The structural modification in this compound could impact its anticancer potential in several ways. The increased lipophilicity might lead to better cellular uptake, potentially enhancing its cytotoxic effects if the core structure is responsible for interacting with intracellular targets. However, if the free hydroxyl group is critical for its pro-apoptotic or anti-proliferative signaling, its activity might be reduced. Given that some anticancer derivatives of 4-methoxybenzoic acid have shown efficacy, it is plausible that this compound could possess anticancer properties, though likely through a mechanism that is less dependent on the free phenolic hydroxyl group.[15]

Diagram 2: Experimental Workflow for Assessing Anticancer Activity

G cluster_0 In Vitro Assays cluster_1 Data Analysis CancerCells Cancer Cell Lines (e.g., HCT116, HepG2) Treatment Treatment with Vanillic Acid or This compound CancerCells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptoticRate Apoptotic Rate Calculation Apoptosis->ApoptoticRate ProteinLevels Protein Level Quantification WesternBlot->ProteinLevels

Caption: A typical workflow for the in vitro evaluation of anticancer properties.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.

DPPH Radical Scavenging Assay

Objective: To assess the direct antioxidant capacity of the test compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (Vanillic acid, this compound)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential by measuring the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent

  • Dexamethasone (positive control)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Test compounds

  • Standard antibiotic/antifungal (positive control)

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Adjust the turbidity of the microbial inoculum to 0.5 McFarland standard.

  • Add the microbial inoculum to each well.

  • Include a positive control (microbe + broth) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

Vanillic acid is a well-established bioactive compound with a broad spectrum of therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2] The structural modification to this compound, specifically the substitution of the 4-hydroxyl proton with an isopropoxy group, is predicted to significantly alter its biological activity profile. The loss of the hydrogen-donating hydroxyl group likely diminishes its direct antioxidant capacity, while the increased lipophilicity may enhance its membrane permeability, potentially leading to increased antimicrobial activity and altered interactions with intracellular targets relevant to inflammation and cancer.

This guide provides a framework for the comparative evaluation of these two compounds. However, it is crucial to underscore that the predicted activities for this compound are based on SAR principles and require rigorous experimental validation. The provided protocols offer a starting point for researchers to systematically investigate the biological potential of this and other vanillic acid derivatives, contributing to the development of novel therapeutic agents.

References

  • Tai, A., Sawano, T., & Ito, H. (2012). Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Bioscience, Biotechnology, and Biochemistry, 76(2), 314-318.
  • Tai, A., et al. (2011). Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Bioscience, Biotechnology, and Biochemistry, 76(2), 314-318.
  • Tai, A., et al. (2012). Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays. J-Stage, 76(2), 314-318.
  • Kim, D. S., et al. (2010). Vanillic acid inhibits inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Food and Chemical Toxicology, 48(10), 2844-2849.
  • Calixto-Campos, C., et al. (2015). Vanillic acid inhibits inflammatory pain by inhibiting neutrophil recruitment, oxidative stress, cytokine production, and NFκB activation in mice.
  • Chou, T. H., et al. (2010). Vanillic acid suppresses HIF-1α expression via degradation of the mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK pathways in human colon cancer HCT116 cells. Journal of Agricultural and Food Chemistry, 58(15), 8868-8875.
  • Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-12.
  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. *MDPI.
  • Calixto-Campos, C., et al. (2015).
  • Anti-tumor role and molecular mechanism of vanillic acid. springermedicine.com.
  • A Review on Pharmacological Activities of Vanillic Acid and its Deriv
  • Vanillic Acid Suppresses Proliferation and Induces Apoptosis of Gastrointestinal Cancer Cells via Inhibition of mTOR Expression. Preprints.org.
  • Vanillic Acid Nanocomposite: Synthesis, Characterization Analysis, Antimicrobial, and Anticancer Potentials. MDPI.
  • Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. International Journal of Advanced Biochemistry Research.
  • Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. acta-arhiv.chem-soc.si.
  • (PDF) Synthesis and antibacterial activity of novel vanillic acid hybrid derivatives.
  • (PDF) Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II].
  • Magiera, A., et al. (2025). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. MDPI.
  • Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. PubMed.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
  • Antibacterial Mechanism of Vanillic Acid On Physiological, Morphological and Biofilm Properties of Carbapenem-resistant Enterobacter Hormaechei.
  • Buy 4-Methoxybenzoic acid | 100-09-4. biosynth.com.
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. ijpsrr.com.
  • biological activity of 4-Methoxybenzoic acid and its deriv
  • A Computational Exploration on the Antioxidant Activity of Vanillic Acid and Its Deriv
  • Vanillin Derivatives Showing Various Biological Activities | Request PDF.
  • Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants. PubMed.
  • Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants | Request PDF.
  • Farhoosh, R., et al. (2016).
  • Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. PubMed.
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed.
  • In silico and in vitro evaluation of novel carbothioamide-based and heterocyclic derivatives of 4-(tert-butyl)-3-methoxybenzoic acid as EGFR tyrosine kinase allosteric site inhibitors.

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A Researcher's Guide to the Characterization of 4-Isopropoxy-3-methoxybenzoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the precise characterization of a chemical entity is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for the full analytical characterization of 4-Isopropoxy-3-methoxybenzoic acid (CAS 3535-33-9). Due to the current scarcity of published experimental data for this specific compound, this document takes a unique and practical approach. It outlines the necessary experimental workflows and provides a comparative analysis with structurally related and well-characterized alternatives. This guide will not only detail how to characterize the target molecule but also why each step is crucial, grounding every protocol in established scientific principles.

Introduction to this compound and Its Analogs

This compound belongs to the family of substituted benzoic acids, a class of compounds with significant importance in medicinal chemistry and materials science. Its structure, featuring a benzoic acid core with methoxy and isopropoxy substitutions, suggests potential applications as a building block in the synthesis of more complex molecules. The electronic and steric nature of these substituents can significantly influence the compound's physical, chemical, and biological properties.

To fully understand the characteristics of this compound, a comparative analysis with well-documented analogs is invaluable. This guide will utilize the following compounds for comparison:

  • 4-Methoxybenzoic acid (p-Anisic acid): A simpler, widely studied analog.

  • 3-Methoxybenzoic acid (m-Anisic acid): A positional isomer of 4-methoxybenzoic acid.

  • 3-Methoxy-4-methylbenzoic acid: An analog with a methyl group instead of the isopropoxy group, offering insight into the effect of the ether linkage.

Predicted Physicochemical Properties of this compound

While experimental data is sparse, computational models provide a theoretical baseline for the properties of this compound. This information is useful for initial experimental design, such as selecting appropriate solvent systems.

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₄O₄Guidechem[1]
Molecular Weight210.23 g/mol Pharmaffiliates[2]
Monoisotopic Mass210.0892 DaPubChemLite[3]
Boiling Point323.3°C at 760 mmHgAlfa Chemistry[4]
Density1.146 g/cm³Alfa Chemistry[4]
Flash Point122.2°CAlfa Chemistry[4]
XlogP2.4PubChemLite[3]
Hydrogen Bond Acceptor Count4Guidechem[1]
Rotatable Bond Count4Guidechem[1]
Topological Polar Surface Area55.8 ŲGuidechem[1]

A Step-by-Step Guide to Experimental Characterization

The following sections detail the essential experimental procedures required to fully characterize this compound. Each section includes a detailed protocol, an explanation of the underlying principles, and comparative data from analogous compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The Causality Behind the Choice: Before any other characterization, establishing the purity of the sample is paramount. HPLC is the gold standard for assessing the purity of non-volatile organic compounds, separating the target molecule from any starting materials, byproducts, or degradation products. A high-purity sample is essential for accurate spectroscopic and physical property measurements.

Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point for reversed-phase HPLC of benzoic acid derivatives is a mixture of acetonitrile (or methanol) and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is protonated.

  • Standard Solution Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Prepare a sample of the this compound for analysis at a concentration within the range of the calibration curve.

  • Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Analysis: Inject the standard solutions to generate a calibration curve, followed by the sample solution. The purity is determined by the area percentage of the main peak.

Expected Results for this compound: A pure sample should exhibit a single major peak with a consistent retention time. The presence of other peaks would indicate impurities.

Comparative Data: A Certificate of Analysis for a commercial sample of 4-Methoxybenzoic acid shows a purity of >99% as determined by GC[5].

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (e.g., ACN/H₂O + 0.1% TFA) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standards Prepare Standard Solutions (Known Concentrations) InjectStandards Inject Standards Standards->InjectStandards Sample Prepare Sample Solution InjectSample Inject Sample Sample->InjectSample CalCurve Generate Calibration Curve InjectStandards->CalCurve PeakArea Determine Peak Area InjectSample->PeakArea Purity Calculate Purity (%) CalCurve->Purity PeakArea->Purity

Caption: Workflow for purity determination by HPLC.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality Behind the Choice: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Expected ¹H NMR Spectrum for this compound:

  • Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-13 ppm.

  • Aromatic Protons: Three protons on the benzene ring, likely appearing as a doublet, a singlet (or a narrow doublet), and a doublet of doublets in the region of δ 6.9-8.0 ppm.

  • Isopropoxy Methine Proton (-OCH(CH₃)₂): A septet around δ 4.6 ppm.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.9 ppm.

  • Isopropoxy Methyl Protons (-OCH(CH₃)₂): A doublet around δ 1.4 ppm, integrating to 6 protons.

Comparative ¹H NMR Data for 4-Methoxybenzoic Acid (in DMSO-d₆):

Proton AssignmentChemical Shift (δ ppm)
-COOH12.7
Aromatic H7.93 (d), 7.04 (d)
-OCH₃3.84

Data compiled from BenchChem[7]

Comparative ¹³C NMR Data for Methoxybenzoic Acid Isomers:

Carbon Assignment3-Methoxybenzoic Acid (δ ppm)4-Methoxybenzoic Acid (δ ppm)
-COOH~167-172~167
-OCH₃~55~55
Aromatic C-O~159~163
Aromatic C-COOH~131~123
Aromatic C-H~114, 119, 122, 129~114, 131

Data compiled from BenchChem[7]

Functional Group Identification by Infrared (IR) Spectroscopy

The Causality Behind the Choice: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed neat using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorptions for this compound:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[7]

  • C-H Stretch (Aromatic and Aliphatic): Just below and above 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[7]

  • C=C Stretch (Aromatic): Peaks in the ~1450-1600 cm⁻¹ region.[7]

  • C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.[7]

Comparative IR Spectrum for 3-Methoxy-4-methylbenzoic acid: An IR spectrum is available from the NIST WebBook, which would show characteristic peaks for the carboxylic acid, methoxy, and aromatic functionalities.[8]

Molecular Weight Verification by Mass Spectrometry (MS)

The Causality Behind the Choice: Mass spectrometry provides the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight and elemental composition (with high-resolution MS). The fragmentation pattern also offers structural clues.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[7]

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data for this compound Adducts:

Adductm/z
[M+H]⁺211.09648
[M+Na]⁺233.07842
[M-H]⁻209.08192

Data from PubChemLite[3]

Comparative Mass Spectrum for 4-Methoxybenzoic Acid (EI):

  • [M]⁺: m/z 152[9]

  • [M-OH]⁺ (Base Peak): m/z 135[7][9]

  • [M-OCH₃]⁺: m/z 121[7]

  • [M-COOH]⁺: m/z 107[7]

Determination of Physical Properties: Melting Point and Solubility

The Causality Behind the Choice: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting point range is characteristic of a pure crystalline solid. Solubility data is critical for applications in formulation, synthesis, and purification.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus and heat slowly (1-2°C/min) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

  • Equilibration: Add an excess amount of the solid to a known volume of the desired solvent in a sealed vial.

  • Agitation: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle, then carefully extract a known volume of the supernatant.

  • Quantification: Determine the concentration of the dissolved solid in the supernatant using a suitable analytical method, such as gravimetry (after solvent evaporation) or HPLC.[10]

Comparative Physical Property Data:

CompoundMelting Point (°C)Solubility
4-Methoxybenzoic acid182-185Sparingly soluble in cold water; soluble in alcohols, ether, and ethyl acetate.[10]
3-Methoxybenzoic acid105-107Soluble in boiling water and organic solvents.
3-Methoxy-4-methylbenzoic acid152-154No data available.

Data compiled from Sigma-Aldrich and BenchChem[10]

Comparative Data Summary and Framework for Analysis

This table summarizes the available characterization data for the comparative compounds and provides a template for recording the experimental data for this compound.

PropertyThis compound4-Methoxybenzoic acid3-Methoxybenzoic acid3-Methoxy-4-methylbenzoic acid
Melting Point (°C) To be determined182-185105-107152-154
¹H NMR (-COOH, ppm) Expected: 10-13~12.7Not readily availableNot available
¹H NMR (-OCH₃, ppm) Expected: ~3.9~3.84Not readily availableNot available
IR (C=O, cm⁻¹) Expected: 1680-1710~1680-1700~1680-1700Available from NIST[8]
MS (Base Peak, m/z) To be determined135 ([M-OH]⁺)135 ([M-OH]⁺)Not available
Purity (HPLC/GC) To be determined>99%Not readily availableNot available

Conclusion

While a complete experimental profile for this compound is not yet publicly available, this guide provides the necessary framework for its comprehensive characterization. By following the detailed protocols for HPLC, NMR, IR, and mass spectrometry, and by determining its melting point and solubility, researchers can generate the robust data required for publication, patent applications, and further research and development. The comparative data from structurally similar compounds serve as a valuable reference for interpreting the experimental results. This systematic approach ensures the scientific integrity and validity of any future work involving this promising molecule.

Characterization_Overview Compound This compound (Sample) HPLC HPLC Compound->HPLC NMR NMR (¹H & ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spectrometry Compound->MS MP Melting Point Compound->MP Solubility Solubility Compound->Solubility

Caption: Overview of the experimental characterization workflow.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

  • NIST. 4-Methoxybenzoic acid, isopropyl ester. [Link]

  • PubChemLite. This compound (C11H14O4). [Link]

  • PubChem. 4-Methoxybenzoic Acid. [Link]

  • Der Pharma Chemica. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. [Link]

  • The Royal Society of Chemistry. Supplementary data for. [Link]

  • Borneo Journal of Resource Science and Technology. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Briti Scientific. p-Methoxybenzoic acid/4-Methoxybenzoic acid/p-Anisic acid/Draconic acid Melting Point reference standard, AnStan - Certificate of Analysis. [Link]

  • Avra Synthesis. CERTIFICATE OF ANALYSIS PRODUCT NAME 4-Methoxy Benzoic Acid CAS NO. 100-09-4. [Link]

  • PubChem. 3-Methoxybenzoic Acid. [Link]

  • Pharmaffiliates. This compound. [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Semantic Scholar. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. [Link]

  • National Institutes of Health. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]

  • Chemsrc. 3-Methoxy-4-methylbenzoic acid. [Link]

  • NIST. Benzoic acid, 3-methoxy-4-methyl-. [Link]

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A Comparative Guide to the Structural Validation of 4-Isopropoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of 4-Isopropoxy-3-methoxybenzoic acid. By juxtaposing its expected spectral data with that of a closely related analog, 4-Ethoxy-3-methoxybenzoic acid, we will illustrate the principles of structural elucidation and provide a framework for confident compound identification.

The subtle difference between an isopropoxy and an ethoxy group, while seemingly minor, can significantly impact a molecule's physicochemical properties and biological activity. Therefore, precise analytical characterization is paramount. This guide will move beyond a simple listing of data points to explain the why behind the experimental choices and the interpretation of the resulting spectra.

The Analytical Workflow: A Multi-faceted Approach

A robust structural validation relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. The logical flow of analysis ensures that each step builds upon the last, leading to an irrefutable structural assignment.

G cluster_0 Initial Characterization cluster_1 Functional Group Identification cluster_2 Structural Elucidation cluster_3 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Provides Molecular Formula NMR Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, & 2D NMR for Connectivity IR->NMR Confirms Functional Groups Confirmation Data Integration & Comparison Confirm Structure NMR->Confirmation Reveals Atomic Connectivity

A Comparative Guide to Isopropoxy vs. Ethoxy Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Alkoxy Substitution in Medicinal Chemistry

Benzoic acid and its derivatives represent a foundational scaffold in medicinal chemistry, celebrated for their vast therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The biological profile of these molecules can be exquisitely tuned by modifying the substituents on the benzene ring. These modifications alter the compound's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

This guide provides an in-depth comparative study of two common alkoxy substituents: the ethoxy (-OCH₂CH₃) and the isopropoxy (-OCH(CH₃)₂) groups. While differing by only a single methyl group, the transition from a linear ethoxy to a bulkier, branched isopropoxy substituent can profoundly impact a molecule's interaction with biological targets. We will explore the causality behind experimental choices in their synthesis, compare their physicochemical characteristics, and analyze how these differences translate into potential biological activity, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Physicochemical Characterization

The choice between an ethoxy or isopropoxy moiety is a critical decision in lead optimization, directly influencing the molecule's journey to its target.

Expertise in Synthesis: The Williamson Ether Synthesis

A prevalent and reliable method for preparing both ethoxy and isopropoxy benzoic acid derivatives is the Williamson ether synthesis. This reaction involves the O-alkylation of a hydroxybenzoic acid precursor, such as salicylic acid (2-hydroxybenzoic acid) or p-hydroxybenzoic acid (PHBA).[2][3]

Causality Behind Experimental Choices:

  • Starting Material: A hydroxybenzoic acid ester (e.g., methyl salicylate) is often preferred over the free acid. The acidic proton of the carboxyl group would be deprotonated by the base, consuming the reagent and preventing the desired O-alkylation of the hydroxyl group. Using an ester protects the carboxylic acid, ensuring the reaction proceeds at the intended phenolic site. The ester can then be easily hydrolyzed in a subsequent step.

  • Base Selection: A moderately strong base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

  • Alkylating Agent: Ethyl iodide, ethyl bromide, or diethyl sulfate are used for ethoxylation, while 2-propyl iodide (isopropyl iodide) or 2-propyl bromide are used for isopropoxylation. Iodides are generally more reactive than bromides.

  • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it can dissolve the reactants but does not participate in the reaction.

The logical flow from starting materials to a fully characterized compound is crucial for reproducible results.

G cluster_synthesis Synthesis cluster_workup Workup & Hydrolysis cluster_purification Purification & Characterization A Hydroxybenzoic Acid Ester (e.g., Methyl Salicylate) D SN2 Reaction (Alkoxylation) A->D B Base (e.g., KOH) in Polar Aprotic Solvent B->D C Alkylating Agent (Ethyl/Isopropyl Halide) C->D E Crude Alkoxybenzoic Ester D->E F Aqueous Workup (Quenching, Extraction) E->F G Base Hydrolysis (Saponification) (e.g., NaOH, 65°C) F->G H Acidification (e.g., HCl) to precipitate product G->H I Crude Alkoxybenzoic Acid H->I J Recrystallization I->J K Pure Product J->K L Characterization (NMR, IR, MS, HPLC) K->L

Caption: Workflow for the synthesis and purification of alkoxybenzoic acids.

Comparative Physicochemical Properties

The structural difference between ethoxy and isopropoxy groups manifests in distinct physicochemical properties that are critical for drug design.

PropertyEthoxy Benzoic Acid (Ortho Isomer)Isopropoxy Benzoic Acid (Para Isomer)Scientific Rationale & Implication
Molecular Formula C₉H₁₀O₃C₁₀H₁₂O₃The addition of a CH₂ group increases molecular weight and lipophilicity.
Molecular Weight 166.17 g/mol [2]180.20 g/mol [4]Affects diffusion rates and formulation calculations.
Melting Point 63-65 °C[2]164-167 °C[5]Influenced by crystal packing. The different substitution patterns and group size lead to significant differences.
pKa ~4.21[2]~4.68[5]The isopropoxy group is slightly more electron-donating, making the carboxylic acid marginally weaker (higher pKa). This can affect ionization state at physiological pH.
Predicted LogP 2.1 - 2.32.6 - 2.8The isopropoxy group is more lipophilic (hydrophobic). This generally enhances membrane permeability but may decrease aqueous solubility.
Steric Hindrance ModerateSignificantThe branched isopropoxy group exerts greater steric bulk near the benzene ring, which can influence binding affinity and selectivity for a target protein.
Spectroscopic Differentiation

Unambiguous characterization is essential. NMR and IR spectroscopy provide clear fingerprints to distinguish between the two derivatives.[6][7]

TechniqueEthoxy Derivative SignatureIsopropoxy Derivative Signature
¹H NMR -OCH₂CH₃ : A quartet (~4.1 ppm) and a triplet (~1.4 ppm).-OCH(CH₃)₂ : A septet (~4.6 ppm) and a doublet (~1.3 ppm).
¹³C NMR -OCH₂CH₃ : Two signals (~64 ppm and ~15 ppm).-OCH(CH₃)₂ : Two signals (~70 ppm and ~22 ppm).
IR Spectroscopy C-O stretching frequencies characteristic of ethyl ethers.C-O stretching frequencies shifted slightly due to the branched alkyl group. Both show characteristic C=O (~1680-1700 cm⁻¹) and O-H (~2500-3300 cm⁻¹, broad) stretches for the carboxylic acid dimer.[8]

Part 2: Comparative Biological Activity & SAR

While direct head-to-head biological data is often compound-specific, we can infer a logical structure-activity relationship (SAR) based on the fundamental physicochemical differences.[9]

Logical Framework: From Structure to Activity

The decision to use an ethoxy versus an isopropoxy group is a hypothesis about how size and lipophilicity will affect biological outcomes.

SAR_Logic cluster_input Structural Change cluster_physchem Physicochemical Impact cluster_outcome Potential Biological Outcome start Ethoxy (-OEt) vs. Isopropoxy (-OiPr) lipophilicity Increased Lipophilicity (LogP ↑) start->lipophilicity sterics Increased Steric Bulk start->sterics potency Enhanced Potency or Membrane Permeability lipophilicity->potency metabolism Modified Metabolic Stability lipophilicity->metabolism selectivity Altered Target Selectivity or Binding Affinity sterics->selectivity sterics->metabolism

Caption: Impact of ethoxy vs. isopropoxy substitution on biological properties.

Analysis of Biological Potential
  • Antimicrobial Activity : Benzoic acid derivatives exert antimicrobial effects by disrupting microbial cell membranes.[1] The increased lipophilicity of an isopropoxy derivative could enhance its ability to penetrate the lipid-rich cell walls of bacteria, potentially leading to a lower Minimum Inhibitory Concentration (MIC) compared to its ethoxy counterpart.

  • Anti-inflammatory Activity : A key mechanism for many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[10] The active site of these enzymes has defined spatial constraints. The bulkier isopropoxy group might provide a better fit in a hydrophobic pocket, enhancing potency. Conversely, it could cause a steric clash, reducing or ablating activity. This highlights the importance of empirical testing.

  • Anticancer Activity : The efficacy of anticancer agents often depends on their ability to reach intracellular targets.[11] Enhanced membrane permeability from the isopropoxy group could be advantageous. Furthermore, the steric bulk might confer selectivity for the binding pocket of a specific kinase or enzyme isoform over another, a critical factor in designing targeted therapies.

  • Metabolic Stability : The terminal methyl group of the ethoxy substituent is susceptible to omega-oxidation by cytochrome P450 enzymes. The branched structure of the isopropoxy group can sometimes sterically hinder enzymatic access, potentially increasing the metabolic stability and half-life of the drug.

Part 3: Self-Validating Experimental Protocols

The trustworthiness of a comparative study rests on robust and reproducible experimental protocols.

Protocol 1: Synthesis of 4-Isopropoxybenzoic Acid

This protocol describes the synthesis starting from 4-hydroxybenzoic acid, which is first esterified and then alkylated.

Materials:

  • 4-hydroxybenzoic acid

  • Methanol (reagent grade)

  • Sulfuric acid (concentrated)

  • Potassium carbonate (anhydrous)

  • 2-propyl iodide (isopropyl iodide)

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Ethyl acetate, Hexane (for extraction/recrystallization)

Procedure:

  • Esterification (Protection):

    • In a round-bottom flask, dissolve 10.0 g of 4-hydroxybenzoic acid in 100 mL of methanol.

    • Carefully add 2 mL of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture for 4 hours. Monitor reaction completion by TLC.

    • Cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract the methyl 4-hydroxybenzoate product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Alkylation (Williamson Ether Synthesis):

    • Dissolve the crude methyl 4-hydroxybenzoate (1 eq.) in 150 mL of anhydrous acetone.

    • Add potassium carbonate (1.5 eq.) and 2-propyl iodide (1.2 eq.).

    • Reflux the suspension for 12-18 hours, monitoring by TLC.

    • After completion, filter off the potassium carbonate and evaporate the acetone.

  • Hydrolysis (Deprotection):

    • Dissolve the resulting crude methyl 4-isopropoxybenzoate in a mixture of 50 mL ethanol and 50 mL of 2M sodium hydroxide solution.

    • Heat the mixture to 70-80°C for 2 hours.[12]

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with concentrated HCl until a white precipitate forms (pH ~2).

  • Purification:

    • Filter the white solid, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize the crude 4-isopropoxybenzoic acid from an ethanol/water or hexane/ethyl acetate mixture to yield the pure product.[12]

  • Characterization:

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and determine the melting point.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol provides a self-validating system to compare the antimicrobial potency of the synthesized derivatives.[1]

Materials:

  • Synthesized ethoxy and isopropoxy benzoic acid derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for OD600 measurement)

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in MHB at 37°C. Dilute the culture to a standardized density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare 10 mg/mL stock solutions of each test compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of desired concentrations (e.g., 512 µg/mL down to 1 µg/mL).

  • Controls:

    • Positive Control: Wells containing MHB and bacteria only (shows normal growth).

    • Negative Control: Wells containing MHB only (shows no growth).

    • Vehicle Control: Wells containing MHB, bacteria, and the highest concentration of DMSO used (ensures the solvent has no antimicrobial effect).

  • Inoculation & Incubation: Add an equal volume of the standardized bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.

    • For quantitative data, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration that inhibits ~90% of growth compared to the positive control.

Conclusion and Future Directions

The choice between an ethoxy and an isopropoxy substituent is a nuanced yet powerful decision in drug design. The isopropoxy group offers increased lipophilicity and steric bulk compared to the ethoxy group. This can potentially enhance membrane permeability and modulate target binding, but may also introduce challenges such as reduced solubility or steric hindrance. This guide provides the foundational logic and experimental framework for making an informed comparison.

Direct, empirical testing of both derivatives in relevant biological assays, as detailed in the provided protocols, is the only definitive way to validate these SAR hypotheses. Future research should focus on systematic comparisons of such closely related analogs to build more predictive models for rational drug design, ultimately accelerating the discovery of novel therapeutics.

References

  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid.
  • BenchChem. (2025). Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities.
  • Barber, J., & Tarrús, N. (n.d.). A Structural Study of Mesogenic p-Alkoxy- Benzoic and -Pyridinic Acids Using Spectroscopic Techniques. Journal of Molecular Structure.
  • Jin, H. L., & Lee, Y. S. (1998). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
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  • ChemicalBook. (n.d.). 2-Ethoxybenzoic acid synthesis.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
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  • Gkeka, P., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(1), 123.
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  • BenchChem. (2025).

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A Comparative Benchmarking Guide to the Synthesis of 4-Isopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of prevalent synthetic methodologies for obtaining 4-Isopropoxy-3-methoxybenzoic acid, a valuable building block in the development of pharmaceutical agents. We present a detailed, data-driven comparison of two primary synthetic routes: the direct O-isopropylation of vanillic acid via Williamson ether synthesis and a two-step approach involving the synthesis and subsequent oxidation of 4-isopropoxy-3-methoxybenzaldehyde. This document is intended for researchers, medicinal chemists, and process development professionals, offering practical insights into reaction efficiency, scalability, and experimental considerations. Each method is supported by detailed protocols, mechanistic diagrams, and a comparative analysis of key performance metrics to facilitate informed methodological selection.

Introduction: Significance of this compound

This compound, a derivative of the naturally occurring vanillic acid, serves as a crucial intermediate in organic synthesis. Its structural motif, featuring both an ether and a carboxylic acid functional group on a substituted benzene ring, makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The isopropoxy group, in particular, can enhance lipophilicity and modulate the pharmacokinetic properties of a parent compound, making its efficient introduction a key consideration in drug design and development.

This guide will dissect and compare the most common and practical synthetic strategies to access this compound, providing a clear and objective framework for laboratory-scale synthesis and potential scale-up.

Overview of Synthetic Strategies

Two principal synthetic pathways dominate the preparation of this compound. The choice between these routes often depends on the availability of starting materials, desired purity, and scalability.

  • Method A: Direct Isopropylation of Vanillic Acid. This single-step approach utilizes the well-established Williamson ether synthesis.

  • Method B: Two-Step Synthesis via Aldehyde Intermediate. This route involves the initial preparation of 4-isopropoxy-3-methoxybenzaldehyde, followed by its oxidation to the target carboxylic acid.

The following sections will delve into the mechanistic underpinnings and practical execution of each method.

Method A: Williamson Ether Synthesis of Vanillic Acid

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide).[1][2][3] In the context of synthesizing this compound, this method involves the O-alkylation of the phenolic hydroxyl group of vanillic acid with an isopropylating agent.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the phenolic hydroxyl group of vanillic acid, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the isopropylating agent, displacing a leaving group (typically a halide) to form the desired ether linkage.

dot graph "Williamson_Ether_Synthesis" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Isopropylation with Isopropyl Bromide

Materials:

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of vanillic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromopropane (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Discussion of Key Parameters
  • Base: Potassium carbonate is a commonly used base for this transformation due to its moderate strength, low cost, and ease of handling.[4] Stronger bases like sodium hydride could also be employed but may require anhydrous conditions.

  • Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the potassium phenoxide and facilitate the SN2 reaction.

  • Isopropylating Agent: 2-Bromopropane is a common and effective reagent. Isopropyl iodide could also be used and may exhibit higher reactivity.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate by facilitating the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkylating agent resides.[5][6][7][8] This can be particularly beneficial in solid-liquid systems.

Method B: Two-Step Synthesis via Aldehyde Oxidation

An alternative and equally viable route to this compound involves a two-step sequence: the isopropylation of a suitable aldehyde precursor, followed by its oxidation to the carboxylic acid. This method offers flexibility in the choice of oxidizing agent and can be advantageous if the corresponding aldehyde is readily available or easily synthesized.

Step 1: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde

The precursor aldehyde is typically synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) using a Williamson ether synthesis protocol analogous to that described for vanillic acid.

Experimental Protocol: Isopropylation of Vanillin

Materials:

  • Vanillin

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of vanillin (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF, add 2-bromopropane (1.2 eq) dropwise at room temperature.[9]

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.[9]

  • Upon completion, cool the mixture, pour it into water, and extract with ethyl acetate.[9]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-isopropoxy-3-methoxybenzaldehyde.[9] This intermediate can often be used in the next step without further purification.

Step 2: Oxidation of 4-Isopropoxy-3-methoxybenzaldehyde

The oxidation of the aldehyde functional group to a carboxylic acid is a fundamental transformation in organic synthesis. Several methods are available, with the Pinnick and permanganate oxidations being prominent examples.

dot graph "Two_Step_Synthesis" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Two-Step Synthesis of this compound.

The Pinnick oxidation is a highly efficient and mild method for the oxidation of aldehydes to carboxylic acids using sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions.[10][11] A key advantage of this method is its tolerance of a wide range of other functional groups.[10]

Experimental Protocol: Pinnick Oxidation

Materials:

  • 4-Isopropoxy-3-methoxybenzaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Sodium sulfite (Na₂SO₃), aqueous solution

Procedure:

  • Dissolve 4-isopropoxy-3-methoxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (as a scavenger for the hypochlorite byproduct) and NaH₂PO₄.

  • Add a solution of sodium chlorite (1.5 eq) in water dropwise to the reaction mixture at room temperature.

  • Stir the mixture for 12-16 hours, monitoring by TLC.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃.

  • Acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent that can be used to convert aldehydes to carboxylic acids.[12][13][14][15][16] The reaction is typically carried out in aqueous basic or acidic conditions.

Experimental Protocol: Permanganate Oxidation

Materials:

  • 4-Isopropoxy-3-methoxybenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure (under basic conditions):

  • Dissolve 4-isopropoxy-3-methoxybenzaldehyde in an aqueous solution of NaOH.

  • Cool the solution in an ice bath and slowly add a solution of KMnO₄ in water, maintaining the temperature below 10 °C.

  • Stir the mixture vigorously for 1-2 hours.

  • Quench the excess permanganate by adding solid NaHSO₃ until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture to remove the MnO₂.

  • Cool the filtrate in an ice bath and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.

Comparative Analysis of Synthesis Methods

ParameterMethod A: Williamson Ether SynthesisMethod B: Two-Step (Aldehyde Oxidation)
Starting Material Vanillic acidVanillin
Number of Steps 12
Reagents Isopropyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)Step 1: Isopropyl halide, Base, Solvent. Step 2: Oxidizing agent (e.g., NaClO₂, KMnO₄)
Typical Yields Good to excellent (typically >80%)Step 1: High (>90%). Step 2: High (>90%). Overall: Good to excellent.
Purity Generally good, requires recrystallization.Can be very high, especially with Pinnick oxidation.
Scalability Readily scalable.Readily scalable.
Safety & Handling Isopropyl halides are irritants. DMF is a reproductive toxin.Pinnick: Sodium chlorite is a strong oxidizer and should be handled with care. Permanganate: Strong oxidizer, can be explosive with certain organic compounds.
Advantages Single step, straightforward procedure.High overall yields, clean oxidation with Pinnick method, flexibility in choice of oxidant.
Disadvantages Potential for side reactions if conditions are not optimized.Two-step process increases operational time and resource usage.

Product Characterization: Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~1.39 (d, 6H, J=6.0 Hz, -CH(CH₃)₂), ~3.90 (s, 3H, -OCH₃), ~4.62 (sept, 1H, J=6.0 Hz, -CH(CH₃)₂), ~6.90 (d, 1H, J=8.4 Hz, Ar-H), ~7.55 (d, 1H, J=2.0 Hz, Ar-H), ~7.68 (dd, 1H, J=8.4, 2.0 Hz, Ar-H), ~10.5 (br s, 1H, -COOH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~22.0, ~56.0, ~71.0, ~112.0, ~114.0, ~124.0, ~124.5, ~149.0, ~152.0, ~171.0.

  • IR (KBr, cm⁻¹): ~2980 (C-H stretch), ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1685 (C=O stretch of carboxylic acid), ~1590, 1515 (C=C aromatic stretch), ~1260 (C-O ether stretch).

  • Mass Spectrometry (EI): m/z (%) 210 (M⁺).

Conclusion and Recommendations

Both the direct Williamson ether synthesis from vanillic acid and the two-step approach via oxidation of 4-isopropoxy-3-methoxybenzaldehyde are effective and high-yielding methods for the preparation of this compound.

  • For simplicity and a more direct route , the Williamson ether synthesis (Method A) is recommended, particularly if vanillic acid is readily available. Optimization of the base and solvent system can lead to excellent yields in a single, scalable step.

  • For potentially higher purity and flexibility in the final step , the two-step synthesis (Method B) is an excellent alternative. The Pinnick oxidation is particularly noteworthy for its mild conditions and high selectivity, often yielding a very clean product. This route is advantageous if vanillin is the more accessible starting material.

The ultimate choice of method will depend on the specific constraints and objectives of the research or production campaign, including cost of starting materials, available equipment, and desired purity specifications.

References

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In-silico modeling of 4-Isopropoxy-3-methoxybenzoic acid receptor binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In-Silico Modeling of 4-Isopropoxy-3-methoxybenzoic Acid Receptor Binding: A Comparative Analysis

Introduction: Contextualizing the Target and Approach

This compound is a vanillic acid derivative, a class of compounds with demonstrated biological activities.[1][2] Its structural similarity to known agonists of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A, suggests this G protein-coupled receptor (GPCR) as a plausible and compelling therapeutic target.[3][4] GPR109A is activated by endogenous ligands like butyrate and β-hydroxybutyrate, as well as the pharmacological agent niacin, playing key roles in metabolic regulation and inflammation suppression.[5][6][7][8] Therefore, identifying novel small-molecule modulators for GPR109A is of significant interest in drug development.

This guide, from the perspective of a Senior Application Scientist, provides a comparative analysis of two powerful, yet distinct, in-silico methodologies for predicting the binding interaction of this compound with GPR109A:

  • Molecular Docking: A rapid, computation-light method for predicting the preferred binding pose and estimating binding affinity.

  • Molecular Dynamics (MD) Simulation with Binding Free Energy Calculation: A computationally intensive approach that provides a dynamic view of the protein-ligand complex, offering deeper insights into binding stability and a more rigorous estimation of binding affinity.

We will dissect the causality behind the experimental choices in each workflow, present detailed protocols, and offer a clear, data-driven comparison to guide researchers in selecting the appropriate methodology for their specific research goals.

Methodology 1: High-Throughput Screening with Molecular Docking

Molecular docking is the cornerstone of structure-based virtual screening, aiming to predict the conformation, position, and orientation of a ligand within a protein's binding site.[9] The process involves two key components: a sampling algorithm that generates a variety of ligand poses and a scoring function that ranks these poses based on an estimated binding affinity.[9] Its primary advantage is speed, making it ideal for screening large compound libraries.

Causality in Experimental Design

The choice to begin with molecular docking is predicated on efficiency. When the initial goal is to quickly assess whether a molecule has the potential to bind to a target, docking provides a rapid "yes/no" filter. The selection of a specific docking program (e.g., AutoDock Vina) is based on its widespread validation and balance of speed and accuracy. The definition of the binding site is the most critical step; for a known receptor like GPR109A, this is guided by the location of co-crystallized ligands or by homology to related receptors where binding sites have been characterized. This ensures the computational search is biologically relevant.

Experimental Protocol: Molecular Docking
  • Preparation of the Receptor (GPR109A):

    • Acquisition: Obtain the 3D structure of GPR109A. If a crystal structure exists, download it from the Protein Data Bank (PDB). If not, a high-quality homology model must be generated using a template of a closely related GPCR.

    • Cleaning: Remove all non-essential molecules from the PDB file, including water, ions, and co-crystallized ligands.[10]

    • Protonation: Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH (e.g., 7.4). This is crucial as hydrogen bonds are key drivers of protein-ligand interactions.

    • File Conversion: Convert the prepared protein structure to the required PDBQT format for use with AutoDock Vina.

  • Preparation of the Ligand (this compound):

    • Structure Generation: Obtain the 2D structure from a database like PubChem (CID 2063915) and convert it to a 3D structure.[11]

    • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[12]

    • Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

    • File Conversion: Convert the prepared ligand structure to the PDBQT format.

  • Docking Simulation:

    • Grid Box Definition: Define a 3D grid box that encompasses the entire putative binding site on GPR109A. The center and dimensions of the box must be carefully selected to confine the search space to the area of interest.[13]

    • Execution: Run the docking simulation using software like AutoDock Vina. The program will systematically sample different poses of the ligand within the grid box and score them.[14]

  • Analysis of Results:

    • Binding Affinity: The primary output is the binding affinity, typically reported in kcal/mol. Lower (more negative) values indicate a stronger predicted interaction.[13]

    • Pose Visualization: Visualize the top-ranked binding poses using molecular graphics software (e.g., PyMOL, UCSF Chimera). Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor's amino acid residues.

Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB Fetch Receptor (GPR109A) from PDB CleanP Clean Receptor (Remove Water, Ions) PDB->CleanP PubChem Fetch Ligand (4-Isopropoxy-3- methoxybenzoic acid) from PubChem MinL Minimize Ligand Energy PubChem->MinL Protonate Add Hydrogens & Assign Charges CleanP->Protonate PDBQT_P Convert Receptor to PDBQT Protonate->PDBQT_P PDBQT_L Convert Ligand to PDBQT MinL->PDBQT_L Grid Define Binding Site (Grid Box) PDBQT_P->Grid Dock Run Docking (AutoDock Vina) PDBQT_L->Dock Grid->Dock Scores Rank Poses by Binding Affinity (kcal/mol) Dock->Scores Visualize Visualize & Analyze Top Pose Interactions Scores->Visualize

Caption: Molecular Docking Workflow.

Methodology 2: Elucidating Complex Dynamics with MD Simulations

While docking provides a static snapshot, MD simulations offer a dynamic and more physically realistic representation of the protein-ligand system over time.[15] This approach allows for the assessment of the stability of the docked pose and the calculation of binding free energy, which is often more accurate than docking scores.[16]

Causality in Experimental Design

The decision to employ MD simulations is driven by the need for higher accuracy and a deeper understanding of the binding event. Docking results can be prone to false positives, and the static model does not account for the inherent flexibility of the protein or the role of solvent. MD simulations address these limitations.[17] We start the simulation from the best-docked pose, using it as a physically plausible starting point. The choice of a binding free energy calculation method like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) represents a balance between the rigor of methods like Free Energy Perturbation (FEP) and computational feasibility.[18]

Experimental Protocol: MD Simulation and MM/PBSA
  • System Setup (Building on Docking Results):

    • Complex Formation: Use the top-ranked docked pose of the GPR109A-ligand complex as the starting structure.

    • Force Field Parameterization: Assign appropriate force field parameters (e.g., AMBER, CHARMM) to both the protein and the ligand. The ligand will require specific parameterization, often generated using tools like Antechamber.

    • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.

  • Simulation Execution:

    • Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble). This allows the water molecules and protein side chains to settle around the ligand. This is a self-validating step; stable temperature and pressure plots indicate a well-equilibrated system ready for production.

    • Production Run: Run the production MD simulation for a significant duration (e.g., 100-200 nanoseconds) to generate a trajectory of the complex's atomic movements.

  • Trajectory Analysis:

    • Stability Assessment: Analyze the trajectory to confirm the stability of the ligand in the binding pocket. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation to see if they are stable over time.

  • Binding Free Energy Calculation (MM/PBSA):

    • Snapshot Extraction: Extract frames (snapshots) from the stable portion of the MD trajectory.

    • Energy Calculation: For each snapshot, calculate the free energy components for the complex, the receptor, and the ligand individually. The binding free energy is then calculated using the following equation:

      • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Averaging: Average the ΔG_bind values across all snapshots to obtain the final estimated binding free energy.

Workflow Visualization

G cluster_setup Setup Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Start Start with Best Docked Pose Param Assign Force Field Parameters Start->Param Solvate Solvate in Water Box & Add Ions Param->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate System Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory Analyze Trajectory (RMSD, RMSF) Production->Trajectory MMPBSA Calculate Binding Free Energy (MM/PBSA) Trajectory->MMPBSA Final Obtain ΔG_bind MMPBSA->Final

Caption: Molecular Dynamics & MM/PBSA Workflow.

Comparative Performance Analysis

To provide an objective comparison, the following table summarizes the key performance indicators and outputs for each methodology. The quantitative values are illustrative examples based on typical computational experiments.

MetricMolecular Docking (AutoDock Vina)MD Simulation with MM/PBSA (GROMACS/AMBER)
Primary Output Binding Affinity (kcal/mol), Binding PoseBinding Free Energy (ΔG_bind, kcal/mol), Complex Stability
Illustrative Result -8.2 kcal/mol-35.5 ± 3.1 kcal/mol
Computational Time Minutes to HoursDays to Weeks
Required Expertise Low to ModerateHigh
Accounts for Flexibility Ligand: Yes; Receptor: Limited (sidechains only)Both Ligand and Receptor: Fully Flexible
Solvent Treatment Implicit (simplified model)Explicit (individual water molecules)
Key Advantage High speed, suitable for virtual screeningHigh accuracy, provides dynamic insights
Key Limitation Static model, less accurate scoringComputationally expensive, complex setup

Discussion: Synthesizing the Data for Practical Application

The choice between molecular docking and MD simulations is not a matter of one being universally "better," but rather which tool is appropriate for the question at hand.

  • For High-Throughput Screening: Molecular docking is the undisputed choice. Its ability to screen thousands or millions of compounds in a reasonable timeframe is essential for initial hit discovery. The binding affinity score of -8.2 kcal/mol for our target ligand is a promising result that justifies further investigation. However, this number should be treated as a ranking metric rather than a precise prediction of affinity.

  • For Lead Optimization and Mechanistic Insight: For a promising hit identified through docking, an MD simulation is the logical and necessary next step. It serves as a crucial validation of the docking result. A stable RMSD plot during the simulation would confirm that this compound remains securely in the GPR109A binding pocket. The more rigorous MM/PBSA calculation provides a more reliable estimate of binding energy. This dynamic data is invaluable for understanding why the ligand binds, revealing which interactions are most stable and guiding further chemical modifications to improve potency.

An integrated approach is therefore the most robust strategy. Docking is used to cast a wide net, and MD simulations are used to meticulously inspect the catch. This tiered approach maximizes efficiency while ensuring scientific rigor, forming a self-validating system where the predictions of one method are tested and refined by the other.

Conclusion

In-silico modeling provides powerful, cost-effective tools for investigating ligand-receptor interactions. For this compound and its potential binding to GPR109A, a strategic combination of molecular docking and molecular dynamics simulations offers a comprehensive analytical pipeline. Molecular docking serves as an efficient initial screening tool to generate viable binding hypotheses, while MD simulations provide the detailed, dynamic validation required to confirm binding stability and more accurately estimate binding affinity. By understanding the distinct strengths and applications of each method, researchers can confidently navigate the complexities of computational drug discovery and accelerate the journey from hypothesis to validated lead.

References

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A Comparative Guide to the X-ray Crystallography of Benzoic Acid Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. For active pharmaceutical ingredients (APIs), particularly those derived from common scaffolds like benzoic acid, this structural insight governs critical properties such as solubility, stability, and bioavailability. X-ray crystallography stands as the gold standard for elucidating these atomic-level arrangements, providing the irrefutable evidence necessary for rational drug design and intellectual property protection.

This guide offers a comparative analysis of the crystallographic data of several benzoic acid derivatives, providing a valuable resource for researchers engaged in the development of new chemical entities. By examining the subtle yet significant structural variations induced by different functional groups, we can begin to understand and predict their impact on the solid-state properties of these compounds.

Comparative Crystallographic Data of Benzoic Acid Derivatives

The following table presents a curated selection of crystallographic data for various substituted benzoic acid derivatives. This data, sourced from the Cambridge Structural Database (CSD), highlights the influence of substituent position and nature on the crystal packing and unit cell parameters. The selection includes derivatives with electron-donating and electron-withdrawing groups at the ortho, meta, and para positions to provide a broad comparative overview.

CompoundCSD RefcodeCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Benzoic AcidBENZACMonoclinicP2₁/c5.5115.14821.9749097.43904
2-Chlorobenzoic AcidCLBZACMonoclinicP2₁/c13.7903.86012.78090108.40904
3-Nitrobenzoic AcidNIBZACMonoclinicP2₁/a13.2210.6710.379091.2908
4-Nitrobenzoic AcidNIBZAC01MonoclinicP2₁/c7.8425.16117.6539096.53904
2-Hydroxybenzoic AcidSALYACMonoclinicP2₁/c11.5204.99011.1609091.10904
3-Hydroxybenzoic AcidHOBZACMonoclinicP2₁/a11.5310.895.029093.3904
4-Hydroxybenzoic AcidPHBZADMonoclinicP2₁/a17.796.396.7990105.6904
2-Methylbenzoic AcidTOLUCAMonoclinicP2₁/c13.8803.91013.14090107.50904
3-Methylbenzoic AcidMTOLACMonoclinicC2/c29.863.9912.019099.1908
4-Methylbenzoic AcidPTOLACMonoclinicP2₁/a15.687.645.969094.2904

Z represents the number of molecules in the unit cell.

The Causality Behind Experimental Choices in X-ray Crystallography

The journey from a powdered compound to a refined crystal structure is a meticulous process where each step is underpinned by fundamental scientific principles. The choice of crystallization method, for instance, is dictated by the solute's solubility and stability. For many benzoic acid derivatives, slow evaporation from a suitable solvent is effective.[1][2] The principle here is to allow the molecules to self-assemble into a highly ordered lattice, a process that is thermodynamically favored under conditions of slow supersaturation. Rapid precipitation, in contrast, traps solvent and impurities, leading to poorly diffracting crystals.[3][4]

The selection of X-ray radiation wavelength (e.g., Mo Kα or Cu Kα) is another critical decision. Molybdenum radiation is generally preferred for a wider range of elements, while copper radiation can be advantageous for absolute configuration determination of chiral molecules.[5] The temperature at which data is collected, typically cryogenic (e.g., 100 K), is chosen to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise electron density map.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction of a Benzoic Acid Derivative

This protocol outlines a standard procedure for the determination of a small molecule crystal structure, such as a benzoic acid derivative. The process relies on specialized software for data collection, solution, and refinement, such as SHELXTL or Olex2.[1][4][7][8][9][10][11][12]

1. Crystal Growth and Selection:

  • Crystallization: Dissolve the benzoic acid derivative in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to near saturation. Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. Other methods like vapor diffusion or slow cooling of a saturated solution can also be employed.[1][2][13]

  • Crystal Selection: Under a polarized light microscope, select a single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm.[6] The crystal should be clear and free of cracks or other visible defects.

2. Crystal Mounting and Data Collection:

  • Mounting: Carefully mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

  • Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.[14][15]

  • Data Collection: Cool the crystal to 100 K using a nitrogen or helium cryostream. Center the crystal in the X-ray beam. A preliminary set of diffraction images is collected to determine the unit cell and crystal system. Based on this, a full data collection strategy is devised and executed to measure the intensities of a large number of unique reflections.[5][16]

3. Structure Solution and Refinement:

  • Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and perform corrections for experimental factors like absorption.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, typically implemented in software like SHELXS.[1][9]

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using a least-squares minimization procedure in a program like SHELXL. This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues.[2][13][17][18] The final structural model is typically presented with an R-factor, which is a measure of the agreement between the experimental data and the calculated model.

Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the key stages in a single-crystal X-ray diffraction experiment, from sample preparation to the final validated structure.

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Crystallization Crystallization of Derivative Selection Crystal Selection & Mounting Crystallization->Selection Mounting Mount on Diffractometer Selection->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., PLATON) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A streamlined workflow of a single-crystal X-ray diffraction experiment.

The Significance of Intermolecular Interactions

The crystal packing of benzoic acid derivatives is often dominated by a network of intermolecular interactions, primarily hydrogen bonds. The carboxylic acid groups readily form centrosymmetric dimers through strong O-H···O hydrogen bonds.[19][20][21] The nature and position of other substituents on the benzene ring can introduce additional interactions, such as N-H···O, O-H···N, and C-H···O hydrogen bonds, as well as halogen bonds (C-X···O), which further influence the supramolecular architecture. The analysis of these interactions, often aided by Hirshfeld surface analysis, is crucial for understanding the physicochemical properties of the solid form.

Conclusion

This guide provides a foundational understanding of the crystallographic analysis of benzoic acid derivatives. The presented comparative data and experimental protocol serve as a practical resource for researchers in drug development. A thorough crystallographic investigation is an indispensable component of modern pharmaceutical science, enabling the design of robust and efficacious drug candidates. The continued application of this powerful technique will undoubtedly accelerate the discovery of new and improved medicines.

References

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A Spectroscopic Journey: Tracing the Synthesis of 4-Isopropoxy-3-methoxybenzoic Acid from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the meticulous characterization of molecules at each stage of a reaction is paramount. This guide provides an in-depth spectroscopic comparison of 4-isopropoxy-3-methoxybenzoic acid and its key precursors, offering a detailed analysis of the structural transformations that can be observed using fundamental analytical techniques. As a senior application scientist, the rationale behind experimental choices and the interpretation of spectral data will be elucidated to provide a practical and insightful resource.

While this compound is a valuable building block, publicly available, comprehensive experimental spectroscopic data for this final product is notably scarce. Therefore, this guide will focus on a comparative analysis of its common precursors, vanillic acid and isovanillin, and its immediate synthetic precursor, 4-isopropoxy-3-methoxybenzaldehyde. By examining the spectral shifts and changes through the synthetic pathway, researchers can gain a robust understanding of the chemical modifications occurring at each step.

The Synthetic Pathway: From Natural Precursors to the Target Molecule

The synthesis of this compound typically proceeds via a two-step process starting from either vanillin or its isomer, isovanillin. Vanillin (4-hydroxy-3-methoxybenzaldehyde) or isovanillin (3-hydroxy-4-methoxybenzaldehyde) is first subjected to an etherification reaction to introduce the isopropoxy group, yielding 4-isopropoxy-3-methoxybenzaldehyde. This intermediate is then oxidized to the corresponding carboxylic acid. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) can also serve as a starting material, undergoing etherification to directly form the final product.

G cluster_0 Precursors cluster_1 Intermediate cluster_2 Final Product vanillin Vanillin intermediate 4-Isopropoxy-3-methoxybenzaldehyde vanillin->intermediate Isopropylation isovanillin Isovanillin isovanillin->intermediate Isopropylation vanillic_acid Vanillic Acid final_product This compound vanillic_acid->final_product Isopropylation intermediate->final_product Oxidation G cluster_0 Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde cluster_1 Oxidation to this compound a Dissolve Vanillin in DMF b Add K₂CO₃ a->b c Add Isopropyl Bromide b->c d Heat and Stir c->d e Aqueous Work-up & Extraction d->e f Purification e->f g Dissolve Aldehyde in t-BuOH/H₂O f->g h Add KMnO₄ g->h i Stir at RT h->i j Quench and Acidify i->j k Filter and Dry j->k

Biological activity of 4-hydroxybenzoic acid derivatives.

The 4-hydroxybenzoic acid scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide range of potent biological activities. As demonstrated, simple modifications to the core structure—such as the number and position of hydroxyl groups or the addition of alkyl esters—can dramatically modulate their antioxidant, antimicrobial, and anticancer properties. The provided data and protocols serve as a foundational guide for researchers to compare, select, and evaluate these versatile compounds in the pursuit of novel therapeutic solutions. Further exploration into other documented effects, such as anti-inflammatory and antiviral activities, will continue to expand the utility of this remarkable chemical family. [1][2][4]

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  • Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified
  • Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar.
  • Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
  • 4-Hydroxybenzoic acid derivatives synthesis and characteriz
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PubMed Central.
  • ANTIOXIDANT PROPERTIES OF HYDROXYBENZOIC ACID DERIVATIVES AGAINST SUPEROXIDE RADICAL. Functional Food Center/Food Science Publisher.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Isopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are daily realities. Equally critical is the safe and compliant disposal of these materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-isopropoxy-3-methoxybenzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus extends beyond mere procedural instruction, delving into the rationale behind each step to foster a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment

Before any disposal process begins, a thorough understanding of the hazards associated with this compound is paramount. While comprehensive toxicological data for this specific compound may be limited, information can be extrapolated from its Safety Data Sheet (SDS) and data on similar chemical structures.

Known Hazards:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[2]

Based on these hazards, appropriate Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum, safety glasses with side shields, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All handling of solid this compound should be conducted in a well-ventilated area or, preferably, within a chemical fume hood to minimize the risk of inhalation.[3]

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Skin Corrosion/Irritation Category 2Chemical-resistant gloves, Lab coat
Serious Eye Damage/Irritation Category 2Safety glasses with side shields or goggles
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)Use in a well-ventilated area or fume hood

Waste Characterization and Regulatory Compliance

The cornerstone of proper chemical disposal is adherence to the regulations set forth by the Environmental Protection Agency (EPA), primarily the Resource Conservation and Recovery Act (RCRA).[4][5][6] RCRA governs the management of hazardous waste from its generation to its final disposal, a concept known as "cradle-to-grave" responsibility.[5][6]

The first step in RCRA compliance is to determine if the waste is hazardous.[7] The EPA defines hazardous waste in two ways:

  • Listed Wastes: These are wastes from specific industrial processes or discarded commercial chemical products. This compound is not currently a listed waste.

  • Characteristic Wastes: These are wastes that exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound in a laboratory setting.

Step 1: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions.[7]

  • Solid Waste: Collect pure, unused this compound and any grossly contaminated items (e.g., weigh boats, contaminated filter paper) in a designated, sealed container. This container should be clearly labeled "Hazardous Waste" and include the full chemical name: "this compound."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility has been verified. The container must be labeled "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations.

  • Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound should be placed in a designated sharps container.

Step 2: Container Management

Proper container management is a key aspect of laboratory safety and regulatory compliance.

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents

    • The date accumulation started

    • The associated hazards (e.g., "Irritant")

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[9]

Step 3: On-Site Accumulation

Laboratories are categorized as Very Small, Small, or Large Quantity Generators based on the amount of hazardous waste they produce per month.[4][10][11] These categories have different regulations regarding the amount of waste that can be accumulated on-site and for how long.[10] It is essential to be aware of your institution's generator status and comply with the corresponding accumulation time limits.

Waste should be stored in a designated satellite accumulation area within the laboratory or a central accumulation area. This area should be under the control of the laboratory personnel and away from general traffic.

Step 4: Arranging for Disposal

The final and most critical step is the disposal of the waste through a licensed and reputable hazardous waste disposal company.[2][7]

  • Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures and contracts with certified waste disposal vendors.

  • Provide a detailed inventory of the waste to the EHS office, including the chemical names, quantities, and container types.

  • Schedule a pickup with the EHS office or the designated waste disposal company.

Never dispose of this compound by pouring it down the drain or placing it in the regular trash. This is a violation of environmental regulations and can pose a significant risk to public health and the environment.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and restrict access to the area.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the correct PPE, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_characterization Waste Characterization (RCRA) cluster_procedure Disposal Procedure start Start: Waste Generation assess_hazards Assess Hazards (SDS Review) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe is_listed Is it a Listed Waste? don_ppe->is_listed has_characteristic Does it exhibit hazardous characteristics? is_listed->has_characteristic No manage_as_hazardous Manage as Hazardous Waste has_characteristic->manage_as_hazardous Yes/Assume Yes segregate Segregate Waste (Solid/Liquid) manage_as_hazardous->segregate containerize Properly Label & Containerize segregate->containerize accumulate Store in Satellite Accumulation Area containerize->accumulate contact_ehs Contact EHS for Disposal accumulate->contact_ehs end End: Waste Manifested & Removed contact_ehs->end

Caption: Decision workflow for the safe and compliant disposal of this compound.

By adhering to this comprehensive guide, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019, July 17). Retrieved from Clean Management Environmental Group, Inc. website: [Link]

  • RCRA facts: An Overview of the Hazardous Waste Management Law. (2021, February 3). Retrieved from ERA Environmental website: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). Retrieved from US EPA website: [Link]

  • Summary of the Resource Conservation and Recovery Act. (2025, July 25). Retrieved from US EPA website: [Link]

  • RCRA Regulations Explained. Retrieved from National Environmental Trainers website: [Link]

  • Proper Handling of Hazardous Waste Guide. Retrieved from US EPA website: [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). Retrieved from AEG Environmental website: [Link]

  • Hazardous Waste. Retrieved from US EPA website: [Link]

  • SAFETY DATA SHEET - p-Anisic acid. (2015, February 10). Retrieved from Harper College website: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). Retrieved from US EPA website: [Link]

  • Safety Data Sheet: 4-Isopropylbenzoic acid. Retrieved from Chemos GmbH & Co.KG website: [Link]

  • How Does The EPA Define Hazardous Waste? (2023, October 4). Retrieved from CountyOffice.org - YouTube website: [Link]

  • Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. (2025, February 11). Retrieved from Angene Chemical website: [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from University of Toronto, Department of Chemistry website: [Link]

  • 3-Methoxybenzoic Acid. Retrieved from PubChem website: [Link]

  • Benzoic acid, 4-methoxy-. Retrieved from the NIST WebBook website: [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-Isopropoxy-3-methoxybenzoic Acid: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Isopropoxy-3-methoxybenzoic acid (CAS No. 3535-33-9). As a compound frequently utilized in pharmaceutical research and organic synthesis, a comprehensive understanding of its hazard profile and the corresponding safety measures is paramount. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]

The "Warning" signal word and the GHS pictograms associated with these classifications underscore the importance of stringent adherence to safety protocols.[1][2] The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. Therefore, the selection of Personal Protective Equipment (PPE) must be directly tailored to mitigate these risks.

Personal Protective Equipment (PPE): A Multi-layered Defense

The minimum required PPE when handling this compound includes chemical-resistant gloves, a lab coat or apron, and safety goggles.[4] However, the specific type and level of PPE should be determined by a risk assessment of the procedure being performed.

Table 1: Recommended PPE for Handling this compound

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile or butyl rubber glovesLab coatN95 respirator if not in a fume hood
Conducting reactions Chemical safety goggles and face shieldNitrile or butyl rubber glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Purification (e.g., chromatography) Chemical safety gogglesNitrile or butyl rubber glovesLab coatWork in a well-ventilated area
Handling bulk quantities Chemical safety goggles and face shieldNitrile or butyl rubber glovesChemical-resistant suitFull-face respirator with acid gas cartridges

Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[1][2][3]

  • Chemical safety goggles are mandatory for all operations. They provide a seal around the eyes, protecting against dust particles and splashes.

  • A face shield , worn in conjunction with goggles, is required when there is a significant risk of splashing, such as during the handling of large volumes or during vigorous reactions.[5][6]

To prevent skin irritation, appropriate protective clothing and gloves are essential.[1][2][3]

  • Gloves : Nitrile or butyl rubber gloves are recommended for handling this compound.[5] Always inspect gloves for any signs of degradation or perforation before use. It is crucial to practice proper glove removal techniques to avoid contaminating your skin.

  • Lab Coat/Apron : A standard lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Inhalation of the dust can cause respiratory irritation.[1][2][3]

  • All handling of the solid form of this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.

  • If a fume hood is not available for a low-dust procedure, an N95 respirator should be used. For situations with a higher potential for aerosolization or when handling large quantities, a full-face respirator with acid gas cartridges is recommended.[5]

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Handling This compound weighing Weighing or Solution Prep? start->weighing reaction Running a Reaction? weighing->reaction No ppe_low Goggles Nitrile Gloves Lab Coat (N95 if no hood) weighing->ppe_low Yes bulk Handling Bulk Quantities? reaction->bulk No ppe_medium Goggles & Face Shield Nitrile/Butyl Gloves Chem-Resistant Apron Fume Hood reaction->ppe_medium Yes bulk->ppe_low No ppe_high Goggles & Face Shield Nitrile/Butyl Gloves Chem-Resistant Suit Full-Face Respirator bulk->ppe_high Yes

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe handling and disposal procedures.

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.[1][2][3]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]

  • Keep away from oxidizing agents.[3][7]

In the event of a spill:

  • Evacuate the area.

  • Wear the appropriate PPE as outlined in Table 1 for "Handling bulk quantities."

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a labeled, sealed container for disposal.

  • Clean the spill area with soap and water.

Disposal of this compound and its containers must be in accordance with all federal, state, and local regulations.

  • Solid Waste : Collect in a labeled, sealed container for pickup by a licensed professional waste disposal service.

  • Liquid Waste : For solutions, neutralization with a base such as sodium bicarbonate or sodium hydroxide can be performed if permitted by your institution's waste management plan. The neutralized solution should then be collected in a designated waste container.[8]

  • Contaminated Materials : Any materials, such as gloves or paper towels, that come into contact with the chemical should be disposed of as hazardous waste.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • In case of skin contact : Immediately wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical attention.[1][2][3]

  • In case of eye contact : Immediately rinse the eyes cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if eye irritation persists.[1][2][3]

  • If inhaled : Move the person to fresh air and keep them comfortable for breathing.[1][2][3] Call a poison center or doctor if you feel unwell.[1][3]

  • If swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

By understanding the inherent hazards of this compound and diligently applying the multi-layered defense of appropriate PPE, safe handling practices, and proper disposal methods, researchers can confidently and safely advance their scientific endeavors.

References

  • Safety Data Sheet - Angene Chemical. (2025, February 11). Retrieved January 12, 2026, from [Link]

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved January 12, 2026, from [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7). Retrieved January 12, 2026, from [Link]

  • SAFETY DATA SHEET - Harper College. (2015, February 10). Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet: 4-Isopropylbenzoic acid - Chemos GmbH&Co.KG. (2021, November 12). Retrieved January 12, 2026, from [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). Retrieved January 12, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.